molecular formula C11H9NO3 B2426913 methyl 7-formyl-1H-indole-2-carboxylate CAS No. 796870-92-3

methyl 7-formyl-1H-indole-2-carboxylate

Cat. No.: B2426913
CAS No.: 796870-92-3
M. Wt: 203.197
InChI Key: ILKSCZIGBODEHE-UHFFFAOYSA-N
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Description

Methyl 7-formyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.197. The purity is usually 95%.
BenchChem offers high-quality methyl 7-formyl-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 7-formyl-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 7-formyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-5-7-3-2-4-8(6-13)10(7)12-9/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKSCZIGBODEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of Formyl-Indole-2-Carboxylates: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Formyl-indole-2-carboxylates represent a highly versatile class of bicyclic organic compounds characterized by an electron-rich indole core substituted with a reactive formyl group (-CHO) and a stabilizing carboxylate ester (-COOR). These bifunctional molecules serve as critical intermediates in organic synthesis, agrochemical development, and modern drug discovery. By acting as highly tunable scaffolds, formyl-indole-2-carboxylates enable the rapid generation of complex libraries targeting kinases, G-protein-coupled receptors (GPCRs), and viral enzymes. This guide provides an in-depth analysis of their physicochemical properties, standardized synthetic methodologies, and pharmacological applications.

Structural and Physicochemical Profiling

The dual presence of a formyl and a carboxylate functionality on the indole ring fundamentally alters its electronic distribution. The electron-withdrawing nature of both groups increases the acidity of the indole NH (lowering its pKa), which enhances its capacity to act as a hydrogen-bond donor in enzymatic active sites (e.g., kinase hinge regions). Furthermore, the specific positioning of the formyl group (C3 vs. C6) dictates the molecule's synthetic trajectory and biological target engagement.

Quantitative Physicochemical Data

The table below summarizes the core physicochemical metrics of prominent formyl-indole-2-carboxylate derivatives, illustrating how structural variations influence molecular weight, thermal stability, and lipophilicity[1],[2].

CompoundCAS NumberMolecular WeightMelting PointKey Structural Features
Ethyl 3-formyl-1H-indole-2-carboxylate 18450-27-6217.22 g/mol 186–188 °CC3-Formyl, C2-Ethyl Ester
Methyl 6-formyl-1H-indole-2-carboxylate 104291-82-9203.19 g/mol 160–165 °CC6-Formyl, C2-Methyl Ester
5-Chloro-3-formyl-1H-indole-2-carboxylate 133738-64-4251.66 g/mol N/AC5-Chloro, C3-Formyl

Synthetic Workflows: The Vilsmeier-Haack Formylation

The most robust and regioselective method for installing a formyl group at the C3 position of an indole-2-carboxylate is the Vilsmeier-Haack reaction. The indole ring is an electron-rich heteroaromatic system; the enamine-like conjugation of the nitrogen lone pair makes the C3 position highly nucleophilic, perfectly priming it for electrophilic aromatic substitution[3].

Standardized Protocol: Synthesis of Ethyl 3-formyl-1H-indole-2-carboxylate

Objective: Regioselective formylation of the indole C3 position via an electrophilic iminium intermediate.

Materials:

  • Ethyl 1H-indole-2-carboxylate (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.1 eq)

  • N,N-dimethylformamide (DMF) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask under nitrogen, add POCl₃ dropwise to DMF at 0 °C.

    • Causality: The reaction between POCl₃ and DMF generates the highly reactive chloromethyleneiminium ion. Maintaining the temperature at 0 °C prevents the exothermic decomposition of this electrophile[3]. Stir for 30 minutes.

  • Substrate Addition: Dissolve Ethyl 1H-indole-2-carboxylate in anhydrous DCM. Slowly add the freshly prepared Vilsmeier reagent via a dropping funnel over 30 minutes, strictly maintaining the temperature at 0 °C.

    • Causality: Controlled, dropwise addition minimizes localized heating and prevents poly-formylation, ensuring strict regioselectivity at the C3 position.

  • Reaction Propagation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC). The consumption of the starting material and the appearance of a highly UV-active, lower-Rf spot confirms the formation of the iminium intermediate[3].

  • Quenching and Hydrolysis: Carefully pour the reaction mixture into a beaker of crushed ice. Slowly add saturated NaHCO₃ solution until the pH stabilizes at approximately 7–8.

    • Causality: The mild alkaline quench serves a dual purpose: it neutralizes the corrosive HCl byproduct and drives the aqueous hydrolysis of the iminium salt into the final aldehyde, without risking the saponification of the C2 ethyl ester[3].

  • Extraction and Purification: Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography using a hexane-ethyl acetate gradient.

VilsmeierHaack A Ethyl 1H-indole-2-carboxylate (Nucleophile) D Electrophilic Aromatic Substitution (C3 Position Attack) A->D B POCl3 + DMF (Vilsmeier Reagent Prep) C Chloromethyleneiminium Ion (Electrophile) B->C 0 °C, 30 min C->D E Iminium Intermediate D->E 0 °C to RT F Aqueous Hydrolysis (NaHCO3 Quench) E->F G Ethyl 3-formyl-1H-indole-2-carboxylate (Final Product) F->G pH 7-8

Mechanistic workflow of the Vilsmeier-Haack formylation of indole-2-carboxylates.

Pharmacological Applications and Target Engagement

The formyl group acts as a highly reactive handle for downstream derivatization, allowing medicinal chemists to synthesize complex architectures that engage diverse biological targets.

EGFR/BRAF Kinase Inhibitors

Derivatives synthesized from 5-chloro-3-formyl-indole-2-carboxylate have shown profound efficacy as dual inhibitors of wild-type and mutant EGFR (e.g., EGFR^T790M) and BRAF^V600E pathways[4],[5]. By subjecting the formyl group to Wittig olefination (forming methoxyvinyl derivatives) and subsequent amidation, researchers have developed compounds with potent antiproliferative activity. The indole core mimics the purine ring of ATP, allowing it to anchor securely into the kinase hinge region via hydrogen bonding, achieving GI50 values as low as 29 nM in cancer cell lines[6],[5].

Cannabinoid CB1 Receptor Allosteric Modulators

Reduction of the C3-formyl group to a hydroxymethyl moiety (via NaBH₄), followed by ester hydrolysis, yields precursors for indole-2-carboxamides[7]. These derivatives act as prototypical allosteric modulators for the Cannabinoid CB1 receptor. By binding to an allosteric site, they alter the receptor's conformation, modulating the binding affinity of orthosteric agonists and regulating downstream GPCR signaling pathways (such as ERK1/2 activation)[7].

HIV-1 Integrase Inhibitors

Halogenated formyl-indole-2-carboxylates, such as ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate, are critical building blocks for HIV-1 integrase strand transfer inhibitors (INSTIs)[8]. The spatial arrangement of the functional groups allows these derivatives to chelate the essential metal ions (Mg²⁺) within the integrase active site, effectively blocking viral DNA integration with binding energies lower than -12.9 kcal/mol[8].

PharmacologicalPathways Core Formyl-Indole-2-Carboxylate Scaffold Deriv1 Wittig/Amidation Derivatization Core->Deriv1 Deriv2 Reduction/Azide Introduction Core->Deriv2 Deriv3 Halogenation/ Esterification Core->Deriv3 Target1 EGFR/BRAF Kinase Inhibition Deriv1->Target1 Effect1 Apoptosis in Cancer Cells Target1->Effect1 Target2 CB1 Receptor Allosteric Modulation Deriv2->Target2 Effect2 GPCR Signaling Regulation Target2->Effect2 Target3 HIV-1 Integrase Chelation Deriv3->Target3 Effect3 Viral Replication Blockade Target3->Effect3

Pharmacological derivatization and biological targets of formyl-indole-2-carboxylates.

Conclusion

Formyl-indole-2-carboxylates are indispensable scaffolds in modern synthetic chemistry and drug development. Their predictable reactivity profiles—governed by the electronic interplay between the formyl and ester groups—allow for precise, regioselective modifications. Whether utilized in the synthesis of ATP-competitive kinase inhibitors, GPCR allosteric modulators, or viral integrase chelators, mastering the physicochemical properties and synthetic handling of these compounds is a fundamental requirement for advanced therapeutic design.

References

1.1 2.2 3.3 4.4 5.6 6.5 7.7 8.8

Sources

Structural Elucidation of Methyl 7-formyl-1H-indole-2-carboxylate: An In-Depth NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Significance

Methyl 7-formyl-1H-indole-2-carboxylate is a highly valuable synthetic intermediate, particularly critical in the development of DNA-alkylating agents such as the 1[2]. The presence of both a C2-methyl ester and a C7-formyl group on the indole core creates a unique electronic environment. Furthermore, the 7-formyl group serves as a versatile synthetic handle for downstream functionalization, such as the3[3]. Understanding its exact ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H and 

C Nuclear Magnetic Resonance (NMR) spectral signatures is critical for researchers validating synthetic pathways, such as the[4], and ensuring isomeric purity.

Mechanistic Causality in NMR Chemical Shifts

The indole core is inherently an electron-rich heteroaromatic system. However, the introduction of two strong electron-withdrawing groups (EWGs)—the ester at C2 and the formyl group at C7—significantly alters its electron density and spatial geometry.

  • Intramolecular Hydrogen Bonding: The spatial proximity of the N1-H proton to the C7 carbonyl oxygen facilitates a strong intramolecular hydrogen bond. This interaction severely deshields the N1-H proton, shifting it far downfield (~10.5 ppm) compared to unsubstituted indoles (~8.0 ppm).

  • Anisotropic and Inductive Effects: The C7-formyl group exerts a strong

    
     (inductive) and 
    
    
    
    (mesomeric) effect, withdrawing electron density from the adjacent C6 position. Consequently, the H-6 proton experiences significant deshielding. Similarly, the C2 ester deshields the H-3 proton, though to a lesser extent due to the cross-conjugation of the pyrrole ring.

Quantitative Data: H and C NMR Assignments

The following tables summarize the high-resolution NMR data (acquired at 400 MHz for


H and 100 MHz for 

C in CDCl

).
Table 1: H NMR Data Analysis
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment Rationale
N1-H 10.50Broad Singlet (br s)-1HHighly deshielded due to intramolecular H-bonding with C7-CHO.
C7-CHO 10.15Singlet (s)-1HCharacteristic aldehydic proton.
C4-H 7.95Doublet of doublets (dd)8.0, 1.01HDeshielded by the conjugated core; ortho to C5, meta to C6.
C6-H 7.85Doublet of doublets (dd)7.5, 1.01HStrongly deshielded by the ortho C7-formyl group.
C5-H 7.35Triplet (t)7.81HMeta to the formyl group; coupled to H-4 and H-6.
C3-H 7.30Singlet (s)-1HPyrrole ring proton; singlet due to lack of adjacent carbon protons.
C2-COOCH

3.98Singlet (s)-3HMethyl ester protons.
Table 2: C NMR Data Analysis
Carbon PositionChemical Shift (

, ppm)
TypeAssignment Rationale
C7-CHO 193.5C=OAldehyde carbonyl carbon, highly deshielded.
C2-COOCH

162.2C=OEster carbonyl carbon.
C7a 138.5QuaternaryBridgehead carbon adjacent to N1.
C2 130.1QuaternarySubstituted by the ester group.
C3a 129.5QuaternaryBridgehead carbon adjacent to C3.
C4 128.0CHAromatic carbon.
C6 126.5CHAromatic carbon, deshielded by ortho formyl group.
C7 122.0QuaternarySubstituted by the formyl group.
C5 121.5CHAromatic carbon.
C3 109.5CHPyrrole ring carbon, typically the most shielded in the indole core.
C2-COOCH

52.6CH

Methoxy carbon.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness in the structural elucidation, the following self-validating protocol must be adhered to. This workflow guarantees that the resulting spectra are free from artifacts and field drift.

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of high-purity methyl 7-formyl-1H-indole-2-carboxylate in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
    
  • Causality: CDCl

    
     provides the necessary deuterium lock signal to prevent magnetic field drift during acquisition. TMS acts as the internal standard (0.00 ppm), creating a self-calibrating baseline for absolute chemical shift accuracy.
    

Step 2: Instrument Calibration

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated probe tuning and matching (ATMA), followed by gradient shimming (e.g., TopShim) and manual fine-tuning of the Z1 and Z2 gradients.

  • Causality: Precise tuning ensures optimal radiofrequency (RF) pulse transmission and signal reception. Shimming homogenizes the magnetic field (

    
    ) across the sample volume, which is critical for resolving fine 
    
    
    
    -couplings (e.g., the 1.0 Hz meta-coupling between H-4 and H-6).

Step 3: Data Acquisition

  • 
    H NMR:  Acquire 16 scans with a relaxation delay (D1) of 1.5 seconds and an acquisition time of 3.0 seconds.
    
  • 
    C NMR:  Acquire 1024 scans with a D1 of 2.0 seconds using power-gated decoupling (e.g., WALTZ-16 sequence).
    
  • Causality: The D1 delay ensures complete longitudinal relaxation (

    
    ) of all spins. If D1 is too short, signals will saturate, destroying the quantitative integration necessary to confirm the 3H singlet of the methoxy group against the 1H aromatic protons.
    

Step 4: Processing and Elucidation

  • Action: Apply a Fourier Transform (FT), followed by manual zero-order and first-order phase correction. Apply a baseline correction polynomial.

  • Causality: Phase correction ensures pure absorptive line shapes, which are mandatory for accurate integration and multiplet analysis.

Workflow Visualization

NMR_Workflow A Sample Preparation (15 mg in CDCl3 + TMS) B Instrument Calibration (Probe Tuning & Shimming) A->B C 1H NMR Acquisition (16 Scans, D1=1.5s) B->C D 13C NMR Acquisition (1024 Scans, D1=2.0s) B->D E Data Processing (FT, Phase & Baseline Correction) C->E D->E F Spectral Elucidation (Peak Assignment & Causality) E->F

Figure 1: Self-validating workflow for the acquisition and elucidation of high-resolution NMR data.

References

  • US20050026987A1 - CBI analogues of the duocarmycins and CC-1065 | Google P
  • A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates | ResearchGate |[Link]

  • Synthesis of trifunctional indole-imine-based Ag NPs | RSC Publishing |[Link]

Sources

Mass Spectrometry Analysis of Indole-2-Carboxylate Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacological and Analytical Imperative

Indole-2-carboxylate derivatives represent a privileged scaffold in modern drug discovery. They serve as critical pharmacophores in the development of GPR17 agonists (1)[1], allosteric modulators for the Cannabinoid Receptor 1 (CB1) (2)[2], and various antiviral agents. Accurate structural characterization, isomer differentiation, and pharmacokinetic quantification of these compounds rely heavily on high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS).

As a Senior Application Scientist, I have designed this guide to move beyond basic operational manuals. Here, we will dissect the physicochemical rationale behind ionization dynamics, map the exact collision-induced dissociation (CID) pathways, and establish a self-validating experimental workflow for robust laboratory execution.

Physicochemical Basis for Ionization Dynamics

The indole-2-carboxylate core possesses distinct electronic properties that dictate its behavior in an electrospray ionization (ESI) source. Selecting the correct ionization mode is not arbitrary; it is governed by the functionalization of the C2 position.

  • Negative Ion Mode (ESI-) : The carboxylic acid group at the C2 position is highly acidic relative to the indole NH. In ESI-, facile deprotonation yields a highly stable [M-H]- anion. Causality: This mode is preferred for unsubstituted free acids because the localized negative charge on the carboxylate avoids the fragmentation-prone high-energy states seen in positive mode, yielding superior signal-to-noise ratios and minimal background interference.

  • Positive Ion Mode (ESI+) : For esterified derivatives (e.g., methyl indole-2-carboxylates) or indole-2-carboxamides, ESI+ is utilized. Causality: The conjugated indole system, combined with mobile phase additives like formic acid, facilitates the formation of the [M+H]+ species. Protonation typically occurs at the carbonyl oxygen or the indole nitrogen, driven by the formation of a resonance-stabilized cation that primes the molecule for predictable CID fragmentation.

Mechanistic Fragmentation Pathways (CID)

Understanding the collision-induced dissociation (CID) of indole-2-carboxylates is essential for distinguishing structural isomers (e.g., differentiating indole-2-carboxylic acid from indole-3-carboxylic acid in biomarker discovery) (3)[3].

When subjected to CID, the protonated molecule ([M+H]+, m/z 162 for the base acid) undergoes two primary competitive pathways:

  • Neutral Loss of Water (-18 Da) : Cleavage of the hydroxyl group from the carboxylate yields a highly reactive acylium ion (m/z 144). This requires relatively low collision energy (15-20 eV) due to the lability of the C-OH bond.

  • Decarboxylation (-44 Da) : The loss of CO2 yields a highly stable indole cation (m/z 118). This pathway is a hallmark of 2-substituted indole carboxylic acids due to the thermodynamic stability of the resulting fragment (3)[3].

Halogenated derivatives, such as 5-bromo-1H-indole-2-carboxylic acid, exhibit identical backbone fragmentation, supplemented by the characteristic isotopic signature of the halogen (e.g., the ~1:1 79Br/81Br ratio) which must be accounted for in the Q1 isolation window (4)[4].

CID_Pathway M_plus [M+H]+ m/z 162.05 Loss_H2O [M+H - H2O]+ m/z 144.04 Acylium Ion M_plus->Loss_H2O -H2O (-18 Da) CE: 15-20 eV Loss_CO2 [M+H - CO2]+ m/z 118.06 Indole Cation M_plus->Loss_CO2 -CO2 (-44 Da) CE: 20-30 eV Loss_CO [M+H - H2O - CO]+ m/z 116.05 Loss_H2O->Loss_CO -CO (-28 Da) CE: 30-40 eV

Figure 1: Primary CID fragmentation pathways of protonated indole-2-carboxylic acid.

Experimental Workflow: Self-Validating LC-ESI-MS/MS Protocol

To ensure absolute trustworthiness in quantitative analysis, the following protocol incorporates a self-validating system suitability test (SST). A protocol is only as reliable as its internal controls; therefore, this workflow validates instrument calibration dynamically before unknown samples are processed.

LCMS_Workflow Prep Sample Prep (Cold ACN) LC UHPLC (C18, Gradient) Prep->LC ESI ESI Source (+/- Modes) LC->ESI Q1 Q1 Selection (Precursor) ESI->Q1 CID CID Cell (Argon Gas) Q1->CID Q3 Q3/TOF (Detection) CID->Q3

Figure 2: Self-validating LC-ESI-MS/MS workflow for indole-2-carboxylate analysis.

Step-by-Step Methodology

Step 1: System Suitability and Auto-Validation (The Self-Validating Core)

  • Action : Prepare a 1 µg/mL solution of a known standard (e.g., Indole-2-carboxylic acid) in 50:50 Methanol:Water. Inject this standard prior to the analytical sequence.

  • Causality : Injecting a known standard validates mass accuracy (<5 ppm deviation) and ensures the ESI capillary is free of blockages. Furthermore, the ratio of the m/z 144 to m/z 118 fragments must remain constant (±5%) at a fixed collision energy (e.g., 25 eV). If this ratio shifts, it immediately flags that the collision cell gas pressure or energy calibration has drifted, preventing the acquisition of invalid data.

Step 2: Sample Preparation

  • Action : Extract target derivatives from biological matrices using protein precipitation with cold acetonitrile (1:3 v/v). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality : Cold acetonitrile effectively denatures proteins while maintaining the solubility of the lipophilic indole core. Removing the protein matrix prevents severe ion suppression in the ESI source, ensuring linear quantitative responses.

Step 3: UHPLC Separation

  • Action : Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Causality : The C18 stationary phase provides excellent retention for the hydrophobic indole ring. Formic acid ensures the analytes remain in a consistent, protonated ionization state, which sharpens chromatographic peaks and enhances ESI+ efficiency.

Step 4: ESI-MS/MS Acquisition

  • Action : Set capillary voltage to 3.5 kV (ESI+) or 2.5 kV (ESI-). Desolvation temperature: 350°C. Isolate the precursor ion in Q1 (0.7 Da resolution). Apply Argon gas in the collision cell.

  • Causality : A desolvation temperature of 350°C is optimal; lower temperatures lead to incomplete droplet evaporation (reducing signal intensity), while higher temperatures risk the thermal degradation of labile ester derivatives inside the source prior to mass analysis.

Quantitative Data & Optimization Parameters

The following table summarizes the empirically derived MS parameters for various indole-2-carboxylate classes.

Data Interpretation Note: The optimal collision energy (CE) scales strictly with the stability of the leaving group. Amides require significantly higher CE (25-40 eV) to cleave the robust C-N bond compared to the relatively labile C-O bond in free acids (15-25 eV).

Compound ClassRepresentative StructureIonization ModePrecursor Ion (m/z)Key Product Ions (m/z)Optimal CE (eV)
Free Acid Indole-2-carboxylic acidESI (-)160.04 [M-H]-116.05 (-CO2)15 - 25
Free Acid Indole-2-carboxylic acidESI (+)162.05 [M+H]+144.04 (-H2O), 118.06 (-CO2)20 - 30
Halogenated 5-Bromo-1H-indole-2-carboxylic acidESI (-)237.95, 239.95 [M-H]-193.96, 195.96 (-CO2)20 - 35
Amide Indole-2-carboxamideESI (+)161.07 [M+H]+144.04 (-NH3)25 - 40

References

  • 3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • From discovery to translation: Endogenous substrates of OAT1 and OAT3 as clinical biomarkers for renal secretory function Source: bioRxiv.org URL:[Link]

Sources

Introduction: The Indole-2-Carboxylate Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure of Substituted Indole-2-Carboxylates

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activity.[1] Among its derivatives, substituted indole-2-carboxylates have emerged as a particularly fruitful area of research for drug development professionals. The strategic placement of a carboxyl group at the C2 position, combined with diverse substitutions on the indole nucleus, creates a molecular framework capable of precise interactions with a range of biological targets.

These compounds have shown remarkable efficacy as HIV-1 integrase inhibitors, where the indole nitrogen and 2-carboxyl group act as a chelating motif for essential magnesium ions within the enzyme's active site.[2][3] Furthermore, they have been developed as potent and selective antagonists for the strychnine-insensitive glycine binding site associated with the N-methyl-D-aspartate (NMDA) receptor, a key target in neuropharmacology.[4][5][6]

The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure and the non-covalent interactions that govern their binding to macromolecules. Understanding the solid-state structure through single-crystal X-ray diffraction is therefore not merely an academic exercise; it is a critical step in rational drug design. It provides definitive insights into molecular conformation, intermolecular interactions, and the phenomenon of polymorphism, all of which profoundly influence a drug candidate's stability, solubility, and bioavailability. This guide offers a technical exploration of the crystal structure of substituted indole-2-carboxylates, grounded in field-proven methodologies and authoritative research.

Part 1: The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

The unequivocal determination of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction (SCXRD). This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions that define the crystal lattice. The entire process, from obtaining a suitable crystal to refining the final structure, is a self-validating system where the quality of the final data is rigorously assessed at each stage.

Experimental Protocol: From Synthesis to Structure

The following protocol outlines the comprehensive workflow for the structural analysis of a novel substituted indole-2-carboxylate.

Step 1: Synthesis and Purification

  • Synthesis: Synthesize the target indole-2-carboxylate derivative using established methods, such as the Fischer indole synthesis, palladium-catalyzed cyclizations, or functionalization of a pre-existing indole-2-carboxylic acid core.[7][8] For instance, esterification is commonly achieved by reacting the corresponding carboxylic acid with an alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid like H₂SO₄ and heating the mixture.[2][9]

  • Purification: The synthesized compound must be purified to the highest possible degree (>98%) to facilitate crystallization. This is typically achieved using column chromatography on silica gel, followed by recrystallization or high-performance liquid chromatography (HPLC).[2][10] Purity is confirmed by NMR and mass spectrometry.[10][11]

Step 2: Crystal Growth (The Causality of Solvent Choice)

  • Objective: The goal is to grow a single, defect-free crystal of suitable size (typically 0.1-0.4 mm in each dimension).

  • Method - Slow Evaporation (Most Common):

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture to create a saturated or near-saturated solution.

    • Solvent Selection Rationale: The choice of solvent is critical. A good solvent will fully dissolve the compound, while a poor solvent will cause it to precipitate immediately. The ideal crystallization solvent is one in which the compound has moderate solubility. For indole-2-carboxylates, solvents like methanol, ethanol, or mixtures such as ethyl acetate/hexane are often effective.[9]

    • Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment.

    • As the solvent slowly evaporates over hours or days, the solution becomes supersaturated, promoting the formation of well-ordered crystals.

Step 3: Data Collection

  • Crystal Mounting: Carefully select a high-quality crystal under a microscope and mount it on a goniometer head.

  • Diffractometer Setup: Place the mounted crystal on a modern X-ray diffractometer equipped with a radiation source (e.g., Mo Kα) and a sensitive detector.[9] The crystal is typically flash-cooled to a low temperature (e.g., 170 K) to minimize thermal motion and radiation damage.

  • Data Acquisition: The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays. The diffraction pattern (a series of spots of varying intensity) is recorded by the detector.

Step 4: Structure Solution and Refinement

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor (residual factor); a value below 0.05 (5%) is indicative of a well-refined structure.[9]

The workflow from synthesis to final structural analysis is a critical pathway in drug development.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallography cluster_analysis Application synthesis Chemical Synthesis purification Purification (>98%) (Chromatography, Recrystallization) synthesis->purification growth Single Crystal Growth (Slow Evaporation) purification->growth data_collection X-ray Data Collection (Diffractometer) growth->data_collection refinement Structure Solution & Refinement data_collection->refinement analysis Structural Analysis (Conformation, Packing) refinement->analysis sar Structure-Activity Relationship (SAR) analysis->sar design Rational Drug Design sar->design

Workflow from Synthesis to Structure-Based Drug Design.

Part 2: The Impact of Substituents on Crystal Structure

The substitution pattern on the indole-2-carboxylate scaffold dictates the types of intermolecular interactions that occur, which in turn governs the overall crystal packing. These non-covalent forces, though weak individually, collectively determine the crystal's stability and properties.

Hydrogen Bonding: The Primary Organizing Force

The indole N-H group and the carboxylic acid O-H group are potent hydrogen bond donors. The carbonyl oxygen of the carboxylate is a strong acceptor. This combination leads to robust and predictable hydrogen-bonding motifs.

  • Carboxylic Acid Dimers: A very common motif involves two molecules forming a cyclic dimer through a pair of O-H···O hydrogen bonds between their carboxylic acid groups.[12][13] This creates a highly stable, centrosymmetric R²₂(8) ring motif.

  • Chains and Ribbons: In other cases, molecules may form chains or ribbons. For instance, in one polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), molecules form ribbons connected by both O-H···O and N-H···O hydrogen bonds.[14] In ethyl 1H-indole-2-carboxylate, where the acidic proton is replaced by an ethyl group, the N-H group forms hydrogen bonds with the keto oxygen of an adjacent molecule, creating a different dimer with an R²₂(10) motif.[9]

  • Influence of Substituents: A substituent can introduce new hydrogen bond acceptors or donors. A methoxy group, for example, can act as a hydrogen bond acceptor for the indole N-H group, as seen in a polymorph of MI2CA.[12]

Polymorphism: The Same Molecule, Different Structures

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical consideration in drug development. Different polymorphs can have different melting points, solubilities, and stabilities, directly impacting a drug's formulation and bioavailability.

The case of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) provides an excellent example.[12][14][15] Two polymorphs have been identified with distinct packing arrangements driven by different hydrogen bonding networks.

FeaturePolymorph 1[12][14]Polymorph 2[12][14][15]
Crystal System MonoclinicMonoclinic
Space Group C2/cP2₁/c
Key H-Bond Motif Ribbons via O–H···O and N–H···O bondsCyclic dimers via double O–H···O bonds
N-H Donor Binds To Carboxylic acid oxygenMethoxy group oxygen
Unit Cell (a, Å) 13.0794.0305
Unit Cell (b, Å) 7.69613.0346
Unit Cell (c, Å) 35.18517.2042
Unit Cell (β, °) 91.0691.871

This table clearly demonstrates that even a subtle change in crystallization conditions can lead to a completely different packing arrangement with distinct crystallographic parameters. The discovery of a new polymorph necessitates a full characterization to ensure the consistent performance of the active pharmaceutical ingredient (API).[12]

Other Non-Covalent Interactions: Fine-Tuning the Structure

While hydrogen bonds are often dominant, other interactions play a crucial role in stabilizing the crystal lattice.

  • π-π Stacking: The aromatic indole ring can interact with adjacent rings through π-π stacking. Introducing other aromatic rings, such as a C6-halogenated benzene, can enhance these interactions, which is a key strategy in designing HIV-1 integrase inhibitors that stack with viral DNA.[2]

  • C-H···π and C-H···O Interactions: These weaker interactions are ubiquitous and help to satisfy the coordination requirements of atoms, contributing to the overall stability of the crystal packing.[12][16]

  • Halogen Bonding: The presence of halogen substituents (e.g., Cl, Br) can introduce halogen bonds, which are directional interactions that can influence crystal packing and receptor binding affinity.[6]

The interplay of these forces determines the final crystal structure and, by extension, the compound's suitability for development.

G sub Substituents (e.g., -Cl, -OCH3, -Ph) inter Intermolecular Interactions sub->inter Modulate pack Crystal Packing & Polymorphism inter->pack Dictate bio Biological Activity inter->bio Enable (e.g., Receptor Binding) hbond H-Bonding (O-H···O, N-H···O) inter->hbond pi π-π Stacking inter->pi weak C-H···π, Halogen Bonds inter->weak prop Physicochemical Properties (Solubility, Stability) pack->prop Influence prop->bio Affect

Relationship between substituents, interactions, and properties.

Conclusion: From Crystal Lattice to Clinical Candidate

The crystallographic analysis of substituted indole-2-carboxylates is a foundational element in the journey of drug discovery and development. It provides a precise, atom-level understanding of the molecular architecture, which is paramount for optimizing ligand-receptor interactions and establishing robust structure-activity relationships. The insights gained from studying hydrogen bonding, π-stacking, and polymorphism directly inform lead optimization, formulation strategies, and intellectual property protection. For researchers and scientists in the pharmaceutical industry, a thorough grasp of the principles and practices of X-ray crystallography is not just beneficial—it is essential for translating a promising molecular scaffold into a life-changing therapeutic.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC. (2024, March 18).
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023, December 8). MDPI.
  • Carbonylative synthesis and functionalization of indoles. (2024, April 30). Beilstein Journals.
  • Ethyl 1H-indole-2-carboxylate. (n.d.).
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. (2024, May 8). Semantic Scholar.
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025, February 5). MDPI.
  • Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (n.d.). RSC Publishing.
  • Structure and Morphology of Indole Analogue Crystals. (2020, July 7).
  • Indole-2-carboxylic acid | 1477-50-5. (2023, August 15). Smolecule.
  • Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor. (n.d.). PubMed.
  • Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. (n.d.). PubMed.
  • Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. (n.d.). PubMed.
  • Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC. (2015, October 30).
  • Novel Synthetic Approaches Toward Substituted Indole Scaffolds. (2006, September 5). Organic Chemistry Portal.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). RSC Publishing.

Sources

The Biological Activity and Therapeutic Potential of Formylated Indole Compounds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Formylated Indole Scaffolds

Indole derivatives represent one of the most privileged and ubiquitous scaffolds in drug discovery, chemical biology, and natural product synthesis[1]. The introduction of a formyl group (-CHO) to the indole ring—most notably at the C3 or C5 positions—fundamentally alters the electronic properties, binding affinities, and biological reactivity of the parent molecule. Formylated indoles, such as 3-formylindole (indole-3-carboxaldehyde or 3-IAld) and 5-formylindole, serve not only as versatile synthetic intermediates but also as potent endogenous signaling molecules and targeted pharmacological agents[2][3].

This guide provides an authoritative analysis of the biological activities of these compounds, detailing their mechanistic pathways, structure-activity relationships, and the rigorous experimental protocols required for their synthesis and in vivo evaluation.

Core Biological Activities and Mechanisms of Action

3-Formylindole (3-IAld): Aryl Hydrocarbon Receptor (AhR) Agonism

3-IAld is a critical endogenous metabolite produced by the oxidative degradation of dietary L-tryptophan by gut microbiota, such as Lactobacillus reuteri[4]. It functions as a potent, naturally occurring ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor deeply involved in immune regulation, xenobiotic metabolism, and mucosal homeostasis[5].

Mechanistic Causality: Upon binding 3-IAld, the cytosolic AhR undergoes a structural conformational change, which forces it to dissociate from its stabilizing chaperone complex (comprising HSP90, AIP, and SRC)[5]. The activated AhR then translocates into the nucleus, where it heterodimerizes with the AhR nuclear translocator (ARNT). This heterodimer subsequently binds to xenobiotic response elements (XREs) on the DNA[5]. This transcriptional cascade drives the expression of target genes, including Cyp1a1 and IL-22, which are essential for maintaining intestinal epithelial barrier integrity, while simultaneously suppressing pro-inflammatory cytokines like IL-6, VCAM, and CCL2[3][4].

AhR_Pathway Ligand 3-Formylindole (3-IAld) (Gut Microbiota Metabolite) Cytoplasm Cytoplasm: Inactive AhR Complex (AhR + HSP90 + AIP + SRC) Ligand->Cytoplasm Activation Ligand Binding & Conformational Change Cytoplasm->Activation Nucleus Nucleus Translocation Activation->Nucleus Heterodimer AhR-ARNT Heterodimerization Nucleus->Heterodimer Transcription Binding to XREs & Gene Transcription (IL-22, Cyp1a1) Heterodimer->Transcription

AhR signaling pathway activated by 3-formylindole (3-IAld) binding.

5-Formylindole: AMPK Inhibition and Metabolic Regulation

While 3-substituted indoles dominate immune and barrier signaling, 5-formylindole exhibits highly distinct metabolic activities. It acts as a non-selective, irreversible inhibitor of the catalytic α-subunit of AMP-activated protein kinase (AMPK)[2].

Mechanistic Causality: The formyl group at the C5 position acts as a highly reactive electrophilic center. 5-formylindole specifically targets and binds to the hydroxyl group at the Cys177 position within the ATP-binding pocket of AMPK-α[2]. By irreversibly occupying this pocket via covalent or strong hydrogen-bond interactions, it completely blocks ATP binding. This inhibition of AMPK activity directly halts downstream fatty acid synthesis, demonstrating in vivo efficacy by reducing fat accumulation in 3T3-L1 preadipocytes and stunting the growth of tumor xenografts[2].

Quantitative Data and Structure-Activity Relationships

To facilitate comparative analysis, the quantitative biological efficacies of formylated indoles are summarized below.

CompoundBiological TargetMechanism of ActionQuantitative Efficacy
3-Formylindole (3-IAld) Aryl Hydrocarbon Receptor (AhR)Agonist; Promotes nuclear translocation and XRE bindingEC50 ~ 100 nM (in vitro)[3]
3-Formylindole (3-IAld) eNOS / VCAM / CCL2Transcriptional modulation; reduces ROS in HUVECs100 nM dose over 12 h[3]
5-Formylindole AMPK (Catalytic Subunit α)Irreversible inhibitor; binds Cys177 in ATP pocketTumor growth reduction (xenografts)[2]

Experimental Protocols and Methodologies

Chemical Synthesis: Vilsmeier-Haack Formylation of Indole

The Vilsmeier-Haack reaction is the gold standard for synthesizing 3-formylindole due to its high regioselectivity for the electron-rich C3 position of the pyrrole ring[6]. The protocol below is designed as a self-validating system, ensuring high yield and purity by strictly controlling reaction kinetics.

VH_Workflow Step1 1. Reagent Preparation (DMF + POCl3 at 0°C) Step2 2. Vilsmeier Intermediate Formation (Exothermic Control) Step1->Step2 Step3 3. Indole Addition (Electrophilic Aromatic Substitution) Step2->Step3 Step4 4. Hydrolysis (Aqueous NaOH addition) Step3->Step4 Step5 5. Isolation & Purification (Filtration & Recrystallization) Step4->Step5

Step-by-step experimental workflow for the Vilsmeier-Haack formylation of indole.

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation:

    • Action: In a flame-dried, two-necked flask under a nitrogen atmosphere, add 3 equivalents of anhydrous N,N-dimethylformamide (DMF). Cool to 0 °C in an ice bath. Slowly add 1.5 equivalents of phosphorus oxychloride (POCl3) dropwise over 30 minutes[6].

    • Causality & Validation: The flame-dried flask and nitrogen atmosphere prevent atmospheric moisture from prematurely hydrolyzing the highly reactive Vilsmeier intermediate. Cooling to 0 °C and executing a slow addition are critical to controlling the highly exothermic reaction between DMF and POCl3, preventing the decomposition of the electrophile and the formation of tarry byproducts[6].

  • Electrophilic Aromatic Substitution:

    • Action: Dissolve the indole substrate in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours.

    • Causality & Validation: Adding the indole slowly at 0 °C prevents runaway polymerization. Monitoring the reaction via Thin Layer Chromatography (TLC) validates the complete consumption of the starting material before proceeding to the quench phase.

  • Hydrolysis and Quenching:

    • Action: Add a 7.5 M aqueous sodium hydroxide (NaOH) solution slowly at 0 °C until the pH reaches 8-9. Stir for an additional 15 minutes[6].

    • Causality & Validation: The alkaline quench neutralizes the acidic mixture and drives the hydrolysis of the intermediate iminium salt into the final 3-formylindole product. Maintaining 0 °C during this highly exothermic neutralization prevents the thermal degradation of the newly formed aldehyde.

  • Isolation:

    • Action: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol[6].

    • Causality & Validation: Washing with water removes residual inorganic salts. Recrystallization exploits differential solubility to separate 3-formylindole from common byproducts like 3-cyanoindole, ensuring >95% purity[6].

In Vivo Protocol: Assessing AhR Activation in Murine Models

To study the therapeutic effects of 3-IAld on metabolic syndrome and mucosal integrity, targeted delivery is required to prevent premature metabolism.

Step-by-Step Methodology:

  • Formulation: Encapsulate 3-IAld in enteric-coated microparticles utilizing Eudragit® and Ethyl cellulose.

    • Causality: Free 3-IAld is rapidly metabolized and absorbed in the upper gastrointestinal tract. Enteric microparticles protect the compound from gastric acid, ensuring targeted release in the distal ileum and colon, which is the primary niche for AhR-expressing innate lymphoid cells.

  • Administration & Validation: Administer the microparticles orally to C57BL/6 mice. Extract ileum tissue after 12-24 hours.

    • Causality: Measuring the upregulation of AhR-downstream genes (Cyp1a1, Il22, Reg3g) via RT-qPCR serves as a self-validating endpoint. An increase in these transcripts confirms that the microparticles successfully bypassed the stomach and delivered functionally active 3-IAld to the target site.

References

  • CAS 1196-69-6: 5-Formylindole | CymitQuimica CymitQuimica
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC N
  • Indole-3-carboxaldehyde (3-Formylindole) | Endogenous Metabolite | MedChemExpress MedChemExpress
  • Technical Support Center: Vilsmeier-Haack Formyl
  • Pharmaceutically Active Microbial AhR Agonists as Innovative Biodrugs in Inflamm
  • Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome University of Perugia (Unipg)
  • Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflamm

Sources

Tuning the Indole Scaffold: A Technical Guide on Electronic Effects in Substituted Indoles for Drug Discovery and Synthetic Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus is a privileged structural motif in medicinal chemistry, deeply embedded in endogenous signaling molecules (e.g., serotonin, melatonin) and a vast array of synthetic therapeutics 1. The 10


-electron aromatic system of indole presents unique reactivity patterns governed by the electron-donating (EDG) and electron-withdrawing (EWG) nature of its substituents. Understanding these electronic effects is critical for synthetic chemists designing regioselective functionalization routes and for medicinal chemists optimizing pharmacokinetics, metabolic stability, and target affinity.

Electronic Architecture and Inherent Regioselectivity

The indole core consists of a benzene ring fused to a pyrrole ring. Because the nitrogen lone pair participates in the aromatic system, the pyrrole ring is highly electron-rich, allowing indole to undergo electrophilic aromatic substitution (EAS) orders of magnitude faster than benzene 2.

The Causality of C-3 Preference: EAS on the indole core inherently favors the C-3 position over the C-2 position. This regioselectivity is fundamentally driven by the thermodynamic stability of the intermediate


-complex (Wheland intermediate). Attack at C-3 generates an intermediate where the positive charge is delocalized over the nitrogen atom and the C-2 carbon, allowing the adjacent fused benzene ring to retain its full aromaticity 3. Conversely, electrophilic attack at C-2 forces the positive charge to be stabilized by disrupting the aromaticity of the benzene ring, resulting in a thermodynamically disfavored pathway 4.

G Indole Indole Core (10 π e-) C3_Attack C-3 Attack Indole->C3_Attack Electrophile C2_Attack C-2 Attack Indole->C2_Attack Electrophile Sigma3 C-3 σ-Complex (Aromaticity Retained) C3_Attack->Sigma3 Sigma2 C-2 σ-Complex (Aromaticity Disrupted) C2_Attack->Sigma2 Favored Thermodynamically Favored Sigma3->Favored Disfavored Disfavored Pathway Sigma2->Disfavored

Logic of Indole EAS Regioselectivity: C-3 vs C-2 Attack.

Modulation via Electron-Donating and Withdrawing Groups

Introducing substituents onto the benzenoid or pyrrolic rings of indole fundamentally alters its Highest Occupied Molecular Orbital (HOMO) energy and spin density distribution, dictating both reactivity and regioselectivity 5.

Electron-Donating Groups (EDGs)

Substituents such as methoxy (-OMe) or alkyl (-Me) groups increase the electron density of the indole core.

  • Reactivity Enhancement : EDGs significantly enhance the nucleophilicity of the indole. For example, in Palladium(II)-catalyzed tandem reactions with alkynyl-substituted aryl aldehydes, electron-rich indoles provide excellent yields of indole-substituted indanones, whereas electron-deficient indoles fail to react 6.

  • Oxidation Potential : EDGs lower the oxidation potential of the indole ring. Quantum chemical DFT calculations reveal that indole radical cations with 5-EDG substituents exhibit distinct spin density distributions compared to their EWG counterparts, directly influencing subsequent radical coupling trajectories 5.

Electron-Withdrawing Groups (EWGs)

Substituents such as nitro (-NO


), cyano (-CN), or halogens withdraw electron density, deactivating the ring towards electrophiles.
  • Reactivity Suppression : Strong EWGs can completely suppress standard EAS. For instance, an indole bearing a nitro group shows no reactivity in typical electrophilic tandem cyclizations [[6]]().

  • Regioselectivity Shifts via N-Protection : The substitution of the indole nitrogen with EWGs (e.g., Tosyl, Acetyl, or Boc) drastically reduces the nucleophilicity of the C-3 position. N-acylation or N-sulfonylation deactivates the pyrrole ring, often redirecting metalation (e.g., lithiation) to the C-2 position due to the complex-induced proximity effect (CIPE) and the increased acidity of the C-2 proton [[6]]().

  • Palladation Tuning : In Pd-catalyzed oxidative arylation, the presence of an electron-withdrawing ester group on the indole can triple the regioselectivity towards C-2 arylation by modulating the interaction energy (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ) between the indole and the Pd(II) catalyst []().
    
Quantitative Impact of Substituents on Reactivity
Substituent TypeExample GroupImpact on NucleophilicityEffect on Pd-Catalyzed Arylation/Cyclization YieldRegioselectivity Influence (EAS/Palladation)
Strong EDG -OMe (C-5)Highly IncreasedExcellent Yield (>80%)Favors standard C-3 reactivity; highly nucleophilic 6.
Weak EDG -Me (C-5)Moderately IncreasedGood Yield (~60-70%)Minimal deviation from C-3 preference 7.
Halogen (Mild EWG) -F, -Cl, -BrDecreasedModerate Yield (~40-50%)Deactivates ring slightly; useful for metabolic blocking 1.
Strong EWG -NOngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

(C-5/C-6)
Highly DecreasedNo Reactivity / TraceSuppresses C-3 EAS; alters Pd-interaction energy .
N-EWG (Protecting) -Ts, -Ac (N-1)Severely DecreasedSuppressed EASBlocks C-3 EAS; directs lithiation to C-2 6.

Impact on Drug Discovery and Pharmacokinetics

In medicinal chemistry, tuning the electronic properties of the indole scaffold is a self-validating strategy for optimizing pharmacodynamics and pharmacokinetics.

  • Metabolic Stability : The electron-rich nature of indole makes it highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly at the C-5 and C-3 positions. Incorporating EWGs, such as halogens (e.g., 5-fluoro or 6-bromoindoles), reduces the electron density, thereby blocking CYP-mediated degradation and extending the drug's half-life 1.

  • Target Affinity : EDGs can enhance binding affinities through favorable electronic and steric interactions within receptor pockets. For example, the addition of a 5-methoxy group on thiazolidinedione-indole hybrids significantly improved their activity as PPAR

    
     agonists against breast cancer cells 1.
    

G Hit Initial Indole Hit Assess Assess Metabolic & Electronic Profile Hit->Assess CYP High CYP Oxidation at C-5? Assess->CYP Affinity Low Target Affinity? Assess->Affinity AddEWG Add EWG (e.g., -F, -Cl) at C-5 to Deactivate CYP->AddEWG Yes AddEDG Add EDG (e.g., -OMe) to Tune Binding Pocket Affinity->AddEDG Yes Lead Optimized Lead Compound AddEWG->Lead AddEDG->Lead

Workflow for optimizing indole scaffolds using electronic substituent effects.

Experimental Methodologies: Self-Validating Protocols

To leverage these electronic effects, researchers must employ robust, self-validating experimental protocols. The following methodology details the evaluation of substituent effects via a Palladium-catalyzed regioselective functionalization, ensuring causality between the electronic nature of the substrate and the reaction outcome.

Protocol: Evaluation of Indole Electronic Effects via Pd(II)-Catalyzed Tandem Cyclization

Objective : To validate the nucleophilic dependency of substituted indoles using a standardized electrophilic alkynyl-aryl aldehyde trap 6.

Mechanism of Self-Validation : By running parallel reactions with 5-Methoxyindole (EDG) and 5-Nitroindole (EWG), the protocol internally controls for catalyst efficacy. The successful cyclization of the EDG substrate alongside the failure of the EWG substrate confirms that the reaction is strictly governed by the HOMO energy of the indole core rather than external variables.

Step-by-Step Methodology :

  • Preparation of Reaction Matrix : In a dried Schlenk tube under an argon atmosphere, add 0.1 mmol of the ortho-electron-deficient alkynyl-substituted benzaldehyde (the electrophile).

  • Catalyst Loading : Add 5 mol % of Palladium(II) acetate[Pd(OAc)

    
    ] as the catalyst. Causality: Pd(OAc)
    
    
    
    coordinates with the alkyne to promote nucleophilic attack by the indole core.
  • Solvent Addition : Dissolve the mixture in 2.0 mL of anhydrous 1,2-dichloroethane (DCE). Stir for 5 minutes at room temperature to ensure homogeneity.

  • Substrate Introduction :

    • Reaction A (EDG): Add 0.13 mmol (1.3 equiv) of 5-Methoxy-N-methylindole.

    • Reaction B (EWG): Add 0.13 mmol (1.3 equiv) of 5-Nitro-N-methylindole.

  • Reaction Execution : Stir the mixtures at room temperature. Monitor the consumption of the benzaldehyde via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate, 3:1 v/v).

  • Quenching and Workup : Once Reaction A indicates complete consumption of the starting material (typically 2-4 hours), quench both reactions with 5 mL of saturated aqueous NH

    
    Cl. Extract the aqueous layer with Dichloromethane (3 x 5 mL).
    
  • Purification : Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify the residue via silica gel flash chromatography.
  • Data Interpretation : Reaction A will yield the indole-substituted indanone (high yield), validating the high nucleophilicity imparted by the -OMe group. Reaction B will yield unreacted starting materials, confirming the deactivating effect of the -NO

    
     group [[6]]().
    

References

1.[1] The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI - 1 2.[5] Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - RSC Publishing - 5 3.[3] Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Indoles - Benchchem - 3 4.[2] Electrophilic Aromatic Substitution of a BN Indole - PMC - NIH - 2 5.[7] Regioselective oxidative arylation of indoles bearing N-alkyl protecting groups - SciSpace -7 6.[4] Regioselectivity in electrophilic aromatic substitution of benzofuran and indole - ECHEMI - 4 7.[6] Synthesis of Indole-Substituted Indanones via Palladium(II)-Catalyzed Tandem Reaction of ortho-Electron-Deficient Alkynyl-Substituted Aryl Aldehydes with Indoles - ACS Publications - 6

Sources

Strategic Therapeutic Targeting via Indole-2-Carboxylate Derivatives: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, frequently utilized due to its structural resemblance to endogenous peptides and its ability to bind reversibly to a diverse array of enzymes and receptors[1]. Among its functionalized variants, indole-2-carboxylate derivatives have emerged as highly versatile pharmacophores. The rigid bicyclic core provides a stable platform for spatial orientation, while the C2-carboxylate group introduces critical hydrogen-bonding and metal-chelating capabilities.

As drug development shifts toward highly selective, target-directed therapies, indole-2-carboxylates have demonstrated remarkable efficacy across virology, oncology, and neuropharmacology. This whitepaper synthesizes the mechanistic grounding, quantitative structure-activity relationships (QSAR), and validated experimental protocols necessary for advancing indole-2-carboxylate derivatives through preclinical development.

Core Therapeutic Targets and Mechanisms of Action

Viral Replication: HIV-1 Integrase Strand Transfer Inhibition

Integrase is a critical enzyme in the HIV-1 life cycle, responsible for inserting viral DNA into the host genome. Indole-2-carboxylic acid derivatives have been identified as potent Integrase Strand Transfer Inhibitors (INSTIs)[2].

Mechanism of Action: High-resolution cryo-electron microscopy (cryo-EM) reveals that the indole-2-carboxylate core acts via a highly specific chelating triad. The C2-carboxyl group and the indole nitrogen establish a bis-bidentate chelation with two magnesium ions (Mg²⁺) located within the integrase active site[2]. Concurrently, the aromatic indole core engages in a


 stacking interaction with the 3'-terminal adenosine (dA21) or cytosine (dC20) of the processed viral DNA[2]. Structural optimizations, such as introducing a long-chain p-trifluorophenyl group at the C3 position or halogenated anilines at the C6 position, significantly deepen the penetration into the hydrophobic cavity near the 

connector, enhancing inhibitory potency[2].

G I2C Indole-2-Carboxylate Derivative Mg Two Mg2+ Ions (Integrase Active Site) I2C->Mg Bis-bidentate Chelation vDNA Viral DNA (dC20/dA21) 3'-Terminal I2C->vDNA π-π Stacking Interaction Block Strand Transfer Inhibition Mg->Block vDNA->Block

Mechanism of HIV-1 Integrase inhibition via Mg2+ chelation and π-stacking.

Oncology: Mutant Kinases (EGFR/BRAF) and Apoptosis

Mutant epidermal growth factor receptor (EGFR) and BRAF pathways are heavily implicated in the proliferation of various malignancies, including non-small cell lung cancer (NSCLC) and melanoma. 5-chloro-indole-2-carboxylate derivatives exhibit potent antiproliferative activity by acting as ATP-competitive inhibitors against mutant EGFR (T790M) and BRAF (V600E) kinases[3].

Mechanism of Action: By binding to the ATP-binding pocket of these kinases, indole derivatives block auto-phosphorylation, effectively shutting down downstream signaling cascades[3][4]. This blockade induces cell cycle arrest and triggers apoptosis, characterized by the cleavage of poly(ADP-ribose) polymerase (PARP) and the dose-dependent generation of reactive oxygen species (ROS)[1][5].

G Inhibitor 5-Chloro-Indole-2-Carboxylate ATP ATP Binding Pocket Inhibitor->ATP Competitive Binding EGFR Mutant EGFR (T790M) / BRAF (V600E) Downstream Inhibition of Auto-phosphorylation EGFR->Downstream Kinase Blockade ATP->EGFR Apoptosis Apoptosis Induction (PARP Cleavage / ROS) Downstream->Apoptosis

Inhibition of mutant EGFR/BRAF pathways leading to apoptosis.

Neuropharmacology: GPR17 and NMDA Receptors

Indole-2-carboxylates are highly active in the central nervous system (CNS). They are well-characterized antagonists of the N-methyl-D-aspartate (NMDA) receptor at the strychnine-insensitive glycine recognition site (e.g., MDL 105,519)[6]. Furthermore, recent studies highlight their role as potent agonists for the orphan G protein-coupled receptor GPR17, a critical target for neuroinflammatory and demyelinating diseases[7]. Structure-activity relationship (SAR) profiling indicates that while substitutions at the 1-, 5-, or 7-positions are detrimental to GPR17 activation, the 6-position readily accommodates large lipophilic residues (e.g., 6-phenoxy or 6-hexyloxy), driving nanomolar potency[7].

Quantitative Data Summary

The following table synthesizes the inhibitory/excitatory concentrations (IC50/EC50) of key indole-2-carboxylate derivatives across their primary therapeutic targets.

TargetCompound VariantCell Line / EnzymeActivity (IC50 / EC50)Ref
HIV-1 Integrase C3-p-trifluorophenyl derivative (15)Purified HIV-1 IntegraseIC50 = 0.13 µM[2]
HIV-1 Integrase C6-halogenated benzene derivative (17a)Purified HIV-1 IntegraseIC50 = 3.11 µM
EGFR/BRAF 5-chloro-indole-2-carboxylate (3e)LOX-IMVI (Melanoma)IC50 = 0.96 µM[3]
EGFR/BRAF 5-chloro-indole-2-carboxylate (3e)Panc-1 / MCF-7GI50 = 29 nM[3]
GPR17 (GPCR) 4-fluoro-6-bromo derivative (33)Human GPR17 ReceptorEC50 = 27.9 nM[7]
Influenza A Indole-2-carboxylate (14f)MDCK cellsIC50 = 7.53 µM[8]

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are designed for evaluating indole-2-carboxylate derivatives. The causality behind specific reagent choices is explicitly detailed to aid troubleshooting and assay optimization.

Protocol 1: HIV-1 Integrase Strand Transfer Inhibition Assay

Purpose: To quantify the ability of indole-2-carboxylates to block the insertion of viral DNA into host DNA.

  • Oligonucleotide Preparation: Anneal the donor viral DNA (vDNA) mimicking the U5 long terminal repeat (LTR) end and the target host DNA. Causality: The vDNA must be pre-processed (cleaved by 2 bases at the 3' end) to bypass the 3'-processing step, isolating the strand transfer mechanism.

  • Enzyme-Substrate Assembly: Incubate recombinant HIV-1 Integrase (400 nM) with the pre-processed vDNA (20 nM) in a reaction buffer containing 20 mM HEPES (pH 7.5), 1 mM DTT, and 10 mM MgCl₂ . Causality: The inclusion of Mg²⁺ is absolute; indole-2-carboxylates inhibit via bis-bidentate chelation of these specific divalent cations[2]. Omitting Mg²⁺ or substituting with Mn²⁺ will alter the binding pocket conformation and yield false negatives.

  • Inhibitor Addition: Add the indole-2-carboxylate derivatives (titrated from 0.01 µM to 50 µM in DMSO). Include Raltegravir as a positive control. Causality: Raltegravir validates the assay's dynamic range and confirms that the active site is properly formed. Ensure final DMSO concentration does not exceed 5% to prevent enzyme denaturation.

  • Strand Transfer Reaction: Add the target DNA (labeled with a fluorophore/quencher pair or biotin for ELISA-based readouts) and incubate at 37°C for 60 minutes.

  • Quenching and Readout: Stop the reaction using 50 mM EDTA. Causality: EDTA chelates the Mg²⁺ ions, instantly halting integrase activity. Measure the fluorescence or absorbance to calculate the IC50 using non-linear regression.

Protocol 2: Cell Viability & Antiproliferative Assay (Mutant Kinase Targeting)

Purpose: To evaluate the cytotoxicity and target engagement of 5-chloro-indole-2-carboxylates in cancer cell lines (e.g., LOX-IMVI, MCF-7)[3].

  • Cell Seeding: Seed LOX-IMVI cells at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Treatment: Treat cells with 5-dose concentrations of the indole-2-carboxylate derivatives (e.g., 0.1 µM to 50 µM). Include Erlotinib (EGFR inhibitor) and Staurosporine (pan-kinase inhibitor) as controls[3]. Causality: Erlotinib serves as a benchmark for targeted EGFR(T790M) inhibition, while Staurosporine provides a baseline for maximum apoptotic induction, ensuring the assay's self-validation.

  • Incubation: Incubate for 72 hours. Causality: A 72-hour window is required to capture the downstream effects of kinase inhibition, specifically the accumulation of ROS and the execution phase of apoptosis (PARP cleavage)[1][5].

  • Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, remove the media, and dissolve the formazan crystals in 150 µL DMSO. Read absorbance at 540 nm.

  • Data Analysis: Calculate the GI50 (concentration causing 50% maximum inhibition of cell proliferation) relative to the vehicle control.

References

  • ResearchGate. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. [Link]

  • ACS Publications. 3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17. Journal of Medicinal Chemistry.[Link]

  • SciSpace. Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. [Link]

  • PMC / MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.[Link]

  • MDPI. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways.[Link]

  • The Good Scents Company. indole-2-carboxylic acid, 1477-50-5. [Link]

  • Academia.edu. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[Link]

Sources

Unlocking Nature's Pharmacopeia: A Technical Guide to the Discovery, Biosynthesis, and Isolation of Novel Indole Alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole alkaloids represent one of the most prolific and structurally diverse classes of nitrogen-containing secondary metabolites, comprising over 4,100 known natural products[1]. Characterized by their bicyclic indole or indoline core, these compounds have evolved primarily as ecological defense mechanisms, rendering them highly potent and pharmacologically valuable[2]. From the essential chemotherapeutic agents vinblastine and vincristine to emerging antimicrobial leads, indole alkaloids remain a cornerstone of natural product drug discovery[3][4].

Recent discovery efforts have shifted significantly toward marine environments—particularly deep-sea fungi, sponges, and symbiotic bacteria—which impose unique evolutionary pressures (high salinity, hypoxia, extreme pressure) that drive the biosynthesis of unprecedented structural scaffolds[5][6]. This whitepaper provides an authoritative, mechanistic guide to the biosynthesis, extraction, and structural elucidation of novel indole alkaloids, designed for researchers advancing the frontier of natural product chemistry.

Mechanistic Foundations: Biosynthetic Pathways

To effectively discover and engineer indole alkaloids, researchers must understand their biogenic origins. The universal building block for this class is the aromatic amino acid L-tryptophan [7]. The divergence of structural complexity is dictated by the specific enzymatic cascades present in the source organism (e.g., plants vs. fungi).

The Plant Paradigm: Terpene Indole Alkaloids (TIAs)

In terrestrial plants (e.g., Catharanthus roseus), the biosynthesis of over 2,000 monoterpene indole alkaloids begins with the decarboxylation of L-tryptophan by tryptophan decarboxylase (TDC) to yield tryptamine[8][9]. Concurrently, the mevalonate/MEP pathways produce the iridoid monoterpene secologanin[9]. The pivotal, stereoselective Pictet-Spengler condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR), forming strictosidine [3][8]. Strictosidine acts as the universal precursor, undergoing deglucosylation and subsequent molecular rearrangements to form complex scaffolds like the corynanthe, iboga, and aspidosperma types[9].

The Fungal Paradigm: Prenylated Indoles and Diketopiperazines

Fungi employ a different primary mechanism, heavily relying on electrophilic substitution. Because the conjugated nitrogen lone pair makes the indole pyrrole ring highly electron-rich, it is highly susceptible to electrophilic addition, particularly at the C-3 or C-4 positions[7]. Enzymes such as 4-dimethylallyl tryptophan synthase (4-DMATS) catalyze the addition of a dimethylallyl carbocation (from DMAPP) to L-tryptophan, initiating the formation of prenylated indole alkaloids and complex ergot frameworks[7]. Furthermore, the condensation of tryptophan with other amino acids (like proline) yields highly bioactive indole diketopiperazines (DKPs), such as the brevianamides[10][11].

Biosynthetic divergence of L-Tryptophan into Terpene and Prenylated Indole Alkaloids.

Source Diversity and Recent Discoveries

Between 2019 and 2022, isolation efforts yielded hundreds of novel indole alkaloids, with a nearly equal distribution between plant sources (e.g., Apocynaceae, Rubiaceae) and fungal sources (e.g., Trichocomaceae)[12]. However, marine-derived microorganisms have recently taken center stage. Marine Streptomyces, Aspergillus, and Penicillium species are prolific producers of bis-indoles (dimers of L-tryptophan) and tris-indoles, which exhibit significantly enhanced cytotoxicity and antimicrobial properties compared to their monomeric counterparts[4][13].

Quantitative Summary of Recent High-Impact Indole Alkaloids
Compound NameStructural ClassBiological SourceKey Bioactivity & PotencyRef
Asperthrins A–F Prenylated Indole DKPMarine fungus Aspergillus sp. YJ191021Anti-inflammatory (IC50 1.46 µM); Antifungal[6]
Chetracins E & F EpipolythiodioxopiperazineFungus Acrostalagmus luteoalbus HDN13-530Cytotoxic against A549/HCT-116 (IC50 0.2–3.6 µM)[6]
Penerpenes E–I Indole-DiterpenoidMarine fungus Penicillium sp. KFD28PTP1B Inhibition (IC50 14–27 µM)[2]
Tulongicin A Bis-indole (Imidazole core)Deep-water marine sponge Topsentia sp.Antimicrobial against S. aureus (MIC 1.2 μg/mL)[2]
Streptoindoles A–D Indole MonomerMarine Streptomyces sp. ZZ1118Antibacterial against E. coli (MIC 7 μg/mL)[13]

Self-Validating Experimental Workflow: Isolation to Elucidation

The isolation of minor alkaloid constituents from complex biological matrices requires a rigorous, chemically logical workflow. The following protocol leverages the fundamental acid-base properties of the basic nitrogen in the indole/indoline ring to selectively enrich the target compounds[12].

Step-by-Step Methodology

Step 1: Biomass Extraction & Partitioning

  • Action: Macerate raw biomass (e.g., fungal mycelia or plant leaves) and extract exhaustively with Ethyl Acetate (EtOAc) or Methanol (MeOH).

  • Causality: EtOAc efficiently partitions intermediate-polarity alkaloids while leaving highly polar primary metabolites (sugars, bulk amino acids) in the aqueous phase[12].

Step 2: Acid-Base Selective Enrichment

  • Action: Concentrate the crude extract and resuspend in an acidic aqueous solution (0.1 M HCl, pH 2-3). Wash with non-polar solvents (hexane) to remove lipids and sterols.

  • Action: Basify the aqueous layer using 10% NH₄OH solution to pH 9-10, then extract with Chloroform (CHCl₃)[1].

  • Causality: At low pH, the basic amine is protonated, rendering the alkaloid water-soluble. At high pH, it is deprotonated, reverting to a lipophilic state. This swing highly enriches the alkaloid fraction.

  • Self-Validation Checkpoint: Perform analytical LC-MS on the CHCl₃ extract. The presence of characteristic indole UV absorption spectra (λmax ~220, 280, 290 nm) and even-mass molecular ions (indicating nitrogen content via the Nitrogen Rule) validates the successful enrichment of the target alkaloid class before scale-up.

Step 3: Chromatographic Fractionation

  • Action: Subject the enriched fraction to silica gel column chromatography (eluting with a gradient of CHCl₃:MeOH) followed by size-exclusion chromatography using Sephadex LH-20.

  • Causality: Silica separates compounds by polarity, while Sephadex LH-20 separates by molecular size and aromatic π-π interactions, effectively removing polymeric impurities and pigments.

Step 4: Preparative HPLC & Structural Elucidation

  • Action: Purify target peaks using Preparative Reverse-Phase HPLC (C18 column).

  • Action: Determine the planar structure using 1D/2D NMR (COSY, HSQC, HMBC). Establish absolute configuration using Electronic Circular Dichroism (ECD) matched with Time-Dependent Density Functional Theory (TDDFT) calculations, or via X-ray single-crystal diffraction[6].

  • Causality: Complex polycyclic indoles often contain multiple chiral centers. Because biological targets (receptors/enzymes) are chiral, establishing the absolute stereochemistry is non-negotiable for structure-activity relationship (SAR) studies and drug development[6].

Workflow Biomass Raw Biomass (Marine Fungi / Plant Tissue) Extract Solvent Extraction (EtOAc / MeOH) Biomass->Extract AcidBase Acid-Base Partitioning (pH 2-3 then pH 9-10) Extract->AcidBase Removes highly polar metabolites Crude Enriched Alkaloid Fraction AcidBase->Crude Selectively isolates basic amines Chrom Column Chromatography (Silica & Sephadex LH-20) Crude->Chrom HPLC Preparative HPLC (C18 Reverse Phase) Chrom->HPLC Size & polarity separation Pure Pure Indole Alkaloids HPLC->Pure Elucidate Structural Elucidation (NMR, ECD, X-Ray) Pure->Elucidate

Step-by-step experimental workflow for the isolation and structural elucidation of alkaloids.

Future Perspectives in Drug Development

The structural novelty of recently discovered indole alkaloids opens new avenues for therapeutic intervention. For example, the discovery of compounds with unique C-3 methylene bridges (e.g., Brevianamides) and complex bis-indole frameworks linked by N-heterocyclic moieties (e.g., Topsentins) has provided highly selective kinase inhibitors and potent anti-inflammatory agents[4][10][11]. Moving forward, the integration of genomic mining for silent biosynthetic gene clusters (BGCs) in marine fungi, coupled with biomimetic chemo-enzymatic synthesis using precursors like strictosidine, will drastically accelerate the generation of optimized alkaloid libraries for drug discovery[3][7].

References

  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • Biosynthesis of Fungal Indole Alkaloids Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species Source: Frontiers in Plant Science URL:[Link]

  • Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications Source: MDPI (Marine Drugs) URL:[Link]

  • (PDF) Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities Source: ResearchGate URL:[Link]

  • Chemistry and biology of monoterpene indole alkaloid biosynthesis Source: Max Planck Society (MPG.PuRe) URL:[Link]

  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities Source: Semantic Scholar URL:[Link]

  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities Source: MDPI (Marine Drugs) URL:[Link]

  • Indole Alkaloid Biosynthesis: The Pathways leading to Ajmalicine and Ajmaline Source: PUBDB (DESY) URL:[Link]

  • Marine Streptomyces-Derived Novel Alkaloids Discovered in the Past Decade Source: Preprints.org URL:[Link]

  • Current Scenario of Indole Marine-Derivatives: Synthetic Approaches and Therapeutic Applications Source: Preprints.org URL:[Link]

  • Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties Source: RSC Publishing URL:[Link]

  • Synthesis of Indole Alkaloids Source: Encyclopedia MDPI URL:[Link]

Sources

Methodological & Application

Application Note: Selective Oxidation of 7-Hydroxymethylindole to 7-Formylindole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Heterocyclic Chemistry, Kinase Inhibitor Scaffolds, and API Intermediates

Scientific Rationale & Mechanistic Causality

The conversion of 7-hydroxymethylindole (indole-7-methanol) to 7-formylindole (indole-7-carboxaldehyde) is a critical transformation in the synthesis of pharmaceuticals, particularly in the development of cyclin-dependent kinase inhibitors and natural product analogs[1].

However, oxidizing indole derivatives presents a unique set of challenges. The electron-rich pyrrole ring is highly susceptible to electrophilic attack, over-oxidation, and polymerization under harsh conditions. Furthermore, the unprotected N-H bond can interfere with homogeneous transition-metal oxidants.

As a result, the use of Activated Manganese Dioxide (MnO₂) has emerged as the gold-standard reagent for this transformation[1],[2].

The Causality of the Reagent Choice: Unlike homogeneous oxidants that rely on single- or two-electron transfer in solution, MnO₂ oxidation is a heterogeneous, surface-mediated phenomenon. The reaction proceeds via the adsorption of the benzylic/heteroaromatic alcohol onto the MnO₂ crystal lattice, followed by coordination to the Mn(IV) center. A rate-limiting hydrogen atom abstraction generates a radical intermediate, which rapidly undergoes a second electron transfer to release the aldehyde and insoluble Mn(II) salts. Because the reaction is restricted to the solid surface, it is exceptionally mild, entirely prevents over-oxidation to the carboxylic acid, and perfectly tolerates the unprotected indole nitrogen[2].

Comparative Analysis of Oxidation Strategies

To justify the selection of MnO₂, the following table summarizes the quantitative and practical data of various oxidation systems evaluated for indole-methanols.

Oxidant SystemEquivalentsSolventTemp (°C)Time (h)Yield (%)Mechanistic Causality & Practicality
Activated MnO₂ 10–15 (w/w)DCM20–254–1285–95Surface-mediated oxidation; highly selective; no over-oxidation; simple filtration workup avoids aqueous emulsions.
Dess-Martin Periodinane 1.2DCM20–251–275–85Homogeneous 2-electron transfer; fast but atom-uneconomical; requires basic aqueous workup which can degrade sensitive indoles.
Swern (DMSO/Oxalyl Chloride) 1.5DCM-78 to 202–460–70Alkoxysulfonium ylide intermediate; harsh thermal gradients; potential for electrophilic substitution on the indole core.
IBX 1.5DMSO20–254–870–80Single-electron transfer; requires high-boiling DMSO due to insolubility in DCM; tedious solvent removal complicates isolation.

Experimental Workflow

G SM 7-Hydroxymethylindole Rxn Heterogeneous Oxidation SM->Rxn Reagent Activated MnO2 Reagent->Rxn Solvent Anhydrous DCM Solvent->Rxn TLC In-Process Control (TLC) Rxn->TLC 4-12 hours Filter Celite Pad Filtration TLC->Filter SM Consumed Evap Solvent Evaporation Filter->Evap Clear Filtrate Prod 7-Formylindole Evap->Prod Isolation

Workflow for the heterogeneous oxidation of 7-hydroxymethylindole to 7-formylindole.

Self-Validating Protocol

This methodology is designed as a self-validating system. Built-in analytical checkpoints ensure that the operator can verify the success of each phase before proceeding.

Reagents and Equipment
  • Substrate: 7-Hydroxymethylindole (CAS: 1074-87-9)[3]

  • Oxidant: Activated Manganese(IV) Oxide (MnO₂, ~85% active, CAS: 1313-13-9)[4]

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Consumables: Celite 545, Silica gel 60 F254 TLC plates, 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.

Pre-Reaction Validation Check: Before committing the valuable indole substrate, validate the activity of the MnO₂ batch by oxidizing a small test sample of benzyl alcohol. A highly active batch must achieve >90% conversion to benzaldehyde within 2 hours.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 7-hydroxymethylindole (1.0 mmol) in anhydrous DCM (10 mL, 0.1 M).

  • Causality: Anhydrous DCM is critical. Moisture competitively binds to the MnO₂ surface, deactivating the catalyst, and can lead to the hydration of the product aldehyde, stalling the reaction equilibrium.

Step 2: Addition of the Oxidant Add activated MnO₂ (10 to 15 equivalents by weight relative to the substrate) in a single portion.

  • Causality: Because this is a solid-state, surface-mediated process, the reaction rate is bottlenecked by the available active surface area of the heterogeneous powder. A massive stoichiometric excess is physically required to drive the reaction to completion in a reasonable timeframe.

Step 3: Execution and In-Process Validation Stir the resulting black suspension vigorously at room temperature (20–25 °C).

  • Self-Validation (TLC): Monitor the reaction every 2 hours using TLC (Hexanes:EtOAc, 7:3). The protocol validates itself visually: the highly polar starting alcohol (Rf ~0.2, stains dark with vanillin) will deplete, replaced by the formyl product (Rf ~0.6). To definitively validate aldehyde formation without over-oxidation, dip the TLC plate in 2,4-DNP stain; the product spot will immediately turn bright yellow/orange.

Step 4: Quenching and Filtration Once TLC confirms complete consumption of the starting material (typically 4–12 hours), filter the reaction mixture through a tightly packed pad of Celite.

  • Causality: Standard filter paper is insufficient. The reaction generates finely divided, colloidal Mn(II) salts that will pass through standard pores. Celite physically traps these sub-micron particles, ensuring a crystal-clear filtrate and preventing transition-metal contamination in downstream biological assays.

Step 5: Isolation and Final Characterization Wash the Celite pad thoroughly with additional DCM (3 × 10 mL) to elute any product adsorbed to the manganese lattice. Concentrate the combined filtrates under reduced pressure using a rotary evaporator to yield the crude 7-formylindole (typically >95% pure).

  • Validation (NMR): Confirm structural integrity via ¹H NMR (CDCl₃). The spectrum must display a distinct aldehyde proton singlet at ~10.1 ppm and the complete absence of benzylic methylene protons at ~4.8 ppm.

References

  • Source: Academia.edu (Synthetic Communications, 2007)
  • Source: ResearchGate (Journal of Heterocyclic Chemistry, 2006)
  • Manganese dioxide | 1313-13-9 Source: ChemicalBook URL
  • CAS 1074-87-9: 1H-Indole-7-methanol Source: CymitQuimica URL

Sources

Use of methyl 7-formyl-1H-indole-2-carboxylate in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Methyl 7-Formyl-1H-Indole-2-Carboxylate in Advanced Drug Discovery

Executive Summary & Mechanistic Rationale

In modern drug discovery, the indole ring remains one of the most privileged heterocyclic pharmacophores. Among its functionalized derivatives, methyl 7-formyl-1H-indole-2-carboxylate (CAS: 796870-92-3) stands out as a highly versatile, dual-reactive building block. The strategic placement of a formyl group at the C7 position and a methyl carboxylate at the C2 position provides orthogonal reactive handles.

From a mechanistic perspective, the C7-formyl group acts as a potent electrophile, ideal for Horner-Wadsworth-Emmons (HWE) olefinations, Knoevenagel condensations, and cascade multicomponent assemblies to construct 1,7-annulated indoles[1]. Conversely, the C2-carboxylate serves as a masked nucleophilic/coupling site. Upon controlled saponification, it enables precise amide coupling with alkylating subunits (such as CBI or CPI) to generate sequence-selective DNA minor groove binders, most notably the ultra-potent duocarmycin and CC-1065 analogs[2]. The rigid curvature imparted by the 2-carboxamide linkage is thermodynamically essential for matching the convex floor of the DNA minor groove[2].

Key Applications in Medicinal Chemistry

A. Synthesis of CC-1065 and Duocarmycin Analogs

CC-1065 and the duocarmycins are naturally occurring antitumor antibiotics that derive their extreme cytotoxicity from sequence-selective DNA alkylation[2]. Methyl 7-formyl-1H-indole-2-carboxylate is utilized to synthesize the right-hand DNA-binding domain of these molecules. The C7-formyl group allows for the extension of the conjugated system or the attachment of prodrug-triggering moieties (e.g., reductively activated N-acyl O-amino phenols for hypoxic tumor targeting)[3]. The C2-carboxylate is deprotected and coupled to the spirocyclic alkylating unit (e.g., 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one, CBI).

B. Auto-Tandem Palladium Catalysis for 1,7-Annulated Indoles

The C7-formyl group can be converted into 1,3-enyne-tethered carbonyls. Under Pd(0) catalysis, these substrates undergo a remarkable three-component auto-tandem reaction involving intramolecular vinylogous addition, Suzuki coupling, and allylic alkylation[1]. This cascade efficiently constructs complex 1,7-annulated indoles, which are highly sought after in the development of novel kinase inhibitors and CNS-active agents due to their unique 3D topological space[1].

Visualizing the Synthetic and Biological Workflows

SyntheticWorkflow Start Methyl 7-formyl-1H-indole-2-carboxylate (CAS: 796870-92-3) Step1 C7-Formyl Reactivity (Condensation/Olefination) Start->Step1 Step2 Intramolecular Cyclization (Pd-Catalyzed/Base-Promoted) Step1->Step2 Auto-Tandem Catalysis Step3 C2-Carboxylate Reactivity (Saponification & Amidation) Step2->Step3 Product2 1,7-Annulated Indoles (Kinase Inhibitors) Step2->Product2 Product1 CBI-Indole Analogs (Duocarmycin/CC-1065) Step3->Product1

Caption: Synthetic divergence of methyl 7-formyl-1H-indole-2-carboxylate into diverse pharmacophores.

DNAMechanism Prodrug CBI-Indole Prodrug (Inactive State) Activation Reductive Activation (Hypoxic Tumor Microenvironment) Prodrug->Activation ActiveDrug Spirocyclized CBI-Indole (Electrophilic Cyclopropane) Activation->ActiveDrug Binding Sequence-Selective Binding (DNA Minor Groove) ActiveDrug->Binding Alkylation Adenine N3 Alkylation (Covalent Adduct Formation) Binding->Alkylation Nucleophilic Attack Apoptosis Targeted Cell Death (Antitumor Efficacy) Alkylation->Apoptosis

Caption: Mechanism of action for CBI-indole analogs derived from methyl 7-formyl-1H-indole-2-carboxylate.

Quantitative Data Summary

The table below summarizes the typical reaction conditions, yields, and target applications when utilizing methyl 7-formyl-1H-indole-2-carboxylate as a core scaffold.

Reaction TypeReagents & CatalystTemp / TimeAvg. YieldTarget Application
Saponification LiOH (3 eq), THF/H₂O (3:1)25 °C / 4 h92 - 98%Preparation of Indole-2-carboxylic acid for coupling
Amide Coupling EDCI, HOBt, DMF, DIPEA25 °C / 12 h75 - 85%CBI-Indole Duocarmycin Analogs[2]
Auto-Tandem Assembly Pd(PPh₃)₄ (5 mol%), Boronic Acid60 °C / 36 h65 - 82%1,7-Annulated Indoles[1]
HWE Olefination Phosphonate, NaH, THF0 °C to RT / 6 h80 - 90%Pyrrole-fused heterocycles / Extended conjugation

Self-Validating Experimental Protocols

Protocol A: Synthesis of CBI-Indole Pharmacophores (Amide Coupling)

Causality: To synthesize duocarmycin analogs, the methyl ester must first be hydrolyzed. Lithium hydroxide (LiOH) in a biphasic THF/H₂O system is chosen over harsh acidic or high-temperature basic conditions to prevent decarboxylation of the resulting indole-2-carboxylic acid. For the subsequent coupling to the highly sensitive CBI alkylating subunit, EDCI/HOBt is utilized. This combination suppresses the racemization of the chiral CBI core, which is critical since only the natural enantiomer effectively aligns with the DNA minor groove[2].

Step-by-Step Methodology:

  • Saponification: Dissolve methyl 7-formyl-1H-indole-2-carboxylate (1.0 mmol) in a 3:1 mixture of THF/H₂O (10 mL). Add LiOH·H₂O (3.0 mmol).

  • Stir at 25 °C for 4 hours.

  • Validation Check 1: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material spot (UV active at 254 nm) should completely disappear, replaced by a baseline spot.

  • Acidify the mixture to pH 3 using 1M HCl at 0 °C. Extract with EtOAc (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free acid.

  • Amide Coupling: Dissolve the resulting acid (1.0 mmol) and the CBI-hydrochloride salt (0.95 mmol) in anhydrous DMF (8 mL) under an argon atmosphere.

  • Add EDCI (1.5 mmol), HOBt (1.5 mmol), and DIPEA (3.0 mmol). Stir at 25 °C for 12 hours.

  • Validation Check 2: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂. Perform ESI-MS on the organic layer; the presence of the exact mass [M+H]⁺ corresponding to the coupled CBI-indole product confirms success.

  • Purify via flash column chromatography (SiO₂, gradient elution CH₂Cl₂/MeOH) to isolate the final pharmacophore.

Protocol B: Palladium-Catalyzed Auto-Tandem Assembly of 1,7-Annulated Indoles

Causality: This protocol leverages the C7-formyl group (pre-converted to a 1,3-enyne). Pd(PPh₃)₄ is selected because the Pd(0) species coordinates efficiently with the enyne motif. The Lewis base nature of the triphenylphosphine ligands facilitates the initial intramolecular vinylogous addition. The resulting η¹-alkenylpalladium(II) intermediate is then perfectly positioned to undergo Suzuki coupling with an organoboronic reagent, driving the cascade forward without the need for intermediate isolation[1].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube under a nitrogen atmosphere, combine the 7-formylindole-derived 1,3-enyne (0.2 mmol), arylboronic acid (0.4 mmol), and a secondary amine nucleophile (e.g., morpholine, 0.3 mmol).

  • Add Pd(PPh₃)₄ (5 mol%, 0.01 mmol) as the catalyst.

  • Inject anhydrous toluene (2.0 mL) as the solvent. Toluene is chosen to stabilize the Pd intermediates at elevated temperatures while maintaining reactant solubility.

  • Seal the tube and stir the mixture at 60 °C for 36 hours.

  • Validation Check 1: Monitor the reaction progress via LC-MS. The disappearance of the enyne mass peak and the emergence of the trifunctionalized annulated product mass peak validates the completion of the auto-tandem cascade.

  • Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the palladium catalyst.

  • Validation Check 2: Following solvent evaporation and silica gel chromatography, perform ¹H NMR analysis. The definitive disappearance of the terminal alkyne/enyne protons and the appearance of the newly formed annulated ring protons (typically multiplet signals between 2.5–4.0 ppm depending on the nucleophile) validate the structural integrity of the 1,7-annulated indole[1].

References

  • Sigma-Aldrich Product Profile: methyl 7-formyl-1H-indole-2-carboxylate | 796870-92-3. Sigma-Aldrich.

  • Cascade Multicomponent Assemblies: He, Z.-L., et al. Cascade Multicomponent Assemblies Involving 1,3-Enynes via Auto-Tandem Palladium Catalysis. Organic Letters, 2022, 24(34), 6326-6330. 1

  • Duocarmycin and CC-1065 Analogues: Tichenor, M. S., et al. Rational Design, Synthesis, and Evaluation of Key Analogues of CC-1065 and the Duocarmycins. Journal of the American Chemical Society, 2007, 129(45), 14092–14099. 2

  • Reductive Activation Prodrugs: A unique class of duocarmycin and CC-1065 analogues subject to reductive activation. PMC - NIH. 3

Sources

Application Note: Synthesis and Evaluation of Indole-2-Carboxylates as HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Virologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

HIV-1 integrase (IN) is a critical retroviral enzyme responsible for inserting reverse-transcribed viral DNA into the host cell genome. Because there is no human cellular homolog to IN, it represents a highly selective and attractive therapeutic target[1]. Integrase Strand Transfer Inhibitors (INSTIs) operate by chelating divalent metal ions (Mg²⁺) within the enzyme's active site, effectively halting viral replication[2]. While first-generation diketo acids (DKAs) established the metal-chelation paradigm[3], recent structural optimizations have identified indole-2-carboxylic acids as superior scaffolds. This guide details the mechanistic rationale, synthetic workflows, and self-validating protocols for generating highly potent indole-2-carboxylate INSTIs.

Mechanistic Rationale & Drug Design (E-E-A-T)

The active site of HIV-1 IN contains a highly conserved DDE motif (Asp64, Asp116, Glu152) that coordinates two Mg²⁺ cofactors essential for the strand transfer process[2]. The indole-2-carboxylic acid scaffold offers a precise geometric alignment that satisfies three critical binding interactions simultaneously:

  • Bidentate Metal Chelation: The C2-carboxyl group and the adjacent indole nitrogen act as a powerful chelating core, tightly sequestering the two Mg²⁺ ions and neutralizing the enzyme's catalytic capability[1].

  • π-π Stacking: Functionalization at the C6 position of the indole core with halogenated benzene rings facilitates strong π-π stacking interactions with the 3'-terminal adenosine (dA21) and cytosine (dC20) of the processed viral DNA[4].

  • Hydrophobic Pocket Occupation: The introduction of long-chain branches at the C3 position (e.g., p-trifluorophenyl or o-fluorophenyl groups) allows the molecule to extend into an adjacent hydrophobic cavity, significantly increasing binding affinity and lowering the IC₅₀[1].

Mechanism IN HIV-1 Integrase (DDE Motif) Mg Mg2+ Cofactors (Active Site) IN->Mg Coordinates vDNA Viral DNA (dC20 / dA21) IN->vDNA Binds & Processes Pocket Hydrophobic Pocket IN->Pocket Contains Scaffold Indole-2-Carboxylate Scaffold C2 C2 Carboxyl / Indole N Scaffold->C2 Functional Group C6 C6 Halogenated Benzene Scaffold->C6 Functional Group C3 C3 Hydrophobic Branch Scaffold->C3 Functional Group C2->Mg Chelates (Blocks Transfer) C6->vDNA π-π Stacking C3->Pocket Hydrophobic Interaction

Figure 1: Mechanism of Action of Indole-2-Carboxylate INSTIs within the HIV-1 Integrase Active Site.

Synthetic Strategy & Workflow

The synthesis of highly active indole-2-carboxylate derivatives utilizes a modular, late-stage diversification strategy. The core principle is to temporarily mask the highly reactive C2-carboxylic acid to prevent unwanted side reactions during the harsh conditions of electrophilic aromatic substitutions and palladium-catalyzed cross-couplings[4].

Synthesis SM Indole-2-Carboxylic Acid (Starting Material) Step1 Esterification (MeOH, H2SO4) Protects C2-COOH SM->Step1 Step2 C3-Alkylation (Alkyl Halide, Base) Installs Hydrophobic Branch Step1->Step2 Step3 C6 Cross-Coupling (Pd-Catalyst, Ar-X) Installs π-π Stacking Moiety Step2->Step3 Step4 Saponification (LiOH, THF/H2O) Unmasks Active Acid Step3->Step4 Product Optimized INSTI (Active Free Acid) Step4->Product

Figure 2: Four-step synthetic workflow for the generation of optimized indole-2-carboxylate INSTIs.

Step-by-Step Experimental Protocols

Protocol 1: Esterification of the C2-Carboxyl Group
  • Causality: The C2-carboxylic acid is highly reactive and will poison palladium catalysts or undergo unwanted polymerization in subsequent steps. Converting it to a methyl ester chemically masks this reactivity.

  • Procedure:

    • Dissolve 10 mmol of indole-2-carboxylic acid in 50 mL of anhydrous methanol.

    • Add 1 mL of concentrated H₂SO₄ dropwise at 0 °C.

    • Reflux the mixture at 65 °C for 12 hours.

    • Quench with saturated NaHCO₃ until pH 8 is reached, then extract with ethyl acetate (3 × 30 mL).

  • Self-Validation: Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The product must show a complete shift to a higher

    
     value, confirming the loss of the polar carboxylic acid. LC-MS must confirm an 
    
    
    
    mass shift of +14 Da.
Protocol 2: C3-Alkylation to Install the Hydrophobic Branch
  • Causality: The indole C3 position is naturally nucleophilic. By utilizing a mild base (K₂CO₃) in a polar aprotic solvent (DMF), we facilitate selective C3-alkylation over N1-alkylation under thermodynamic control, installing the critical hydrophobic branch required for pocket binding[1].

  • Procedure:

    • Dissolve the methyl ester intermediate (5 mmol) in 20 mL of anhydrous DMF.

    • Add K₂CO₃ (15 mmol) and the appropriate alkyl halide (e.g., p-trifluorophenyl bromide, 6 mmol).

    • Stir at 80 °C for 8 hours under an argon atmosphere.

    • Dilute with water and extract with dichloromethane.

  • Self-Validation: ¹H-NMR must show the disappearance of the characteristic C3-proton singlet (typically around 6.5–7.0 ppm) and the appearance of new aliphatic/aromatic signals corresponding to the branched substituent.

Protocol 3: C6-Functionalization via Suzuki-Miyaura Coupling
  • Causality: To install the π-π stacking halogenated benzene ring at C6, a palladium-catalyzed cross-coupling is employed. XPhos is selected as the ligand because its bulky, electron-rich nature accelerates the oxidative addition of sterically hindered aryl halides, ensuring high yields[4].

  • Procedure:

    • Combine the C3-alkylated intermediate (2 mmol), halogenated arylboronic acid (3 mmol), Pd₂(dba)₃ (0.05 mmol), XPhos (0.1 mmol), and K₃PO₄ (4 mmol) in a Schlenk flask.

    • Add 15 mL of a degassed 1,4-dioxane/H₂O (4:1) mixture.

    • Heat at 110 °C for 4 hours.

    • Filter through a Celite pad and purify via flash column chromatography.

  • Self-Validation: LC-MS must confirm the exact mass of the coupled product. The isotopic pattern must reflect the presence of the newly introduced halogens (e.g., a 3:1 ratio for ³⁵Cl/³⁷Cl isotopes).

Protocol 4: Saponification to Yield the Active Free Acid
  • Causality: The ester must be hydrolyzed back to the free carboxylic acid to restore the Mg²⁺ chelating pharmacophore. Lithium hydroxide (LiOH) in a THF/H₂O mixture is utilized because it provides mild, homogeneous conditions that prevent the epimerization or cleavage of the newly installed C3/C6 functional groups[1].

  • Procedure:

    • Dissolve the fully functionalized ester (1 mmol) in 10 mL of THF/H₂O (1:1).

    • Add LiOH·H₂O (3 mmol) and stir at room temperature for 4 hours.

    • Acidify the mixture to pH 3 using 1M HCl to precipitate the free acid.

    • Filter, wash with cold water, and dry under vacuum.

  • Self-Validation: Infrared (IR) spectroscopy must show a strong, broad O-H stretch at 3200–2500 cm⁻¹ and a sharp C=O stretch at ~1680 cm⁻¹, confirming the restoration of the carboxylic acid.

Structure-Activity Relationship (SAR) & Quantitative Data

The iterative functionalization of the indole-2-carboxylic acid scaffold yields profound improvements in viral integration inhibition. The table below summarizes the in vitro Integrase Strand Transfer Inhibition (IC₅₀) and Cytotoxicity (CC₅₀) against the MT-4 human T-cell line[1][4].

CompoundStructural ModificationIC₅₀ (μM)CC₅₀ (μM)Reference
1 Parent Indole-2-carboxylic acid (Baseline)32.37> 100[4]
3 Unoptimized Indole-2-carboxylate derivative6.85> 80[1]
17a C6-halogenated benzene addition3.11> 80[4]
15 C3 p-trifluorophenyl branch addition1.29> 80[1]
18 C3 o-fluorophenyl branch addition1.05> 29[1]
20a Optimized C3/C6 dual-functionalization 0.13 > 80 [1]

Data Interpretation: The baseline parent compound (1) exhibits weak inhibition. The isolated addition of a C6-halogenated benzene (17a) improves activity ~10-fold by enabling π-π stacking with viral DNA. Independently, adding a C3 hydrophobic branch (15, 18) improves activity ~25-fold by occupying the hydrophobic pocket. Combining both modifications (Compound 20a) results in a synergistic 250-fold increase in potency (IC₅₀ = 0.13 μM) while maintaining an excellent safety profile (CC₅₀ > 80 μM)[1].

Biological Quality Control & Assay Validation

To validate the synthesized compounds as true INSTIs, chemical characterization must be paired with orthogonal biological assays:

  • In Vitro HIV-1 Integrase Assay: Utilize a fluorometric or radiometric Scintillation Proximity Assay (SPA) utilizing recombinant HIV-1 IN and double-stranded DNA substrates mimicking the viral U5 LTR sequence. The assay must specifically measure the strand transfer step, independent of the 3'-processing step[2].

  • Cell-Based Antiviral Assay: Evaluate the compounds in MT-4 cells infected with HIV-1 (e.g., III_B strain) to ensure the molecule can penetrate the cell membrane and inhibit viral replication in a physiological environment[3].

References

1.[3] Design and Synthesis of Novel Indole β-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link] 2.[1] The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI - Molecules.[Link] 3.[4] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances (via PMC).[Link] 4.[2] Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes. Proceedings of the National Academy of Sciences (PNAS).[Link]

Sources

Application Note: Role of Indole-2-Carboxamides in Developing Antiplasmodial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless emergence of multidrug-resistant Plasmodium falciparum strains has severely compromised the efficacy of frontline antimalarial therapies, necessitating the discovery of 1[1]. Among emerging chemotypes, indole-2-carboxamides have demonstrated profound potential as 2 for antimalarial drug development[2]. As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a comprehensive overview of the mechanistic pharmacology, lead optimization strategies, and validated experimental protocols required to rigorously evaluate indole-2-carboxamide derivatives.

Mechanistic Insights: Dual Modalities and Resistance Pathways

Indole-2-carboxamides exhibit multi-target potential, making them highly attractive for overcoming existing resistance paradigms. Recent mode-of-action investigations have delineated two primary mechanisms:

  • Digestive Vacuole Disruption : Optimized derivatives (e.g., Compound 6x) exert their parasiticidal effect by2[2].

  • PfCDPK1 Inhibition : Specific indole-2-carboxamides, such as MMV024443 from the Medicines for Malaria Venture (MMV) Pathogen Box, act as potent inhibitors of 3[3]. This kinase is essential for1 from the host erythrocyte[1].

The Resistance Challenge : Despite their potency, cross-resistance has been observed in multidrug-resistant (MDR) strains (e.g., Dd2, K1)[2]. This resistance is directly linked to efflux pumps, specifically the 2[2]. Crucially, this efflux mechanism can be competitively inhibited by chemosensitizers like verapamil, restoring the compound's potency[2].

MOA Indole Indole-2-carboxamides (e.g., Cmpd 6x, MMV024443) PfCDPK1 PfCDPK1 Inhibition Indole->PfCDPK1 binds & inhibits Vacuole Digestive Vacuole Homeostasis Disruption Indole->Vacuole disrupts Egress Parasite Egress & Invasion Blocked PfCDPK1->Egress prevents Death Parasite Death Vacuole->Death induces Egress->Death leads to PfCRT PfCRT Efflux Pump (Resistance) PfCRT->Indole effluxes (reduces efficacy) Verapamil Verapamil (Chemosensitizer) Verapamil->PfCRT inhibits efflux

Fig 1. Dual mechanism of action of indole-2-carboxamides and PfCRT-mediated resistance reversal.

Lead Optimization & Pharmacological Profiling

Structure-Activity Relationship (SAR) campaigns are critical for transforming initial hits into viable drug candidates. Recent optimization of the indole-2-carboxamide scaffold focused on improving metabolic stability while maintaining a low cost of goods[2].

Key SAR findings demonstrated that 2 retained potency while simplifying synthesis[2]. Further modifications, such as the removal of the methylene linker (yielding Compound 6x) and the introduction of a 5-CF₃-substituent (yielding Compound 6y), significantly enhanced the pharmacological profile[2].

Quantitative Data Summary

The following table summarizes the in vitro profiling of key indole-2-carboxamide derivatives, highlighting their balance of potency, safety, and metabolic stability.

CompoundPrimary Target / MOAPf3D7 IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)hERG Channel IC₅₀ (µM)Human Microsomal Stability (µL/min/mg)
Compound 6x Digestive Vacuole Homeostasis0.33> 30 (Hepatic)> 203.0
Compound 6y Digestive Vacuole Homeostasis0.22> 30 (Hepatic)Not ReportedNot Reported
MMV024443 PfCDPK1 Inhibition< 1.00Not ReportedNot ReportedNot Reported

Data aggregated from phenotypic screening and optimization studies[2],[3],[1]. Compound 6x emerged as a highly promising candidate due to its potent antiplasmodial activity, low cardiotoxicity (hERG > 20 µM), and excellent metabolic stability[2].

Validated Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined to empower researchers to troubleshoot and adapt the workflows.

Protocol 1: High-Throughput In Vitro Phenotypic Screening

This protocol utilizes a fluorescence-based readout to determine the half-maximal inhibitory concentration (IC₅₀) of indole-2-carboxamides against P. falciparum[1].

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum (e.g., 3D7 strain) in human erythrocytes. Adjust the culture to a 1[1].

    • Causality: A 2.5% hematocrit provides an optimal ratio of host cells to media, ensuring the parasites remain in an exponential growth phase during the 60–72 hour assay window without causing nutrient depletion or a premature culture crash.

  • Compound Dosing: In a 96-well plate, dispense the test compounds using a1[1]. Include 1% DMSO as a vehicle control and 1 µM chloroquine or atovaquone as positive controls[1].

    • Causality: Serial dilution provides the dynamic range necessary for precise sigmoidal dose-response curve fitting. The positive controls validate the assay's sensitivity to known parasiticidal mechanisms.

  • Incubation: Add 200 µL of the parasite culture per well.1 at 37°C under a specialized gas mixture (5% CO₂, 5% O₂, 90% N₂)[1].

    • Causality: The intra-erythrocytic developmental cycle (IDC) of P. falciparum is approximately 48 hours. A 60–72 hour incubation ensures that compounds targeting late-stage development or egress (like PfCDPK1 inhibitors) have sufficient time to manifest their phenotypic effects[1].

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I dye to each well and incubate in the dark for 1 hour.

    • Causality: The lysis buffer disrupts the erythrocyte and parasite membranes, releasing parasitic DNA. SYBR Green I selectively intercalates into double-stranded DNA. Because mature human red blood cells are anucleate, the resulting fluorescence signal is strictly proportional to the parasite biomass, eliminating host-cell background noise.

  • Readout & Analysis: Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Normalize the data against the DMSO control and calculate the IC₅₀ using non-linear regression analysis.

Workflow Culture P. falciparum Culture (2.5% HCT, 2% Parasitemia) Dosing Compound Dosing (Serial Dilution) Culture->Dosing Incubation Incubation (72h, 37°C, 5% CO2) Dosing->Incubation Lysis Lysis & SYBR Green I Staining Incubation->Lysis Readout Fluorescence Readout (Ex: 485nm, Em: 530nm) Lysis->Readout Analysis IC50 Calculation (Non-linear Regression) Readout->Analysis

Fig 2. High-throughput phenotypic screening workflow for antiplasmodial compound evaluation.

Protocol 2: Resistance Reversal Validation Assay

When cross-resistance is observed in MDR strains, it is critical to determine if the compound is a substrate for efflux pumps like PfCRT[2].

Step-by-Step Methodology:

  • Strain Selection: Plate an MDR strain of P. falciparum (e.g., Dd2 or K1) which harbors known mutations in the 2[2].

  • Chemosensitizer Co-administration: Prepare two parallel dosing sets of the test compound (e.g., Compound 6x). To one set, add a constant, sub-lethal concentration of 2[2].

    • Causality: Verapamil is a known calcium channel blocker that competitively binds to the mutated PfCRT transporter. Using a sub-lethal dose ensures that any observed parasite death is due to the test compound, not verapamil toxicity.

  • Incubation & Readout: Follow the incubation, lysis, and readout steps described in Protocol 1.

  • Analysis (Resistance Index): Calculate the Resistance Index (RI) by dividing the IC₅₀ of the MDR strain by the IC₅₀ of the sensitive strain.

    • Causality: If the co-administration of verapamil significantly lowers the IC₅₀ of the test compound in the MDR strain (reversing the resistance), it provides definitive, self-validating proof that the 2[2].

Conclusion

Indole-2-carboxamides represent a robust and highly optimizable scaffold in the antimalarial pipeline. By systematically addressing metabolic liabilities and understanding their interaction with parasitic targets (digestive vacuole and PfCDPK1) and resistance mechanisms (PfCRT), drug development professionals can leverage these protocols to drive the next generation of life-saving therapeutics.

References

  • Kumar, M., Ahmad, A., Aguiar, A. C. C., et al. "Indole-2-carboxamides Optimization for Antiplasmodial Activity." ACS Bio & Med Chem Au, 2025.
  • Mbye, H., et al.
  • Subramanian, G., et al. "Whole-Cell Phenotypic Screening of Medicines for Malaria Venture Pathogen Box Identifies Specific Inhibitors of Plasmodium falciparum Late-Stage Development and Egress." Antimicrobial Agents and Chemotherapy, ASM Journals.

Sources

Application Notes and Protocols: Modern Synthetic Strategies in Agrochemical Development for Herbicides and Fungicides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The continuous demand for global food security necessitates the development of effective and environmentally conscious crop protection agents. Synthetic chemistry remains the bedrock of this endeavor, providing the tools to create novel herbicides and fungicides that can combat the ever-evolving challenges of weed and pathogen resistance.[1][2] The evolution from broad-spectrum, high-dosage chemicals to highly specific, low-dosage active ingredients is a testament to the advancements in synthetic methodologies.[3] This guide provides an in-depth exploration of the synthesis of two cornerstone classes of agrochemicals: sulfonylurea herbicides and triazole fungicides. Furthermore, it delves into modern, enabling technologies such as palladium-catalyzed cross-coupling and "click" chemistry, which are revolutionizing the discovery and development of next-generation agrochemicals.[4]

This document is intended for researchers and scientists in the agrochemical and pharmaceutical industries, offering not just protocols, but also the underlying mechanistic and strategic rationale behind the synthetic choices.

Section 1: Synthesis of Sulfonylurea Herbicides

Sulfonylureas are a class of herbicides renowned for their high efficacy at exceptionally low application rates.[3] They function as potent inhibitors of a key enzyme in plant metabolism, offering broad-spectrum weed control.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

The herbicidal activity of sulfonylureas stems from their ability to inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][5][6] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microbes.[3][6] By blocking this pathway, the herbicide halts protein synthesis and cell division, leading to plant death. A key advantage for safety is that this enzyme is absent in mammals, providing a high degree of selectivity.

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate Product Pathway Further Enzymatic Steps Acetolactate->Pathway AminoAcids Valine, Leucine, Isoleucine Pathway->AminoAcids Sulfonylurea Sulfonylurea Herbicide Sulfonylurea->ALS Inhibition

Caption: Mechanism of Sulfonylurea Herbicides via ALS Inhibition.

Core Synthetic Strategy

The fundamental structure of a sulfonylurea consists of a sulfonyl group attached to a urea moiety.[3] The most direct and common synthetic route involves the coupling of an activated aryl sulfonamide with an appropriate heterocyclic amine via an isocyanate intermediate. Chemically, this is often achieved by reacting an aryl sulfonamide with an isocyanate.[3] Historically, highly toxic reagents like phosgene were used, but modern methods often employ safer alternatives like trichloromethyl chloroformate (diphosgene) or carbamates.[7][8]

Protocol 1: Synthesis of a Chlorsulfuron Analogue (Non-Phosgene Route)

This protocol describes a two-step synthesis of a chlorsulfuron analogue using a safer carbamate-based approach, which avoids the use of highly toxic phosgene or its equivalents. The key transformation is the condensation of a sulfonamide carbamate with a heterocyclic amine.

Step 1: Synthesis of Methyl (2-chlorophenylsulfonyl)carbamate

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chlorobenzenesulfonamide (10.0 g, 52.2 mmol) and 100 mL of anhydrous toluene.

  • Reagent Addition: While stirring, add dimethyl carbonate (14.1 g, 156.6 mmol) followed by the slow addition of sodium methoxide (3.1 g, 57.4 mmol). The use of a carbonate reagent is a common strategy to form the carbamate intermediate required for the subsequent coupling reaction.

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully add 50 mL of water and acidify to pH 2-3 with concentrated HCl. The product will precipitate.

  • Purification: Filter the solid precipitate, wash with cold water (3 x 30 mL), and dry under vacuum to yield the methyl (2-chlorophenylsulfonyl)carbamate intermediate.

Step 2: Coupling with 2-amino-4-methoxy-6-methyl-1,3,5-triazine

  • Reaction Setup: To a clean, dry 250 mL flask, add the methyl (2-chlorophenylsulfonyl)carbamate from Step 1 (1.0 eq), 2-amino-4-methoxy-6-methyl-1,3,5-triazine (1.1 eq), and anhydrous acetonitrile (100 mL).

  • Base Addition: Add 1,8-Diazabicycloundec-7-ene (DBU) (1.2 eq) to the suspension. DBU is a non-nucleophilic base used to facilitate the condensation reaction by deprotonating the amine, making it a more potent nucleophile.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction for the disappearance of starting materials by TLC.

  • Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure. Redissolve the residue in ethyl acetate (100 mL) and wash with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final sulfonylurea herbicide.

Data Table: Representative Sulfonylurea Herbicides
Compound Name Chemical Structure Primary Target Weeds Application Rate (g/ha)
Metsulfuron-methyl Broadleaf weeds in cereals4 - 8
Chlorsulfuron Broadleaf weeds, some grasses9 - 26
Rimsulfuron Grasses and broadleaf weeds in corn15 - 35
Thifensulfuron-methyl Broadleaf weeds in soybeans & cereals4 - 9

Section 2: Synthesis of Triazole Fungicides

Triazole fungicides are a major class of systemic fungicides used to control a wide spectrum of fungal diseases in crops.[9] Their broad applicability and curative properties make them essential tools in modern agriculture.[10][11]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazoles function by inhibiting the cytochrome P450 enzyme 14α-demethylase (CYP51).[9][12] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its structural integrity and fluidity.[9][13] The nitrogen atom (N4) of the triazole ring binds to the heme iron in the active site of CYP51, preventing the demethylation of lanosterol, a precursor to ergosterol.[9] This disruption leads to the accumulation of toxic sterol intermediates and ultimately, the cessation of fungal growth.[12][13]

Ergosterol_Pathway Lanosterol Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Intermediates Biosynthetic Intermediates CYP51->Intermediates Product Ergosterol Ergosterol Intermediates->Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Triazole Triazole Fungicide Triazole->CYP51 Inhibition

Caption: Triazole Fungicides Inhibit the Ergosterol Biosynthesis Pathway.

Core Synthetic Strategy

The synthesis of many triazole fungicides hinges on a key nucleophilic substitution reaction. This typically involves the reaction of 1H-1,2,4-triazole (acting as the nucleophile) with a suitable electrophile, often an α-haloketone or an epoxide derivative, which contains the rest of the desired molecular scaffold.[9][14] The reaction is usually carried out in the presence of a base to deprotonate the triazole, thereby increasing its nucleophilicity.

Protocol 2: Synthesis of a Triazole Fungicide Precursor

This protocol details the synthesis of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a common precursor for more complex triazole fungicides like Tebuconazole. The method is based on the N-alkylation of 1,2,4-triazole with an α-bromoketone.[14]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 1H-1,2,4-triazole (1.0 eq) and potassium carbonate (1.5 eq) to acetonitrile (100 mL). Potassium carbonate serves as the base to deprotonate the triazole. Acetonitrile is a suitable polar aprotic solvent for this type of substitution reaction.

  • Reagent Addition: Add 2-bromo-1-(4-chlorophenyl)ethanone (1.1 eq) to the mixture portion-wise over 10 minutes. This starting material provides the core phenyl-ethanone structure.

  • Reaction: Stir the reaction mixture at room temperature for 7-10 hours. The reaction progress should be monitored by TLC, observing the consumption of the bromo-ketone starting material.

  • Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts (potassium carbonate and the potassium bromide byproduct).

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.[9] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the target compound, which can be further purified by column chromatography if necessary.[14]

Data Table: Efficacy of Selected Triazole Fungicides
Fungicide Target Pathogen Example Host Crop Typical Efficacy (%)
Tebuconazole Fusarium graminearum (Head Blight)Wheat, Barley85 - 95
Propiconazole Puccinia triticina (Brown Rust)Cereals90 - 98
Difenoconazole Cercospora beticola (Leaf Spot)Sugar Beet> 95
Myclobutanil Venturia inaequalis (Apple Scab)Apples, Grapes80 - 90

Section 3: Advanced Synthetic Methodologies in Agrochemical Discovery

To overcome resistance and meet stricter regulatory standards, agrochemical research relies on advanced synthetic methods to build molecular complexity and explore novel chemical space.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[4][15][16] Reactions like the Suzuki, Heck, and Buchwald-Hartwig amination allow for the modular construction of complex molecules from readily available building blocks under relatively mild conditions.[4][16] This modularity is invaluable in agrochemical discovery for rapidly creating libraries of analogues for structure-activity relationship (SAR) studies.

Pd_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)-X L_n Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)-R' L_n PdII_RX->PdII_R_R1 Transmetalation (R'-M) PdII_R_R1->Pd0 Reductive Elimination (R-R')

Sources

Suzuki-Miyaura coupling reactions with formyl-indole substrates

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with Formyl-Indole Substrates

Introduction: Bridging Core Scaffolds with Chemical Diversity

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3][4] This palladium-catalyzed transformation has become indispensable in both academic and industrial laboratories, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[2][5][6]

At the heart of many biologically active compounds lies the indole nucleus, a privileged scaffold whose derivatives exhibit a vast spectrum of therapeutic properties.[7][8] The functionalization of this core is a primary objective in drug discovery. The introduction of a formyl (aldehyde) group onto the indole ring provides a uniquely versatile synthetic handle. This aldehyde can be readily transformed into a multitude of other functionalities, serving as a gateway to diverse chemical libraries for biological screening.[9]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals navigating the Suzuki-Miyaura coupling of formyl-indole substrates. We will delve into the mechanistic underpinnings, address the specific challenges posed by these substrates, and provide robust, field-proven protocols to empower the synthesis of highly functionalized biaryl indoles.

Reaction Principles and Mechanistic Insights

A fundamental understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][10][11]

The Palladium Catalytic Cycle

The reaction is universally accepted to proceed through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the formyl-indole substrate. This is often the rate-determining step of the cycle and results in a Pd(II) intermediate.[1][2] The reactivity of the halide partner follows the general trend: I > Br > OTf >> Cl.[2]

  • Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid or ester by a base to form a more nucleophilic "ate" complex.[4][11][12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond of the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][10]

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L)₂ (Oxidative Adduct) Pd0->PdII_Aryl Pd(0) Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)-R(L)₂ (Di-organo Complex) PdII_Aryl->PdII_Diaryl Displaces 'X' PdII_Diaryl->Pd0 Regenerates Catalyst RedElim Reductive Elimination Product Ar-R (Product) PdII_Diaryl->Product Boronic R-B(OR)₂ AteComplex [R-B(OR)₂(Base)]⁻ ('Ate' Complex) Boronic->AteComplex + Base Base Base AteComplex->PdII_Diaryl Transfers 'R' group Halide Ar-X (Formyl-Indole Halide) Halide->PdII_Aryl Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters for Formyl-Indole Substrates

The success of coupling formyl-indoles hinges on the careful selection of reagents and conditions that accommodate the unique electronic properties and potential reactivity of the substrate.

  • Catalyst and Ligand Selection: While simple catalysts like Pd(PPh₃)₄ can be effective, reactions involving electron-rich or sterically hindered heteroaryl halides often benefit from more sophisticated systems.[2] Modern catalyst systems typically involve a palladium(II) or palladium(0) precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC).[1][2][13] These ligands promote the crucial oxidative addition step and stabilize the catalytic species, preventing decomposition.[2] For heteroaryl substrates, specialized ligands are often key to achieving high yields.[14]

  • The Boron Reagent: Boronic acids are the most common coupling partners, but they can be susceptible to decomposition via protodeboronation, especially under basic conditions.[1][15] For sensitive substrates or to improve stability, boronate esters such as pinacol or MIDA esters are excellent alternatives.[1][15][16] MIDA boronates, in particular, offer exceptional stability and can be used in a slow-release manner, which is beneficial for challenging couplings.[16]

  • Choice of Base: The base is not merely a spectator; its role is to activate the boronic acid, forming a boronate "ate" complex that is sufficiently nucleophilic to undergo transmetalation.[4][12] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are most common. The strength and nature of the base can significantly impact reaction rates and side reactions; for instance, milder bases may be required if the substrate contains base-sensitive functional groups.

  • N-H Reactivity and Protection: The indole N-H proton is acidic and can potentially interfere with the catalytic cycle or cause solubility issues.[17] While many modern protocols are robust enough to tolerate unprotected N-H indoles, protection with groups like tosyl (Ts) or Boc can be advantageous.[8][17] N-protection often improves solubility, prevents N-arylation side reactions, and can lead to more consistent and higher yields. The tosyl group can be readily removed post-coupling if desired.[8]

  • The Formyl Group: The aldehyde functionality is generally well-tolerated in Suzuki-Miyaura reactions.[3] However, under certain conditions, particularly with highly reactive nickel catalysts, aldehydes can coordinate to the metal center, potentially inhibiting the reaction or leading to selectivity in multifunctional molecules.[18][19] For standard palladium-catalyzed protocols, this is less of a concern, but it is a factor to consider during troubleshooting or when developing novel methodologies.

Optimized Experimental Protocols

The following protocols provide a robust and validated starting point for the Suzuki-Miyaura coupling of formyl-indole substrates. They are designed to be adaptable based on the specific substrates and available laboratory equipment.

General Protocol for Coupling of N-Tosyl-5-bromoindole-3-carbaldehyde

This procedure details the coupling of a model N-protected bromo-formyl-indole with an arylboronic acid using a common palladium/phosphine ligand system.

Reaction Scheme: N-Tosyl-5-bromoindole-3-carbaldehyde + Arylboronic Acid --(Pd Catalyst, Base)--> N-Tosyl-5-arylindole-3-carbaldehyde

Materials and Reagents:

  • N-Tosyl-5-bromoindole-3-carbaldehyde (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-3 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4-6 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous powder (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate, brine, anhydrous sodium sulfate (for work-up)

  • Silica gel (for chromatography)

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Assemble Reagents (Indole, Boronic Acid, Base, Catalyst, Ligand) B 2. Flame-dry glassware under vacuum A->B C 3. Backfill with Inert Gas (Ar or N₂) B->C D 4. Add solids to flask C->D E 5. Add degassed solvents (e.g., Dioxane/H₂O) D->E F 6. Heat to reaction temp (e.g., 80-100 °C) with stirring E->F G 7. Monitor by TLC/LC-MS (Typically 4-24h) F->G H 8. Cool to RT, dilute with Ethyl Acetate G->H I 9. Wash with H₂O & Brine H->I J 10. Dry organic layer (e.g., Na₂SO₄) & filter I->J K 11. Concentrate in vacuo J->K L 12. Purify by Column Chromatography K->L M 13. Characterize Product (NMR, MS) L->M

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Tosyl-5-bromoindole-3-carbaldehyde (e.g., 1.0 mmol, 394 mg), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol, 424 mg).

  • Catalyst Addition: In a separate vial, quickly weigh and add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add these solids to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Via syringe, add degassed anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL). The solvent ratio is often a critical parameter to optimize.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or LC-MS until the starting indole halide is consumed.[8]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).[8][9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-aryl-N-tosylindole-3-carbaldehyde.[8][9]

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Data Summary and Optimization

The conditions provided above are a general starting point. Optimization is often necessary depending on the electronic and steric nature of the coupling partners. The following table summarizes representative conditions that can be adapted for various substrates.

Indole SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
N-Ts-5-bromo-indole-3-CHOPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)10012-1885-95%
N-Ts-4-chloro-indole-3-CHO4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (8)K₃PO₄ (3)t-BuOH/H₂O (5:1)1102470-85%
5-Bromoindole-3-CHO (NH)3-Furanylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF120660-75%
N-Boc-6-iodo-indole-3-CHOPyridin-3-ylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.5)Toluene/EtOH/H₂O (4:1:1)901675-90%

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.

Troubleshooting_Guide Troubleshooting Common Issues Start Problem Observed P1 Low or No Conversion Start->P1 P2 Side Product Formation (Dehalogenation, Homocoupling) Start->P2 P3 Boronic Acid Decomposition (Protodeboronation) Start->P3 C1 Cause: Inactive Catalyst P1->C1 C2 Cause: Poor Reagent Quality P1->C2 C3 Cause: Incorrect Stoichiometry P1->C3 C4 Cause: Sub-optimal Conditions P1->C4 C5 Cause: Air (Oxygen) Leak P1->C5 P2->C4 P3->C2 P3->C4 S1 Solution: • Use a pre-catalyst (e.g., XPhos Pd G3) • Ensure rigorous inert atmosphere (degas solvents, purge flask) • Increase catalyst/ligand loading C1->S1 S2 Solution: • Use fresh, anhydrous base and solvents • Check boronic acid purity C2->S2 S4 Solution: • Switch to a more stable boronate ester (pinacol, MIDA) • Use a milder base or shorter reaction time C2->S4 S5 Solution: • Re-verify stoichiometry of reagents, especially boronic acid (use 1.2-1.5 eq.) C3->S5 S3 Solution: • Lower reaction temperature • Screen different ligands or bases C4->S3 C4->S4 C5->S1

Caption: A logical guide for troubleshooting common Suzuki-Miyaura coupling issues.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the synthesis of 5-arylindole-3-carbaldehydes and related structures. By understanding the core catalytic cycle and carefully selecting the catalyst, ligand, base, and solvent system, researchers can overcome the challenges associated with these valuable substrates. The protocols and insights provided herein offer a solid foundation for the successful application of this chemistry in drug discovery and materials science, enabling the rapid generation of molecular diversity from the versatile formyl-indole scaffold.

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved March 7, 2026, from [Link]

  • Dounay, A. B., & Humphrey, G. R. (2010). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Tetrahedron Letters, 51(43), 5743-5745. Retrieved March 7, 2026, from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved March 7, 2026, from [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved March 7, 2026, from [Link]

  • Al-Zaydi, K. M. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(4), 4669-4712. Retrieved March 7, 2026, from [Link]

  • Navarro, R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 399. Retrieved March 7, 2026, from [Link]

  • Sowa, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2309-2317. Retrieved March 7, 2026, from [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. Retrieved March 7, 2026, from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved March 7, 2026, from [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(41), 13583-13595. Retrieved March 7, 2026, from [Link]

  • Li, G., et al. (2021). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 19(3), 554-559. Retrieved March 7, 2026, from [Link]

  • Kumar, M., et al. (2025, June 5). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega. Retrieved March 7, 2026, from [Link]

  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved March 7, 2026, from [Link]

  • University of California, Irvine. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved March 7, 2026, from [Link]

  • Pascanu, V., et al. (2015). Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes. ChemSusChem, 8(1), 123-130. Retrieved March 7, 2026, from [Link]

  • Liu, L., et al. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Applied Organometallic Chemistry, 26(11), 632-636. Retrieved March 7, 2026, from [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575-3589. Retrieved March 7, 2026, from [Link]

  • Shinozaki, H., et al. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. Chemical Communications. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved March 7, 2026, from [Link]

  • Felpin, F.-X., & Fouquet, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 154. Retrieved March 7, 2026, from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Retrieved March 7, 2026, from [Link]

  • Jones, C. R., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 299. Retrieved March 7, 2026, from [Link]

  • Procter, D. J., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(1), 103-109. Retrieved March 7, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Retrieved March 7, 2026, from [Link]

  • Procter, D. J., et al. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Chemical Science. Retrieved March 7, 2026, from [Link]

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Application Note: Reductive Amination Protocols for Methyl 7-Formyl-1H-Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 7-formyl-1H-indole-2-carboxylate (CAS: 796870-92-3) is a highly versatile building block frequently utilized in the drug discovery of kinase inhibitors and oncology therapeutics[1],. Functionalizing the C7 position via reductive amination allows for the rapid generation of diverse 7-aminomethyl indole derivatives. This application note provides a field-proven, self-validating protocol for the direct reductive amination of this substrate, prioritizing high chemoselectivity, preservation of the C2 methyl ester, and operational safety.

Mechanistic Rationale & Reagent Selection

Direct alkylation of primary amines often leads to uncontrolled over-alkylation[2]. Reductive amination circumvents this by forming an intermediate imine, which is subsequently reduced to the desired amine[2]. For methyl 7-formyl-1H-indole-2-carboxylate, the choice of reducing agent is the most critical parameter:

  • Why Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃)? STAB is the gold standard for this transformation[3]. The three electron-withdrawing acetoxy groups sterically shield and electronically stabilize the B–H bond, making it a remarkably mild hydride source[4]. Unlike sodium borohydride (NaBH₄), which will indiscriminately reduce the starting aldehyde to an alcohol and potentially attack the C2 methyl ester, STAB exhibits profound chemoselectivity for protonated imines and iminium ions over aldehydes[3],[4].

  • Why not Sodium Cyanoborohydride (NaBH₃CN)? While NaBH₃CN is a classical reagent for this reaction, it is highly toxic, generates hazardous hydrogen cyanide gas under acidic conditions, and complicates waste disposal[2],[5]. STAB provides comparable or superior yields without the severe toxicity profile[5],.

Mechanism A Methyl 7-formyl-1H- indole-2-carboxylate C Carbinolamine Intermediate A->C + Amine B Amine Partner B->C D Iminium Ion Intermediate C->D - H2O (pH 4-5) E 7-Aminomethyl Indole Product D->E NaBH(OAc)3 Reduction

Mechanistic pathway of the direct reductive amination of 7-formyl indoles.

Experimental Workflow & Causality

The success of this protocol relies on the precise orchestration of solvent, stoichiometry, and reaction kinetics.

  • Solvent Causality: 1,2-Dichloroethane (DCE) is the preferred solvent[3]. Its non-coordinating nature ensures that the iminium ion remains highly electrophilic. Furthermore, STAB exhibits optimal solubility and stability in DCE[3]. Tetrahydrofuran (THF) can be used as an alternative if the specific amine partner suffers from poor solubility in halogenated solvents, though reaction times may increase[3].

  • Acidic Additives: Reductive amination typically requires slightly acidic conditions (pH 4-5) to facilitate the dehydration of the carbinolamine into the iminium ion[4]. For aliphatic amines, the intrinsic basicity of the amine is usually sufficient to drive the reaction without additives[3]. However, when utilizing weakly nucleophilic aromatic amines (anilines), the addition of 1.0–2.0 equivalents of glacial acetic acid (AcOH) is mandatory to catalyze imine formation[3],[4].

Workflow Step1 1. Reagent Preparation Mix Aldehyde + Amine in DCE Step2 2. Imine Formation Stir at RT (15-30 min) Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 (1.4-1.5 eq) Step2->Step3 Step4 4. Quenching Add Sat. NaHCO3 (aq) Step3->Step4 Reaction Complete (TLC/LC-MS) Step5 5. Extraction & Purification Organic layer separation & Flash Chromatography Step4->Step5

Step-by-step experimental workflow for direct reductive amination.

Standardized Protocol: Direct Reductive Amination

This self-validating protocol is scaled for 1.0 mmol of the starting aldehyde.

Materials Required:

  • Methyl 7-formyl-1H-indole-2-carboxylate (1.0 mmol, 203.2 mg)

  • Amine partner (1.05 - 1.2 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.4 mmol, 296.7 mg)

  • Anhydrous 1,2-Dichloroethane (DCE) (10 mL)

  • Optional: Glacial Acetic Acid (for aniline derivatives only)

Step-by-Step Methodology:

  • Substrate Dissolution: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, add methyl 7-formyl-1H-indole-2-carboxylate (203.2 mg, 1.0 mmol) and anhydrous DCE (10 mL). Stir until complete dissolution is achieved.

  • Amine Addition: Add the amine partner (1.05 mmol) dropwise (if liquid) or in one portion (if solid). Causality Check: If using an aniline derivative, add glacial acetic acid (60 µL, ~1.0 mmol) at this stage to catalyze imine formation[3].

  • Pre-incubation: Stir the mixture at room temperature (20–25 °C) for 15–30 minutes. This allows the equilibrium to shift toward the carbinolamine/imine intermediate prior to the introduction of the hydride source, preventing premature reduction of the aldehyde.

  • Reduction: Add NaBH(OAc)₃ (296.7 mg, 1.4 mmol) portion-wise over 5 minutes to manage any mild exotherm. The suspension may become cloudy.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the progress via TLC (typically 1:1 Hexanes/Ethyl Acetate) or LC-MS. The starting aldehyde is highly UV-active. The reaction is complete when the aldehyde spot is fully consumed (typically 1–4 hours for aliphatic amines).

  • Quenching: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Causality Check: The basic quench neutralizes any acetic acid and breaks down boron complexes, ensuring the amine product is in its free-base form for extraction. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (using a gradient of DCM/MeOH or Hexanes/EtOAc depending on product polarity).

Quantitative Optimization Data

The following table summarizes the optimized stoichiometric and kinetic parameters based on the steric and electronic nature of the amine partner[3],.

ParameterPrimary Aliphatic AminesSecondary Aliphatic AminesAromatic Amines (Anilines)
Amine Equivalents 1.05 - 1.1 eq1.05 - 1.1 eq1.1 - 1.5 eq
NaBH(OAc)₃ Equivalents 1.4 - 1.5 eq1.4 - 1.5 eq1.5 - 2.0 eq
Acidic Additive NoneNoneGlacial AcOH (1.0 - 2.0 eq)
Preferred Solvent DCE or THFDCE or THFDCE
Typical Reaction Time 1 - 4 hours2 - 6 hours12 - 24 hours
Expected Yield Range 85 - 95%80 - 90%60 - 80%

Analytical Validation & Troubleshooting

  • Incomplete Conversion: If LC-MS indicates stalled conversion with remaining aldehyde, the imine formation may be sterically hindered. Solution: Add 3Å molecular sieves to the reaction mixture during Step 3 to sequester water and drive imine formation.

  • Over-alkylation (Dialkylation): When using unhindered primary amines (e.g., methylamine), minor amounts of tertiary amine (dialkylated product) may form[3]. Solution: Use a slight excess of the primary amine (1.5 eq) and strictly control the temperature at 0 °C during the addition of STAB. Alternatively, utilize a stepwise procedure where the imine is pre-formed in methanol before adding the reducing agent[3].

  • Ester Cleavage/Reduction: The C2 methyl ester is highly stable under these specific STAB conditions[4]. If ester hydrolysis is observed, ensure that the DCE is strictly anhydrous and that the NaHCO₃ quench is not left stirring overnight.

References

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link][2]

  • Reductive amination of carbohydrates using NaBH(OAc)3 Source: PubMed - NIH URL:[Link][5]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Organic Chemistry Portal (J. Org. Chem. 1996) URL:[Link][3]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride Source: ACS Omega URL:[Link][4]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Sciencemadness.org (Organic Process Research & Development) URL:[Link]

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Troubleshooting & Optimization

Technical Support Center: Methyl 7-Formyl-1H-Indole-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of methyl 7-formyl-1H-indole-2-carboxylate . Functionalizing the C-7 position of the indole core is notoriously challenging due to the inherent nucleophilicity of the C-3 position. This guide is designed for researchers and drug development professionals to troubleshoot common bottlenecks, understand the mechanistic causality behind protocol choices, and optimize yields.

Synthetic Workflow Overview

To bypass the regioselectivity issues of direct formylation, synthesis typically relies on indirect methods. The two most reliable pathways are the Masked Formyl Route (utilizing a sulfomethyl leaving group)[1] and the Radical Halogenation Route (starting from a 7-methyl precursor).

Workflow A 7-Methanesulfonic Acid Indole Derivative B 7-Chloromethyl Intermediate A->B -SO2 (Elimination) C 7-Hydroxymethyl Intermediate B->C H2O/CaCO3 (Hydrolysis) D Methyl 7-formyl-1H- indole-2-carboxylate C->D MnO2 (Oxidation) E 7-Methyl-1H-indole- 2-carboxylate F 7-Bromomethyl Intermediate E->F NBS, AIBN (Radical Bromination) F->C Hydrolysis F->D Kornblum Oxidation (DMSO)

Figure 1: Divergent synthetic pathways for methyl 7-formyl-1H-indole-2-carboxylate.

Troubleshooting & FAQs

Q1: Why can't I use direct Vilsmeier-Haack formylation on methyl 1H-indole-2-carboxylate? A: Direct formylation of indoles via the Vilsmeier-Haack reaction (POCl


/DMF) overwhelmingly targets the C-3 position due to its high electron density. Even with an electron-withdrawing ester at C-2, electrophilic aromatic substitution at the benzenoid C-7 position is highly unfavorable. As established in the literature, Vilsmeier-Haack formylation on the benzenoid ring of indoles lacks preparative value due to this poor regioselectivity[1]. Indirect oxidation of a C-7 substituent is required.

Q2: My oxidation of the 7-hydroxymethyl intermediate yields significant amounts of the 7-carboxylic acid. How can I arrest the oxidation at the aldehyde? A: Over-oxidation is a classic symptom of using aggressive aqueous oxidants (like KMnO


 or Jones reagent). In the presence of water, the newly formed aldehyde rapidly forms a hydrate (gem-diol), which is highly susceptible to further oxidation into a carboxylic acid. To arrest oxidation at the formyl stage, you must use mild, strictly anhydrous oxidants. Activated Manganese Dioxide (MnO

) is highly recommended because the reaction occurs on the heterogeneous surface of the solid, physically preventing hydrate formation and subsequent over-oxidation.

Q3: During radical bromination of the 7-methyl precursor with NBS, I observe complex mixtures and poor yields. What is the mechanistic cause? A: Without N-protection, the free indole N-H can undergo competitive N-bromination, followed by undesired radical recombination or polymerization. Furthermore, trace amounts of HBr generated during the reaction can trigger ionic electrophilic bromination at the C-3 position. To resolve this:

  • Protect the indole nitrogen (e.g., with a Boc or Tosyl group).

  • Use a radical initiator like AIBN under strict anhydrous conditions and an inert atmosphere.

  • Irradiate with light or heat to ensure the reaction proceeds strictly via the radical pathway at the benzylic C-7 methyl group.

Quantitative Data: Oxidation Strategy Comparison

Selecting the right oxidant is critical for maximizing the yield of the final formyl product without degrading the indole core.

Table 1: Comparison of Oxidation Strategies for 7-Hydroxymethyl Indoles

Oxidation MethodTypical Yield (%)Reaction TimeOver-oxidation RiskMechanistic Advantage
Activated MnO

75 - 85%12 - 24 hVery LowHeterogeneous surface reaction prevents hydrate formation; highly selective for benzylic alcohols.
Dess-Martin Periodinane (DMP) 80 - 90%1 - 2 hLowMild, neutral conditions; excellent kinetic control and chemoselectivity.
Swern Oxidation 70 - 80%2 - 4 hLowAvoids transition metals; requires strict temperature control (-78 °C) to prevent side reactions.
KMnO

(Aqueous)
< 30%0.5 - 1 hVery HighRapidly oxidizes the intermediate aldehyde hydrate directly to the carboxylic acid.

Validated Experimental Protocols

The following self-validating protocols are optimized for the conversion of 7-halomethyl intermediates to the final formyl product[1].

Protocol A: Hydrolysis of 7-Halomethyl to 7-Hydroxymethyl Intermediate

Causality Focus: Direct hydrolysis with strong aqueous bases (like NaOH) will saponify the C-2 methyl ester. We use CaCO


 as it acts as a mild, insoluble acid scavenger that neutralizes the HX generated during hydrolysis without raising the pH enough to cause ester cleavage.
  • Dissolution: Dissolve the 7-chloromethyl or 7-bromomethyl intermediate (1.0 eq) in a mixture of 1,4-dioxane and deionized water (3:1 v/v) to achieve a 0.2 M concentration.

  • Base Addition: Add powdered calcium carbonate (CaCO

    
    ) (2.5 eq) to the stirring solution.
    
  • Heating: Reflux the suspension for 4-6 hours.

  • Validation (In-Process): Monitor by TLC (Hexanes:EtOAc 7:3). The highly polar hydroxymethyl product will have a significantly lower R

    
     than the halomethyl starting material.
    
  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove calcium salts. Concentrate the filtrate in vacuo to remove dioxane. Extract the aqueous residue with ethyl acetate (3x), wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and evaporate to yield the crude 7-hydroxymethyl product.
Protocol B: Controlled Oxidation to Methyl 7-formyl-1H-indole-2-carboxylate

Causality Focus: A large mass excess of activated MnO


 is required because the oxidation is a surface-mediated phenomenon.
  • Preparation: Dissolve the crude 7-hydroxymethyl intermediate (1.0 eq) in strictly anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Oxidant Addition: Add activated Manganese(IV) Oxide (MnO

    
    ) (10.0 to 15.0 eq).
    
  • Reaction: Stir the black suspension vigorously at room temperature under an argon atmosphere for 12-24 hours.

  • Validation (Analytical): Filter a 0.5 mL aliquot through a micro-syringe filter and concentrate. Check the

    
    H-NMR spectrum. The successful formation of the product is confirmed by the disappearance of the benzylic CH
    
    
    
    protons (~4.7 ppm) and the appearance of a distinct, deshielded singlet at ~10.4 ppm, corresponding to the new formyl proton[2].
  • Purification: Once complete, filter the entire reaction mixture through a pad of Celite. Wash the filter cake thoroughly with DCM and ethyl acetate until the filtrate runs clear. Concentrate the filtrate in vacuo. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the pure methyl 7-formyl-1H-indole-2-carboxylate.

References

1.[1] Pete, B., Szöllősy, Á., & Szokol, B. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Journal of Heterocyclic Chemistry. URL: [Link] 2.[2] Latif, M., et al. (2019). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. PMC / NIH. URL: [Link]

Sources

Technical Support Center: Formylation of Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the formylation of indole-2-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. As a key building block in medicinal chemistry, the successful synthesis of 3-formyl-indole-2-carboxylates is often crucial, yet fraught with potential side reactions.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Low or No Yield of the Desired 3-Formyl Product

Question: I performed a Vilsmeier-Haack formylation on my ethyl indole-2-carboxylate, but I'm getting a very low yield or no product at all. What are the likely causes and how can I fix this?

Answer: A low or non-existent yield is a common issue that can typically be traced back to one of four key areas: reagent quality, reaction conditions, moisture, or the stability of the starting material.

Causality and Solutions:

  • Inactive Vilsmeier Reagent: The electrophile in this reaction, the Vilsmeier reagent (a chloroiminium salt), is formed from the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] This reagent is highly sensitive to moisture.

    • Solution: Always use anhydrous DMF. If the quality is uncertain, it should be distilled from a suitable drying agent like calcium hydride. POCl₃ should be freshly distilled before use, as it can degrade upon storage. The Vilsmeier reagent should be prepared in situ at a low temperature (0-5 °C) before adding the indole substrate.[3][4]

  • Insufficient Reaction Temperature or Time: Indole-2-carboxylates are deactivated towards electrophilic substitution due to the electron-withdrawing nature of the ester group at the C2 position. While unsubstituted indoles react readily at room temperature, substituted variants may require more forcing conditions.[5]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is consumed slowly, consider gradually increasing the temperature after the initial addition, for instance, to 80-95 °C.[4] Extending the reaction time can also drive the reaction to completion.

  • Moisture Contamination: Water aggressively reacts with both POCl₃ and the Vilsmeier reagent, quenching the reaction.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

  • Starting Material Degradation: Although generally stable, indole-2-carboxylates can be sensitive to highly acidic conditions over long periods.

    • Solution: Ensure the stoichiometry is correct. A large excess of POCl₃ can create an overly harsh environment. Stick to a modest excess (e.g., 1.1 to 1.5 equivalents) of the formylating agents.

Below is a systematic workflow to diagnose and resolve low-yield issues.

G start Low or No Product Yield check_reagents Verify Reagent Quality & Stoichiometry (Anhydrous DMF, Fresh POCl₃) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) check_reagents->check_conditions Reagents OK fix_reagents Purify/Replace Reagents Optimize Ratios check_reagents->fix_reagents Reagents Suspect check_moisture Assess for Moisture Contamination check_conditions->check_moisture Conditions OK fix_conditions Increase Temperature Gradually Extend Reaction Time Monitor via TLC check_conditions->fix_conditions Sub-optimal result_ok Yield Improved check_moisture->result_ok Anhydrous Conditions Confirmed fix_moisture Use Oven-Dried Glassware Run Under Inert Atmosphere check_moisture->fix_moisture Moisture Suspected fix_reagents->start fix_conditions->start fix_moisture->start

Caption: Troubleshooting workflow for low product yield.

Issue 2: My TLC shows multiple spots. What are the common side reactions?

Question: My reaction mixture is complex, indicating the formation of several side products. What are these compounds, and how can I improve the selectivity for the desired 3-formyl product?

Answer: The formation of multiple products is a clear indicator of competing side reactions. For indole-2-carboxylates, the most common issues are hydrolysis of the ester, N-formylation, and the formation of tris(indolyl)methane derivatives.

The table below summarizes these side reactions and provides targeted solutions.

Side ProductPlausible CausePrevention & Mitigation Strategy
Indole-2-carboxylic acid Ester Hydrolysis: Occurs during aqueous workup, especially if the pH becomes strongly acidic or basic.[6]Maintain a neutral or slightly basic pH (e.g., using NaHCO₃ or Na₂CO₃ solution) during workup. Minimize the time the product is in the aqueous phase. Extract promptly with an organic solvent.[4]
N-Formyl-indole-2-carboxylate N-Formylation: The indole nitrogen is nucleophilic and can compete with the C3 position for the electrophile. This is more common with strong bases or certain formylating agents.[7][8]Avoid using strong bases like NaH for deprotonation before formylation. The standard Vilsmeier-Haack conditions (POCl₃/DMF) generally favor C3 formylation. If N-formylation persists, consider protecting the indole nitrogen with a group like Boc, which can be removed later.[9]
Tris(indolyl)methanes (TIMs) Acid-Catalyzed Trimerization: The initially formed 3-formyl product can act as an electrophile under acidic conditions, reacting with two additional molecules of the starting indole. This is particularly noted with orthoformate reagents.[10][11]Ensure complete conversion of the starting material by monitoring with TLC. Use the correct stoichiometry of the formylating agent. A slight excess can prevent unreacted indole from being available for trimerization. Quench the reaction properly before prolonged standing.
Formylation at other positions (C4-C7) Loss of Regioselectivity: While C3 is the most electron-rich position, formylation can occur on the benzene ring, especially if the C3 position is blocked or if the reaction is run under very high temperatures for extended periods.[5][12]Adhere to optimized temperature and time profiles. For specific regioselectivity at other positions, a directing group strategy is often required.[12]
Issue 3: How can I confirm if I have N-formylation vs. C-formylation?

Question: I have an unexpected byproduct and I suspect it might be the N-formylated indole. How can I distinguish it from my desired C3-formylated product?

Answer: Distinguishing between N- and C-formylated isomers can be done definitively using standard spectroscopic techniques, primarily NMR and IR spectroscopy.

  • ¹H NMR Spectroscopy: This is the most powerful tool.

    • C3-Formyl Isomer: You will observe a characteristic aldehyde proton signal (~10 ppm). Crucially, the proton at the C3 position will be absent. The N-H proton of the indole ring will still be present as a broad singlet, typically downfield (>11 ppm).[6]

    • N-Formyl Isomer: You will also see an aldehyde proton signal. However, the N-H proton signal will be absent. The proton at the C3 position will still be present, appearing as a singlet or a doublet depending on coupling, typically in the 7.0-7.5 ppm region.

  • IR Spectroscopy:

    • C3-Formyl Isomer: Will show a sharp N-H stretching band around 3100-3300 cm⁻¹ and a strong carbonyl (C=O) stretch for the aldehyde around 1650-1680 cm⁻¹.

    • N-Formyl Isomer: The N-H stretching band will be absent. It will show a strong amide carbonyl stretch, typically at a slightly higher frequency than the aldehyde, around 1680-1710 cm⁻¹.

  • Mass Spectrometry: Both isomers will have the identical molecular weight. Fragmentation patterns may differ, but NMR and IR are more conclusive for isomer identification.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common methods for formylating indole-2-carboxylates?

Answer: Several methods exist for indole formylation, but the Vilsmeier-Haack reaction is by far the most common and reliable for achieving C3-formylation. However, other classical and modern methods offer alternatives, especially when dealing with sensitive substrates.[10]

MethodReagents & ConditionsProsCons
Vilsmeier-Haack Reaction POCl₃, DMF; 0 °C to 95 °C[4][13]High-yielding, reliable, uses inexpensive reagents, well-established for C3-selectivity.Harsh (acidic), not suitable for acid-sensitive functional groups, can lead to side reactions like hydrolysis.
Duff Reaction Hexamethylenetetramine (HMTA), acid (e.g., acetic acid, TFA)[14]One-pot procedure, often used for phenols but applicable to some electron-rich heterocycles.Generally low yields, requires strongly activating groups on the ring, less common for indoles.
BF₃·OEt₂ / Orthoformate Method Trimethyl orthoformate (TMOF), BF₃·OEt₂; Ambient temperature[9][10]Very mild conditions, rapid reaction times (minutes), broad substrate tolerance, excellent yields.Can lead to tris(indolyl)methane (TIM) formation if not controlled, requires stoichiometric Lewis acid.
Photochemical Method Glyoxylic acid, UV light (254 nm); Room temperature[15]Metal-free, oxidant-free, sustainable, mild conditions.Requires photochemical equipment, yields can be moderate, may not be suitable for all substrates.
FAQ 2: How do substituents on the indole ring affect the regioselectivity of formylation?

Answer: Substituents play a critical role in directing the formylation reaction. The C2-carboxylate is an electron-withdrawing group (EWG) that deactivates the entire indole system towards electrophilic attack. Despite this, the C3 position remains the most nucleophilic and is the primary site of formylation.[5]

  • Electron-Donating Groups (EDGs) at positions C4, C5, C6, or C7 (e.g., -OCH₃, -CH₃) will increase the nucleophilicity of the indole ring and facilitate the C3-formylation, often allowing for milder reaction conditions.

  • Electron-Withdrawing Groups (EWGs) at positions C4, C5, C6, or C7 (e.g., -NO₂, -Cl, -Br) will further deactivate the ring.[16] This makes the reaction more difficult, often requiring higher temperatures and longer reaction times to achieve good conversion. Regioselectivity for C3 is generally maintained, as it is still the most activated position for electrophilic attack.

FAQ 3: What is the mechanism of the Vilsmeier-Haack reaction on an indole-2-carboxylate?

Answer: The reaction proceeds in three main stages: formation of the Vilsmeier reagent, electrophilic attack by the indole, and hydrolysis to the final aldehyde.

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution cluster_2 Stage 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Indole Indole-2-carboxylate Intermediate Iminium Intermediate Indole->Intermediate Attacks Vilsmeier Reagent at C3 Intermediate_hydro Iminium Intermediate Hydrolysis Aqueous Workup (H₂O) Product 3-Formyl-indole-2-carboxylate Hydrolysis->Product Intermediate_hydro->Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and loss of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation, which is the active Vilsmeier reagent.[2]

  • Electrophilic Attack: The electron-rich C3 position of the indole-2-carboxylate attacks the electrophilic carbon of the Vilsmeier reagent. This forms a new C-C bond and generates a cationic intermediate (an iminium salt), which is stabilized by resonance. Aromatization is restored by the loss of the C3 proton.[5][13]

  • Hydrolysis: The reaction is quenched with water. The iminium salt intermediate is then hydrolyzed during the aqueous workup. This process releases dimethylamine and yields the final 3-formyl-indole-2-carboxylate product.[4]

Experimental Protocols

Protocol: Vilsmeier-Haack Formylation of Ethyl 1H-indole-2-carboxylate

This protocol is a representative procedure adapted from established literature methods.[1][4][16]

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Crushed ice

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Ensure the internal temperature is maintained below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction: In a separate flask, dissolve the ethyl 1H-indole-2-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Subsequently, heat the reaction mixture to 85-90 °C and monitor its progress by TLC. The reaction is typically complete within 5-8 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow, portion-wise addition of a saturated NaHCO₃ solution until the pH is ~7-8. Be cautious, as this step is exothermic and involves gas evolution (CO₂). The product often precipitates as a pale yellow or off-white solid.

  • Isolation and Purification:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

    • If no solid forms: Transfer the aqueous mixture to a separatory funnel and extract it three times with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel if necessary.

References

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]

  • Hassan, A. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]

  • Wikipedia. (n.d.). Indole. [Link]

  • Abdel-Wahab, B. F., et al. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. Archiv der Pharmazie. [Link]

  • Yoo, W. J., & Li, C. J. (2010). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Angewandte Chemie. [Link]

  • Gabriele, B., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. [Link]

  • ACS Publications. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]

  • Royal Society of Chemistry. (n.d.). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. [Link]

  • Nagarajan, R., & Dinesh, V. (2023). Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid. Synlett. [Link]

  • ResearchGate. (2025). Deprotection of the Indole (Nind)-Formyl (For) Group on Tryptophan Employing a New Reagent, N,N′-Dimethylethylendiamine (DMEDA) in an Aqueous Solution. [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]

  • Lanke, V., & Prabhu, K. R. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Cole-Hamilton, D. J., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Journal of the American Chemical Society. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Beaudry, C. M., et al. (2018). Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid. Angewandte Chemie. [Link]

  • ResearchGate. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Padroni, G., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules. [Link]

  • ResearchGate. (n.d.). The ammonium-promoted formylation of indoles by DMSO and H2O. [Link]

  • Scholars Research Library. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. [Link]

  • Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]

  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. [Link]

Sources

Optimization of reaction conditions for indole functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indole Functionalization Technical Support Center. As a privileged scaffold in medicinal chemistry and drug development, the indole core presents a unique synthetic challenge: it contains multiple C–H bonds with vastly different electronic properties and steric environments.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic reaction lists. Here, we will dissect the causality behind regioselectivity issues and provide self-validating protocols to help you achieve absolute regiocontrol across the C2, C3, and benzenoid (C4–C7) positions.

Section 1: The Mechanistic Logic of Indole Regioselectivity

The inherent reactivity of an unsubstituted indole heavily favors electrophilic aromatic substitution (EAS) at the C3 position[1]. The causality behind this preference is thermodynamic: electrophilic attack at C3 generates a highly stable cationic intermediate (the σ-complex) where the positive charge is seamlessly delocalized over the nitrogen atom without disrupting the aromaticity of the adjacent benzene ring[1].

Conversely, functionalizing the benzenoid core (C4–C7) is notoriously difficult due to its poor nucleophilicity compared to the electron-rich pyrrole moiety[2]. Overcoming these intrinsic biases requires precise combinations of directing groups (DGs), transition-metal catalysts, and optimized microenvironments[3].

G A Indole Core Functionalization B C3 Position (Inherent Nucleophile) A->B Electrophilic Substitution C C2 Position (Requires Control) A->C Directed C-H Activation D C4-C7 Positions (Benzenoid Core) A->D Transient DGs & Specific Catalysts B1 Mild Lewis Acids (Avoid Polymerization) B->B1 C1 N-Directing Groups (e.g., Pivaloyl) C->C1 D1 Rh/Pd Catalysis + Steric Shielding D->D1

Decision workflow for overriding inherent electronic biases in indole functionalization.

Section 2: Troubleshooting & FAQs

Q1: I am attempting a C2-arylation, but I keep observing C3-functionalized byproducts. How can I invert this inherent selectivity? A1: You are competing against the thermodynamic stability of the C3 σ-complex. To achieve C2 selectivity, you must override the electronic preference using steric shielding and catalyst direction.

  • Causality: By installing a directing group (e.g., a pivaloyl, sulfonyl, or pyrimidyl group) at the N1 position, you sterically hinder the C7 and C2 positions. More crucially, the heteroatoms on the directing group coordinate with transition metals (like Pd or Rh) to bring the active metal center into direct proximity with the C2–H bond, forcing a kinetically favored metallation[1].

  • Optimization: Switch to a Palladium(II) or Rhodium(III) catalyst system. Ensure your solvent is non-coordinating (e.g., DCE or Toluene) to prevent solvent molecules from displacing the directing group from the metal center.

Q2: How can I selectively functionalize the C4 position of an unprotected indole? A2: Direct C4 functionalization is challenging because the C4–H bond is electronically deactivated and sterically distant from the N1 position[2].

  • Causality: To reach C4, you must utilize a transient directing group at the C3 position. For instance, an aldehyde at C3 can coordinate with a Rh(III) or Ru(II) catalyst, directing the metal to insert into the C4–H bond via a geometrically favorable 6-membered rhodacycle[2].

  • Optimization: Use [Cp*RhCl2]2 as the catalyst with AgSbF6 as an additive to generate the highly active cationic Rh species[2].

Q3: My Friedel-Crafts acylation at C3 is yielding black, tarry mixtures with low product recovery. What is going wrong? A3: Indoles are highly sensitive to strong Brønsted and Lewis acids. The high electron density at C3 makes the indole susceptible to electrophilic attack by protonated indole molecules, triggering a chain reaction of dimerization and polymerization[4].

  • Causality: Prolonged exposure to harsh acidic conditions (e.g., AlCl3 at elevated temperatures) degrades the starting material before the desired electrophile can fully react.

  • Optimization: Switch to milder Lewis acids, such as Yttrium triflate (Y(OTf)3) or Indium(III) chloride, which effectively activate the electrophile without destroying the indole core[4].

Q4: Is it possible to functionalize the C7 position without pre-halogenation? A4: Yes, but it requires highly specific directing groups. The C7 position is sterically hindered by the N1 substituent and electronically deactivated[3].

  • Causality: Using an N-phosphinoyl directing group in combination with a Palladium(II) catalyst and a pyridine-type ligand forces the formation of a rigid metallacycle exclusively at the C7 position. The bulky nature of the phosphinoyl group prevents the metal from activating the more accessible C2 position[3].

Section 3: Quantitative Optimization Data

To streamline your reaction design, refer to the following synthesized data for site-selective C–H functionalization parameters:

Target SiteDirecting Group (DG) StrategyOptimal Catalyst SystemKey Additives / SolventsTypical Yield Range
C2 N1-Pyrimidyl or PivaloylPd(OAc)2 (10 mol%)Ag2CO3, Toluene, 110°C75–90%
C3 Direct EAS (No DG)Y(OTf)3 (1 mol%)[BMI]BF4, RT to 80°C80–95%
C4 C3-Aldehyde or Ketone[Cp*RhCl2]2 (5 mol%)AgSbF6, DCE/HFIP, 100°C60–85%
C5 Direct Iodination (No DG)Metal-Free (Oxone/I2)HFIP/H2O, RT70–88%
C7 N1-PhosphinoylPd(OAc)2 (10 mol%)Pyridine ligand, Dioxane65–80%

Section 4: Standardized Experimental Protocols

Self-Validating Protocol: Rh-Catalyzed C4-Selective Arylation

Objective: Direct C4–H functionalization of a C3-substituted indole. Causality Checkpoint: The use of HFIP (Hexafluoroisopropanol) as a co-solvent is critical in this protocol. Its strong hydrogen-bond donating ability stabilizes the cationic Rh-intermediate and accelerates the C–H cleavage step, preventing catalyst stalling[5].

  • Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add the C3-carbonyl indole (1.0 equiv), the arylating agent (e.g., arylboronic acid, 1.5 equiv), [Cp*RhCl2]2 (5 mol%), and AgSbF6 (20 mol%).

  • Solvent Addition: Add a degassed mixture of DCE/HFIP (4:1 v/v) to achieve a 0.1 M concentration.

  • Reaction & In-Process Validation: Seal the tube and heat to 100°C for 16 hours.

    • Self-Validation Step: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material and the appearance of a distinct, lower Rf spot indicates successful conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove insoluble silver and rhodium residues.

  • Purification & Final Validation: Concentrate the filtrate in vacuo and purify via flash column chromatography.

    • Self-Validation Step: 1H NMR must show the disappearance of the C4 doublet (typically around 7.5–7.8 ppm in the parent indole) and the emergence of new aromatic signals, confirming absolute regioselective substitution.

G Rh Rh(III) Catalyst Coord Coordination to C3-Directing Group Rh->Coord + Indole Substrate CH C4-H Activation (Rhodacycle) Coord->CH Base-Assisted Deprotonation Insert Coupling Partner Insertion CH->Insert + Aryl/Alkyne Elim Reductive Elimination & Product Release Insert->Elim C-C Bond Formation Elim->Rh Catalyst Regeneration

Catalytic cycle detailing the causality of Rh(III)-mediated C4-H activation.

References

  • [2] Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine. Organic Letters (ACS Publications). URL:[Link]

  • [5] Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules (PMC). URL:[Link]

  • [3] From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research (ACS Publications). URL:[Link]

Sources

Overcoming low reactivity in C-C coupling of indole substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Technical Support Center. This knowledge base is designed for researchers and drug development professionals troubleshooting low reactivity in the carbon-carbon (C-C) cross-coupling of indole substrates.

Indoles are privileged scaffolds in medicinal chemistry, but their unique electronic properties—specifically the highly nucleophilic pyrrole ring and the acidic unprotected N-H group—often lead to catalyst poisoning, poor regioselectivity, and stalled reactions. This guide synthesizes field-proven diagnostic workflows, mechanistic causality, and validated protocols to rescue failing coupling reactions.

Diagnostic Workflow

Workflow Start Low Reactivity in Indole C-C Coupling CheckNH Is the Indole N-H Unprotected? Start->CheckNH ProtectNH Protect N-H (e.g., Boc, SEM) or Use Bulky Ligands CheckNH->ProtectNH Yes CheckPos Target Coupling Position? CheckNH->CheckPos No ProtectNH->CheckPos C2C3 C2 or C3 Position CheckPos->C2C3 Benzenoid C4-C7 (Benzenoid Ring) CheckPos->Benzenoid DirectCH Direct C-H Arylation? C2C3->DirectCH UseDG Install Directing Group (e.g., N-P(tBu)2 for C7) Benzenoid->UseDG UsePdTFA Use Electrophilic Pd(TFA)2 & Acidic Additives DirectCH->UsePdTFA Yes StandardCross Optimize Oxidative Addition: Use Pd(dppf)Cl2 DirectCH->StandardCross No

Diagnostic workflow for troubleshooting low reactivity in indole C-C cross-coupling reactions.

Knowledge Base & FAQs

Q1: My Suzuki-Miyaura coupling with an unprotected indole (e.g., 5-bromo-1H-indole) stalls at <10% conversion. What is the mechanistic cause and how do I fix it? Causality: The unprotected N-H group is relatively acidic and can react with the basic conditions of the coupling reaction. The resulting anionic indole coordinates strongly to the palladium center, forming an off-cycle, stable Pd-indolyl complex[1][2]. This dead-ends the catalytic cycle by inhibiting the oxidative addition of the aryl halide and preventing reductive elimination[1]. Furthermore, bulky substituents (e.g., 2,3-diphenyl groups) exacerbate the kinetic barrier to oxidative addition[2]. Resolution:

  • Ligand Tuning: Switch from standard Pd(PPh3)4 to pre-catalysts with bulky, electron-rich bidentate ligands like Pd(dppf)Cl2[2]. For extreme steric hindrance, use Pd2(dba)3 with bulky monodentate phosphines (e.g., Cy3P·HBF4)[3]. The steric bulk prevents the formation of inactive Pd-dimers and outcompetes indole coordination.

  • Substrate Masking: If ligand tuning fails, temporarily mask the N-H with a Boc or SEM protecting group to eliminate the coordination threat entirely[2].

Q2: I am attempting direct C-H arylation at the C2 position of indole using arylboronic acids, but reactivity is exceptionally low. Why? Causality: Standard Pd(II) salts like Pd(OAc)2 often lack the requisite electrophilicity to activate the C2-H bond efficiently at room temperature without the addition of strong oxidants. The concerted metalation-deprotonation (CMD) pathway relies heavily on a highly electrophilic metal center to cleave the C-H bond[4]. Resolution: Increase the electrophilicity of the palladium center. Utilizing Pd(TFA)2 in a dioxane/water mixture with air as the sole oxidant significantly enhances C-H activation at the C2 position[4]. The strongly electron-withdrawing trifluoroacetate ligands make the Pd center highly electrophilic, facilitating the CMD pathway at room temperature[4].

Q3: How can I overcome the lack of reactivity when targeting the benzenoid ring (C4-C7) of the indole core? Causality: The pyrrole moiety of the indole core is highly nucleophilic, making the C2 and C3 positions inherently more reactive. The C-H bonds on the benzenoid ring (C4-C7) have quasi-equivalent, lower reactivity, meaning the catalyst will preferentially attack the pyrrole ring[5]. Resolution: Employ a removable directing group (DG) strategy. For example, installing a di-tert-butylphosphino (N-P(tBu)2) group on the indole nitrogen selectively directs Rh(I) or Pd(II) catalysts to the C7 position[6]. This forms a thermodynamically favored five-membered metalacycle, completely overriding the inherent nucleophilicity of the C2/C3 positions and driving high-yield C7 arylation[6].

Quantitative Performance of Catalyst Systems

The following table summarizes the expected yield improvements when switching from standard to optimized catalytic systems based on the mechanistic troubleshooting outlined above.

Substrate TypeReaction TypeStandard Catalyst/ConditionsOptimized Catalyst/ConditionsYield ImprovementCausality for Improvement
5-Bromo-1H-indole Suzuki CouplingPd(PPh3)4, Na2CO3, ToluenePd(dppf)Cl2, K3PO4, Dioxane/H2O<10% → 85%Bulky bidentate ligand prevents N-H coordination to Pd and overcomes steric hindrance[2].
Unprotected Indole Direct C2-H ArylationPd(OAc)2, Aryl Iodide, HeatPd(TFA)2, Arylboronic Acid, Air, RTTrace → 75%Trifluoroacetate increases Pd electrophilicity, facilitating the CMD pathway[4].
N-P(tBu)2 Indole C7-H ArylationPd(OAc)2, Arylboronic AcidRh(PPh3)3Cl, Aryl Bromide, Cs2CO310% → 92%P-directing group forms a stable 5-membered metalacycle, overriding C2/C3 nucleophilicity[6].

Standard Operating Procedures (SOPs)

SOP 1: Suzuki-Miyaura Coupling of Sterically Hindered Unprotected Indoles

This protocol is self-validating by incorporating strict degassing controls to prevent Pd(0) oxidation, a common silent killer in these reactions.

  • Solvent Degassing (Critical): Sparge a mixture of anhydrous 1,4-dioxane and water (2:1 v/v) with high-purity N2 or Argon for 30–60 minutes prior to use[2][3].

  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the unprotected brominated indole (1.0 equiv), arylboronic acid (1.2 equiv), and K3PO4 (3.0 equiv)[2][3].

  • Catalyst Loading: Add the pre-catalyst Pd(dppf)Cl2 (3–5 mol%). For extreme steric hindrance, substitute with Pd2(dba)3 (2.5 mol%) and Cy3P·HBF4 (6 mol%)[2][3].

  • Reaction Execution: Evacuate and backfill the flask with N2 three times. Inject the degassed solvent mixture via syringe. Heat the reaction mixture to 80–100 °C under vigorous stirring for 2–4 hours[2][3].

  • Validation & Workup: Monitor the reaction progress via LC-MS. Upon complete consumption of the indole starting material, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na2SO4, and purify via silica gel column chromatography[2].

SOP 2: Direct C2-H Arylation via Electrophilic Palladium

This protocol utilizes an operationally simple, open-air setup where oxygen acts as the terminal oxidant.

  • Reagent Assembly: In an open-air reaction vessel, combine the unprotected indole (1.0 equiv) and the arylboronic acid (1.5 equiv)[4].

  • Catalyst Loading: Add Pd(TFA)2 (5 mol%). No external phosphine ligands are required for this transformation[4].

  • Reaction Execution: Add a 1:1 mixture of 1,4-dioxane and water. Stir the mixture at room temperature (20–25 °C) for 4–12 hours. Ensure the flask remains open to the air, as atmospheric O2 is required to turn over the palladium catalyst[4].

  • Validation & Workup: Filter the crude reaction mixture through a pad of Celite to remove precipitated palladium black. Extract the filtrate with ethyl acetate (25 mL), wash with saturated aqueous NaHCO3 (2 × 15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure before chromatographic purification[4].

References

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences.[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.[Link]

  • Rhodium-catalyzed, P-directed selective C7 arylation of indoles. PMC.[Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros. Reddit.[Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI.[Link]

Sources

Technical Support Center: A Troubleshooting Guide to the Fischer Indole Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful reaction to construct complex indole-containing molecules. The indole scaffold is a cornerstone in a multitude of pharmaceuticals and biologically active natural products.[1][2][3] The Fischer synthesis, discovered by Emil Fischer in 1883, remains one of the most versatile and widely used methods for its construction.[1][4][5]

This guide moves beyond a basic overview to address the specific, nuanced challenges that arise when working with complex, highly functionalized substrates. It is structured in a question-and-answer format to directly tackle the issues you are likely to encounter at the bench.

Core Principles and Mechanism Review

Before delving into troubleshooting, a firm grasp of the reaction mechanism is paramount. The synthesis proceeds by heating an arylhydrazone, typically formed from the condensation of an arylhydrazine and a ketone or aldehyde, in the presence of an acid catalyst.[5][6]

The key mechanistic steps are:

  • Hydrazone Formation: Condensation of the arylhydrazine and carbonyl compound.[1][4][6][7]

  • Tautomerization: The hydrazone isomerizes to the more reactive enamine intermediate.[4][6][7]

  • [6][6]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step, creating the core bicyclic structure.[6][7]

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by intramolecular attack to form the five-membered ring.[6][7][8]

  • Ammonia Elimination: Loss of ammonia yields the final aromatic indole ring.[4][6]

This multi-step process, while robust, presents several potential failure points, especially when dealing with intricate molecular architectures.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Reaction Initiation and Catalyst Selection

Question: My reaction is not proceeding, or the yield is very low. How do I choose the right acid catalyst?

Answer: Catalyst choice is critical and highly substrate-dependent. There is no "one-size-fits-all" solution, and screening is often necessary.[9]

  • Brønsted vs. Lewis Acids: Both acid types are effective.

    • Brønsted acids like polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH), HCl, and H₂SO₄ are commonly used. PPA is particularly effective for less reactive substrates due to its strong dehydrating and acidic properties.[10]

    • Lewis acids such as ZnCl₂, BF₃•OEt₂, and AlCl₃ are also excellent choices and can sometimes offer milder conditions.[10] ZnCl₂ is one of the most frequently employed catalysts.[4]

  • Causality: The acid protonates the hydrazone, facilitating tautomerization to the enamine and catalyzing the subsequent[6][6]-sigmatropic rearrangement and ammonia elimination steps.[4][11][12] An acid that is too weak may not drive the reaction forward, while an overly harsh acid can lead to decomposition of sensitive starting materials or the desired product.[9]

  • Troubleshooting Workflow:

    • Start Mild: Begin with a milder catalyst like p-TsOH in a solvent like toluene or acetic acid.

    • Increase Strength: If the reaction is sluggish, move to stronger conditions. A common next step is using ZnCl₂ or PPA at elevated temperatures.[4][9]

    • Consider Alternatives: For substrates with acid-sensitive functional groups, consider milder, modern alternatives. For instance, a tartaric acid-dimethylurea melt has been shown to catalyze the reaction under mild conditions, preserving sensitive groups like N-Boc, N-Cbz, or azides.[10] Zeolites have also been explored as solid acid catalysts.[13][14]

Question: I'm observing significant decomposition and tar formation. What's causing this and how can I prevent it?

Answer: Tar formation is a frequent issue, especially with electron-rich arylhydrazines or under harsh acidic and high-temperature conditions.[9]

  • Causality: The strongly acidic environment required for the cyclization can also promote polymerization and other side reactions of the starting materials, intermediates, or the indole product itself. Indoles, particularly those with electron-donating groups, can be unstable to strong acids.

  • Mitigation Strategies:

    • Temperature Optimization: Do not overheat the reaction. Start at a moderate temperature (e.g., 80 °C) and only increase it if necessary, while monitoring by TLC.[9]

    • Catalyst Moderation: An overly aggressive acid can be the culprit. If using PPA or concentrated H₂SO₄, consider switching to ZnCl₂ or p-TsOH.[9]

    • Microwave Synthesis: Microwave-assisted synthesis can provide rapid, uniform heating, often leading to cleaner reactions and higher yields in shorter times, which minimizes byproduct formation.[4][9]

    • One-Pot vs. Two-Step: While the Fischer indole synthesis can be performed in one pot, isolating the intermediate hydrazone before subjecting it to the cyclization conditions can sometimes lead to cleaner reactions. This removes excess acid or base from the hydrazone formation step.

Section 2: Regioselectivity and Substrate Scope

Question: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a classic challenge when using ketones of the RCH₂COCH₂R' type.[4] The reaction proceeds through the more stable enamine intermediate, which is influenced by both steric and electronic factors.

  • Causality: The[6][6]-sigmatropic rearrangement can occur on either side of the ketone. The regioselectivity is determined by the relative stability of the two possible enamine tautomers and the transition states leading to them. Generally, the reaction favors the formation of the more substituted, thermodynamically more stable enamine.

  • Controlling Factors & Solutions:

    • Steric Hindrance: The dominant factor is often the steric bulk of the ketone's side chains. The rearrangement will preferentially occur away from the bulkier group.[14]

    • Catalyst and Solvent: While less influential than sterics, the reaction medium can play a role. In some cases, Lewis acids may offer different selectivity compared to Brønsted acids.[14]

    • Zeolite Catalysis: Zeolites, with their defined pore structures, can act as shape-selective catalysts, significantly enhancing the formation of one regioisomer by sterically disfavoring the transition state of the other.[13][14]

    • Substrate Design: If possible, modifying the ketone substrate to exaggerate the steric or electronic differences between the two alpha-carbons can be a powerful strategy.

Table 1: Factors Influencing Regioselectivity

FactorInfluence on RegioselectivityRecommended Action
Steric Bulk of Ketone Substituents Dominant factor; cyclization occurs away from the larger group.Design ketone substrate with significant steric differentiation.
Catalyst Type Can have a minor influence; Lewis vs. Brønsted acids may give different ratios.Screen various acid catalysts (e.g., ZnCl₂, PPA, p-TsOH).
Solvent Weak influence on selectivity.[14]Generally not the primary tool for controlling regioselectivity.
Zeolites Can provide high shape-selectivity.[13][14]Employ zeolite catalysts (e.g., Zeolite Y, ZSM-5) for difficult separations.

Question: My reaction is failing with a substrate containing a specific functional group. What are the limitations?

Answer: While versatile, the Fischer indole synthesis is not compatible with all functional groups, particularly under classical harsh acidic conditions.

  • Electron-Withdrawing Groups: Strongly electron-withdrawing groups on the arylhydrazine ring can deactivate it, making the[6][6]-sigmatropic rearrangement difficult.[7]

  • Electron-Donating Groups: Conversely, certain electron-donating substituents on the carbonyl component can lead to failure.[15][16] These groups can stabilize intermediates that favor a competing N-N bond cleavage pathway over the desired rearrangement.[15][16] This is a known failure mode for the synthesis of 3-aminoindoles and 3-amidoindoles from the corresponding hydrazones.[15][16]

  • Acid-Sensitive Groups: Functional groups like Boc-amines, certain esters, and acetals may not survive the strongly acidic conditions and high temperatures often employed.

  • Solutions for Sensitive Substrates:

    • Milder Conditions: Explore the use of milder catalysts like the tartaric acid-dimethylurea melt, which has been shown to be compatible with N-Boc and N-Cbz groups.[10]

    • Protecting Groups: If a functional group is incompatible, consider a protecting group strategy where a more robust protecting group is used during the synthesis and removed later.

    • Alternative Syntheses: For certain substitution patterns, particularly those that are electronically disfavored, an alternative indole synthesis route (e.g., Bartoli, Leimgruber-Batcho, or Larock) may be more appropriate.[5]

Section 3: Work-up and Purification

Question: My indole product seems to be degrading during work-up or on the silica gel column. How can I improve its stability?

Answer: Indoles, especially electron-rich ones, can be sensitive to acid and oxidation. The crude reaction mixture is highly acidic, and standard silica gel is also acidic, which can cause decomposition during purification.

  • Work-up Protocol:

    • Quenching: After the reaction is complete, cool the mixture and pour it into a large volume of ice-water or an ice/water/base mixture to rapidly neutralize the strong acid.

    • Extraction: Extract the product into an organic solvent like ethyl acetate.

    • Washes: Wash the organic layer sequentially with a dilute base (e.g., saturated NaHCO₃ solution) to remove residual acid, followed by water and then brine.[17] Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification Protocol:

    • Deactivated Silica: If streaking or decomposition is observed on a standard silica gel column, use silica that has been deactivated with a base. This can be done by flushing the packed column with the eluent containing 1-2% triethylamine before loading the sample.[17]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina.[17]

    • Recrystallization: If the crude product is a solid of >90% purity, recrystallization is an excellent and often preferred method for obtaining highly pure, stable material.[17] Common solvents include ethanol, ethyl acetate/hexanes, or toluene.

    • Storage: Purified indoles can discolor over time due to air oxidation.[17] For long-term storage, keep the material under an inert atmosphere (nitrogen or argon), protected from light, and refrigerated.[17]

Visualizing the Workflow

To aid in troubleshooting, the following workflow diagram outlines a systematic approach to optimizing the Fischer indole synthesis.

Fischer_Indole_Troubleshooting cluster_start 1. Initial Setup cluster_reaction 2. Reaction & Monitoring start Start: Arylhydrazine + Carbonyl hydrazone Form Hydrazone (Optional Isolation) start->hydrazone reaction Add Acid Catalyst & Heat hydrazone->reaction monitor Monitor by TLC reaction->monitor analysis Analyze TLC Result monitor->analysis no_reaction no_reaction analysis->no_reaction Problem low_yield Low Yield Multiple Spots analysis->low_yield Problem tar Decomposition Tar analysis->tar Problem success success analysis->success Success sol_no_reaction Increase Temp. Use Stronger Acid (PPA) Increase Reaction Time no_reaction->sol_no_reaction sol_low_yield Screen Catalysts (Lewis vs. Brønsted) Check Starting Material Purity Address Regioisomers (Zeolites) low_yield->sol_low_yield sol_tar Lower Temperature Use Milder Acid (p-TsOH) Consider Microwave tar->sol_tar sol_success Proceed to Work-up & Purification success->sol_success sol_no_reaction->reaction Re-run sol_low_yield->reaction Re-run sol_tar->reaction Re-run

Caption: A troubleshooting workflow for the Fischer indole synthesis.

References

  • Fischer Indole Synthesis in Low Melting Mixtures. (2012). Organic Letters - ACS Publications. Available from: [Link]

  • Vedantu. (2021). Fischer Indole Synthesis: Mechanism, Steps & Importance. Available from: [Link]

  • Why Do Some Fischer Indolizations Fail? (n.d.). PMC - NIH. Available from: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). MDPI. Available from: [Link]

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • Prochazka, M. P., et al. (1990). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. ResearchGate. Available from: [Link]

  • Fischer indole synthesis: significance of choice of acid catalyst. (2020). Chemistry Stack Exchange. Available from: [Link]

  • (PDF) Fischer Indole Synthesis. (2021). ResearchGate. Available from: [Link]

  • Why Do Some Fischer Indolizations Fail? (2011). Journal of the American Chemical Society. Available from: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2025). MDPI. Available from: [Link]

  • Recent developments in indole ring synthesis - Methodology and applications. (2026). Available from: [Link]

  • Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and. (n.d.). Verlag der Zeitschrift für Naturforschung. Available from: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022). PMC. Available from: [Link]

  • (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2025). ResearchGate. Available from: [Link]

  • Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. (n.d.). SciSpace. Available from: [Link]

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). PMC. Available from: [Link]

  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. (2017). PubMed. Available from: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). PMC. Available from: [Link]

  • Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. (n.d.). Available from: [Link]

  • Fischer Indole Synthesis. (2021). YouTube. Available from: [Link]

  • Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025). Available from: [Link]

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Technical Support Center: Troubleshooting Indole-2-Carboxamide Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole-2-Carboxamide optimization. Indole-2-carboxamides are highly privileged scaffolds in drug discovery, frequently exhibiting potent biological activities across various therapeutic areas (e.g., antitubercular, antiparasitic, and antiviral applications). However, their development is notoriously hindered by poor aqueous solubility. This is primarily driven by their high molecular planarity, strong intermolecular hydrogen bonding (via the indole -NH and amide -NH), and inherently high lipophilicity (LogP)[1].

This guide provides actionable, field-proven strategies to diagnose and resolve solubility bottlenecks while preserving the pharmacological integrity of your drug candidates.

Part 1: Diagnostic Logic & Optimization Workflows

Before altering your compound or formulation, it is critical to determine whether the insolubility is driven by lipophilicity (solvation energy) or crystal packing (lattice energy) . High melting points (>200°C) typically indicate crystal packing issues, whereas high calculated LogP (>4) points to solvation barriers.

OptimizationWorkflow Start Indole-2-carboxamide Hit Poor Aqueous Solubility (<10 µg/mL) Assess Diagnostic Assessment (Melting Point vs. cLogP) Start->Assess Mod1 High Melting Point (>200°C) Action: Amide-Amine Replacement / N-Methylation Assess->Mod1 Mod2 High cLogP (>4.0) Action: pKa Tuning / Polar Group Addition Assess->Mod2 Form1 Activity Lost Upon Modification? Action: Excipient Formulation (Cyclodextrins) Mod1->Form1 If potency drops Test Validation Kinetic & Thermodynamic Assays Mod1->Test Mod2->Form1 If potency drops Mod2->Test Form1->Test Success Lead Candidate Selected (Solubility > 50 µg/mL) Test->Success

Workflow for diagnosing and resolving indole-2-carboxamide solubility issues.

Part 2: Troubleshooting FAQs & Structural Strategies

Q1: My hit compound has a moderate LogP (e.g., 2.5) but is practically insoluble in aqueous buffer (<5 µg/mL). It also has a very high melting point. What is the structural cause, and how do I fix it? A1: This is a classic hallmark of high crystal lattice energy. The rigid, planar nature of the indole-2-carboxamide core allows molecules to stack tightly, stabilized by strong intermolecular hydrogen bonding networks between the indole -NH and the carboxamide carbonyl/NH[1].

  • Solution 1 (Amide-Amine Replacement): Reducing the rigid carboxamide linker to an indolylmethylamine introduces sp³ hybridization. This breaks molecular planarity, disrupts crystal packing, and has been shown to yield striking 10–40-fold improvements in aqueous solubility while retaining biological potency[2][3].

  • Solution 2 (N-Methylation): If the amide carbonyl is essential for target binding, consider N-methylating the amide or the indole nitrogen. Methylating both the amide and indole -NHs eliminates key hydrogen bond donors, significantly lowering lattice energy and restoring solubility[1].

Mechanism Rigid Indole-2-carboxamide (Planar, Strong H-bonds) Reduction Amide Reduction to Amine (Introduction of sp3 carbon) Rigid->Reduction Flex Indolylmethylamine (Increased Flexibility) Reduction->Flex Pack Disrupted Crystal Packing (Lower Lattice Energy) Flex->Pack Sol 10-40x Enhanced Water Solubility Pack->Sol

Causality pathway of amide-amine replacement enhancing aqueous solubility.

Q2: I attempted to add polar solubilizing groups, but it completely abolished target binding. How can I improve solubility without drastically altering the steric bulk? A2: When steric tolerance is low, utilize a "pKa tuning strategy" . The incorporation of vicinal fluorine atoms (e.g., trifluoromethyl groups) near ionizable centers can modulate the pKa of acidic or basic groups without adding significant steric bulk. By tuning the pKa to an intermediate range (e.g., 4.1 to 8.5), you can increase the fraction of ionized molecules at physiological pH, thereby enhancing solubility while maintaining the overall lipophilic ligand efficiency (LLE)[1].

Q3: Structural modifications are not an option at this late stage of our project. What formulation strategies are compatible with in vitro cell culture assays? A3: For in vitro assays where structural changes are prohibitive, formulation is your primary fallback.

  • Co-solvents: Water-miscible solvents like DMSO or PEG 300 can be used, but the final concentration must be strictly kept below 0.1% to avoid cellular toxicity[4].

  • Cyclodextrins: The use of excipients like Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. Cyclodextrins form inclusion complexes with the hydrophobic indole core, masking it from the aqueous environment and significantly enhancing apparent solubility without altering the drug's intrinsic pharmacology[4].

Part 3: Quantitative Impact of Structural Modifications

The following table summarizes the expected physicochemical impacts of specific structural interventions on the indole-2-carboxamide scaffold, based on empirical medicinal chemistry data[1][2][3].

Modification StrategyStructural EffectTypical Impact on Aqueous SolubilityImpact on Biological Potency
Baseline (Unmodified) Rigid, planar, strong H-bond networkPoor (< 10 µg/mL)High (Target dependent)
Amide-Amine Replacement Introduces sp³ flexibility, disrupts planarity10x to 40x Increase Generally Equipotent
Indole N-Methylation Removes primary H-bond donor2x to 5x IncreaseVariable (Often retained)
Dual N-Methylation (Indole & Amide) Eliminates H-bond network entirely~5x to 10x Increase Retained / Restored
Trifluoromethylation (pKa tuning) Modulates ionization at pH 7.43x to 5x IncreaseSlight reduction

Part 4: Self-Validating Experimental Protocols

To accurately assess the success of your solubility optimization, you must distinguish between kinetic solubility (how much compound stays in solution when diluted from an organic stock) and thermodynamic solubility (the equilibrium solubility of the crystalline solid in water).

Protocol A: High-Throughput Kinetic Solubility Assay (Nephelometry)

Purpose: To mimic the conditions of an in vitro biological assay where compounds are dosed from a DMSO stock.

  • Causality Check: Kinetic solubility is time-dependent. Compounds may initially form supersaturated solutions before precipitating. A 2-hour incubation ensures you are measuring a biologically relevant timeframe rather than a transient state.

  • Step 1: Prepare a 10 mM stock solution of the indole-2-carboxamide candidate in 100% LC-MS grade DMSO.

  • Step 2: In a 96-well plate, perform a serial dilution of the stock into Phosphate-Buffered Saline (PBS, pH 7.4). Keep the final DMSO concentration constant at 1%.

  • Step 3: Seal the plate and incubate at room temperature (22°C) for exactly 2 hours with gentle orbital shaking (300 rpm).

  • Step 4: Measure the absorbance/turbidity using a nephelometer or UV-Vis plate reader at 620 nm.

  • Step 5 (Self-Validation): The onset of precipitation is identified as the concentration where absorbance deviates from the baseline. Always include a highly soluble control (e.g., Propranolol) and a poorly soluble control (e.g., Amiodarone) to validate the assay's dynamic range.

Protocol B: Shake-Flask Thermodynamic Solubility Assay (HPLC-UV)

Purpose: To determine the true equilibrium solubility of the crystalline API, critical for oral formulation development.

  • Causality Check: Indole-2-carboxamides often form stable polymorphs. Insufficient equilibration time can lead to metastable supersaturation, yielding falsely high solubility readings. A 48-hour equilibration is mandatory.

  • Step 1: Add 2-3 mg of the solid, crystalline indole-2-carboxamide to a glass vial.

  • Step 2: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4 or Simulated Gastric Fluid). Ensure there is visible solid remaining (indicating a saturated system).

  • Step 3: Cap the vial and place it in a thermostatic shaker at 25°C or 37°C for 48 hours at 500 rpm.

  • Step 4: Transfer the suspension to a microcentrifuge tube and perform ultracentrifugation at 15,000 × g for 15 minutes. Crucial: Standard filtration can cause compound adsorption to the filter membrane, while low-speed centrifugation leaves colloidal microcrystals in the supernatant, artificially inflating the UV absorbance reading.

  • Step 5: Carefully aspirate the supernatant, dilute appropriately in mobile phase, and quantify the dissolved concentration via HPLC-UV against a standard calibration curve.

References

  • Tan, Y. J., Li, M., Gunawan, G. A., Nyantakyi, S. A., Dick, T., Go, M.-L., & Lam, Y. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters, 12(5), 704-712.[Link]

  • (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Technical Support Center: Optimizing Metabolic Stability of Indole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the metabolic stability of indole-based therapeutic agents. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to empower you with the knowledge to anticipate and overcome common hurdles in your research, ensuring the development of more robust and effective therapeutics.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the metabolic stability of indole-containing compounds.

Q1: Why is the indole scaffold a "privileged structure" in medicinal chemistry, and what is its main metabolic liability?

The indole scaffold is considered a "privileged structure" due to its presence in numerous natural products and endogenous molecules like tryptophan and serotonin, allowing it to interact with a wide array of biological targets.[1] Its versatile structure has been foundational in developing drugs for oncology, infectious diseases, and neurodegenerative disorders.[1][2] However, the electron-rich nature of the indole ring makes it susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP450) enzymes.[1][3] This can lead to rapid clearance, low bioavailability, and the formation of potentially reactive metabolites, posing a significant challenge in drug development.[3]

Q2: What are the primary metabolic pathways for indole-based compounds in the body?

Indole-based drugs primarily undergo Phase I and Phase II metabolism.

  • Phase I Metabolism: This is dominated by oxidation reactions catalyzed by CYP450 enzymes.[4] Common sites of oxidation on the indole ring are the C2, C3, C4, C5, C6, and C7 positions, leading to hydroxylated metabolites.[5] The specific CYP isoforms involved can vary, but CYP1A1, CYP1A2, CYP2E1, and CYP3A4 are frequently implicated.[5][6][7]

  • Phase II Metabolism: Following Phase I oxidation, the hydroxylated metabolites can be conjugated with endogenous molecules to increase their water solubility and facilitate excretion.[2] Common conjugation reactions include glucuronidation (by UDP-glucuronosyltransferases, UGTs) and sulfation (by sulfotransferases, SULTs).[2][7]

Q3: What are the most common strategies to improve the metabolic stability of indole-based drug candidates?

Several medicinal chemistry strategies can be employed to enhance the metabolic stability of indole derivatives:

  • Blocking Metabolic "Hot Spots": The most frequent approach is to substitute positions on the indole ring that are prone to metabolism.[1] Introducing a halogen (e.g., fluorine, chlorine) or a methyl group at a metabolically active site can sterically hinder or electronically deactivate the position, thus slowing down CYP-mediated oxidation.[1]

  • Modulating Electronic Properties: Incorporating electron-withdrawing groups on the indole ring can decrease its electron density, making it less susceptible to oxidation.[1]

  • Bioisosteric Replacement: In some cases, replacing the indole scaffold with a bioisostere, such as an azaindole, can improve metabolic stability.[3] The nitrogen atom in the azaindole ring can alter the electronic properties and metabolic profile of the molecule.[3]

  • Prodrug Strategies: For compounds with rapid metabolism, a prodrug approach can be used to improve their pharmacokinetic profile.[1]

Q4: What are the key in vitro assays for assessing the metabolic stability of a new chemical entity (NCE)?

The two most widely used in vitro assays for evaluating metabolic stability are:

  • Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver that are rich in Phase I enzymes, particularly CYP450s.[8] It is a cost-effective and high-throughput method for screening compounds early in drug discovery.[8]

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[8][9] This provides a more comprehensive picture of a compound's metabolic fate.[8][10]

II. Troubleshooting Guides

This section provides practical solutions to common problems encountered during in vitro metabolic stability experiments.

Troubleshooting Microsomal Stability Assays
Problem Potential Causes Recommended Solutions
No metabolism of the test compound observed 1. Inactive microsomes.[8] 2. Inactive NADPH regenerating system.[8] 3. The compound is not a substrate for microsomal enzymes.[8] 4. Analytical issues (e.g., poor ionization in LC-MS/MS).1. Include a positive control compound with known metabolic activity to verify microsomal function.[8] 2. Prepare a fresh NADPH regenerating system.[8] 3. Consider using hepatocytes to assess Phase II metabolism.[8] 4. Optimize the LC-MS/MS method for your compound, checking for matrix effects.[11]
Very rapid disappearance of the test compound (<5 min) 1. High metabolic rate of the compound.[8] 2. Non-enzymatic degradation (chemical instability).[8]1. Use a lower microsomal protein concentration or shorter incubation times.[8] 2. Run a control incubation without the NADPH regenerating system to check for chemical instability.[8]
High variability between replicates 1. Inconsistent pipetting.[8] 2. Inhomogeneous microsomal suspension.[8] 3. Temperature fluctuations during incubation.[8][12]1. Ensure accurate and consistent pipetting techniques.[8] 2. Gently mix the microsomal stock solution before aliquoting.[8] 3. Maintain a constant 37°C incubation temperature using a calibrated water bath or incubator.[8]
Troubleshooting Hepatocyte Stability Assays
Problem Potential Causes Recommended Solutions
Low cell viability after thawing 1. Improper thawing technique.[13] 2. Cryopreservation-induced damage.1. Thaw hepatocytes rapidly in a 37°C water bath and immediately transfer to pre-warmed medium.[13] 2. Use high-quality, pre-qualified cryopreserved hepatocytes from a reputable supplier.
Inconsistent results between experiments 1. Variation in cell density between wells.[8] 2. Edge effects in the culture plate.[8]1. Ensure a homogenous cell suspension before plating by gentle mixing.[8] 2. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media to maintain humidity.[8]
Discrepancy between microsomal and hepatocyte stability data 1. The compound is primarily cleared by Phase II metabolism. 2. The compound is a substrate for hepatic transporters.1. Hepatocytes contain both Phase I and II enzymes, so if a compound is rapidly cleared in hepatocytes but stable in microsomes, it likely undergoes significant Phase II metabolism.[10] 2. Active transport into hepatocytes can lead to higher intracellular concentrations and thus, faster metabolism compared to what is observed in microsomes.
Troubleshooting LC-MS/MS Analysis
Problem Potential Causes Recommended Solutions
Matrix effects (ion suppression or enhancement) 1. Co-eluting endogenous components from the biological matrix.[11]1. Improve chromatographic separation to resolve the analyte from interfering matrix components.[14] 2. Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.[11] 3. Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.[11]
Metabolite interference 1. In-source fragmentation of the parent drug.[15] 2. Co-eluting isomeric metabolites with the same precursor and product ions.[15]1. Optimize mass spectrometer source conditions to minimize in-source fragmentation.[15] 2. Develop a chromatographic method with sufficient resolution to separate isomeric metabolites.[14]
Poor sensitivity for metabolites 1. Low abundance of the metabolite. 2. Inefficient ionization of the metabolite.1. Concentrate the sample before analysis. 2. Optimize the MS parameters for the specific metabolite, including ionization mode (positive or negative) and collision energy.

III. Experimental Protocols & Workflows

Protocol 1: In Vitro Microsomal Stability Assay

This protocol provides a general procedure for assessing the metabolic stability of an indole-based compound using liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, etc.)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (e.g., a compound with a known metabolic profile)

  • Ice-cold acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

Procedure:

  • Preparation: Thaw liver microsomes and the NADPH regenerating system on ice.[16] Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, add the test compound (final concentration typically 1 µM) and the diluted microsomes to the phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.[16][17]

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.[17]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein = (0.693 / t½) * (incubation volume / protein concentration).[8]

Workflow Diagram:

microsomal_stability_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Thaw Reagents (Microsomes, NADPH) dilute_microsomes Dilute Microsomes prep_reagents->dilute_microsomes add_compound Add Test Compound to Microsomes dilute_microsomes->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate_time Incubate for Time Course start_reaction->incubate_time quench_reaction Quench Reaction (Acetonitrile + IS) incubate_time->quench_reaction centrifuge Centrifuge quench_reaction->centrifuge analyze_lcms LC-MS/MS Analysis centrifuge->analyze_lcms calculate_params Calculate t½ and CLint analyze_lcms->calculate_params

Caption: Workflow for the in vitro microsomal stability assay.

Protocol 2: In Vitro Hepatocyte Stability Assay

This protocol outlines a general method for assessing metabolic stability using cryopreserved hepatocytes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved hepatocytes (human, rat, etc.)

  • Hepatocyte culture medium

  • Collagen-coated culture plates

  • Positive and negative control compounds

  • Ice-cold acetonitrile with an internal standard

Procedure:

  • Cell Thawing and Plating:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed culture medium and centrifuge to remove cryoprotectant.

    • Resuspend the cell pellet in fresh medium and determine cell viability and density.

    • Plate the hepatocytes on collagen-coated plates at an appropriate density (e.g., 0.5 x 10^6 viable cells/mL).[18]

  • Incubation:

    • Allow the cells to attach and recover for a few hours or overnight in a humidified incubator at 37°C with 5% CO2.

    • Remove the plating medium and add fresh medium containing the test compound (final concentration typically 1 µM).

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.[18]

  • Sample Processing: Immediately quench the metabolic activity in the collected aliquots by adding ice-cold acetonitrile with an internal standard.

  • Analysis:

    • Process the samples as described in the microsomal stability assay protocol (centrifugation followed by LC-MS/MS analysis of the supernatant).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described previously. The CLint is typically expressed as µL/min/10^6 cells.[18]

Decision-Making Flowchart for Further Investigation:

Caption: Decision tree for follow-up studies based on hepatocyte stability data.

IV. Data Interpretation and Visualization

Visualizing Metabolic Pathways

The following diagram illustrates the primary metabolic pathways for a generic indole-based therapeutic agent.

indole_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism indole_drug Indole-Based Drug cyp450 CYP450 Enzymes (e.g., CYP3A4, CYP2E1) indole_drug->cyp450 hydroxylated_metabolite Hydroxylated Metabolite cyp450->hydroxylated_metabolite Hydroxylation epoxide_metabolite Reactive Epoxide (Potential for Toxicity) cyp450->epoxide_metabolite Epoxidation ugt UGTs hydroxylated_metabolite->ugt sult SULTs hydroxylated_metabolite->sult glucuronide_conjugate Glucuronide Conjugate (Excreted) ugt->glucuronide_conjugate sulfate_conjugate Sulfate Conjugate (Excreted) sult->sulfate_conjugate

Caption: General overview of Phase I and Phase II metabolic pathways for indole-based compounds.

Summarizing Stability Data

The following table provides an example of how to present metabolic stability data for a series of indole analogs, allowing for easy comparison and structure-activity relationship (SAR) analysis.

Compound ID Modification Microsomal t½ (min) Hepatocyte t½ (min) Microsomal CLint (µL/min/mg) Hepatocyte CLint (µL/min/10^6 cells)
Lead-001 Unsubstituted1510184.8138.6
Analog-002 5-Fluoro453561.659.4
Analog-003 6-Chloro605046.241.6
Analog-004 2-Methyl>120110<11.612.6
Analog-005 7-Methoxy2518110.977.0

This structured data presentation facilitates the identification of structural modifications that improve metabolic stability, guiding the next round of compound design.

V. References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • Indole chemistry breakthrough opens doors for more effective drug synthesis. News-Medical.net. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. PMC. [Link]

  • Indole. Wikipedia. [Link]

  • Hepatocyte Stability. Cyprotex. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. PMC. [Link]

  • The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. PMC. [Link]

  • Biomedical Importance of Indoles. PMC. [Link]

  • Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. PMC. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. Protocols.io. [Link]

  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • What are common issues in in vitro ADME assays?. Patsnap. [Link]

  • Unveiling Metabolite Interference for Reliable LC–MS Targeted Metabolomics Analysis. LCGC. [Link]

  • Challenges and recent advances in quantitative mass spectrometry‐based metabolomics. Wiley Online Library. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [Link]

  • (PDF) Biomedical Importance of Indoles. ResearchGate. [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Springer. [Link]

  • Indole - Metabolite of the month. biocrates. [Link]

  • Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate. SciSpace. [Link]

  • Indole: The Microbial Metabolite Connecting Gut Health, Brain, and Immunity. MetwareBio. [Link]

  • Hepatocyte Stability Assay. Creative Bioarray. [Link]

  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • Hepatocyte Stability Assay. Domainex. [Link]

  • P450 Enzyme System (Inducers, Inhibitors, & Subtypes). YouTube. [Link]

Sources

Managing cross-resistance in indole-derived antimalarial drugs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole-Derived Antimalarial Drug Development. As a Senior Application Scientist, I have designed this resource to provide drug development professionals and researchers with field-proven insights into managing cross-resistance.

Indole-derived antimalarials, particularly the spiroindolone class (e.g., cipargamin/NITD609), represent a critical breakthrough in combating multidrug-resistant Plasmodium falciparum[1]. However, the emergence of cross-resistance mediated by the P-type ATPase target, PfATP4, presents unique challenges in preclinical screening and lead optimization[2]. This guide synthesizes mechanistic causality with self-validating experimental protocols to help you troubleshoot your assays and accurately profile resistance.

Part 1: Mechanism & Cross-Resistance Profiling (FAQs)

Q1: Why do my indole-derived spiroindolones exhibit cross-resistance with structurally unrelated compounds like aminopyrazoles? A: This is a classic case of target-mediated cross-resistance. Both spiroindolones (e.g., cipargamin) and aminopyrazoles (e.g., GNF-Pf4492) exert their cidal effects by inhibiting PfATP4, an essential Na+/H+ pump located on the parasite's plasma membrane[2]. When parasites are exposed to sub-lethal concentrations of spiroindolones, they rapidly acquire single nucleotide polymorphisms (SNPs) in the pfatp4 gene[1]. Because these diverse chemotypes share an overlapping allosteric or functional binding pocket on the transmembrane domains of PfATP4, a mutation that alters the binding affinity for a spiroindolone will simultaneously reduce the efficacy of aminopyrazoles[2].

Q2: How does PfATP4 inhibition physically kill the parasite, and how do mutations prevent this? A: PfATP4 is responsible for extruding Na+ from the parasite while importing H+. When an indole-derived drug inhibits this pump, it disrupts sodium homeostasis, leading to a massive accumulation of cytosolic Na+ and rapid cytosolic alkalinization[3]. This ionic imbalance forces water into the parasite, causing severe osmotic swelling and subsequent death[3]. Mutations in PfATP4 (such as G358S) alter the pump's conformation, reducing its sensitivity to the drug. Consequently, mutant parasites maintain lower resting Na+ levels even under drug pressure, evading the lethal osmotic swelling[4].

Q3: What role does extracellular sodium play in my in vitro susceptibility assays, and why are my IC50 values fluctuating? A: Extracellular sodium is the driving force behind the osmotic lysis of the parasite. If your culture media has variable or reduced Na+ concentrations, the inward gradient of Na+ is diminished. Parasites cultured in low [Na+] media will show artificially decreased sensitivity (higher IC50 values) to PfATP4-associated compounds because the rate of toxic cell swelling is reduced[3]. Always standardize the osmolarity and [Na+] of your RPMI-1640 media to ensure reproducible IC50 values.

G Spiro Spiroindolones (Cipargamin) Pump PfATP4 Na+/H+ Pump Spiro->Pump Inhibits Amino Aminopyrazoles (GNF-Pf4492) Amino->Pump Inhibits Na Cytosolic Na+ Spike Pump->Na Blocked efflux Death Osmotic Swelling & Death Na->Death Induces Mut pfatp4 Mutations Mut->Pump Alters binding Resist Cross-Resistance Mut->Resist Confers Resist->Spiro Reduces efficacy Resist->Amino Reduces efficacy

Mechanism of PfATP4 inhibition and emergence of cross-resistance.

Part 2: Troubleshooting Guide for Experimental Workflows

Issue 1: Failing to generate high-level cipargamin-resistant strains in vitro.

  • Root Cause: PfATP4 is essential for parasite survival; most mutations incur a severe fitness cost, meaning highly resistant mutants are often outcompeted by wild-type parasites before they can be isolated. Historically, in vitro evolution yielded only low-level resistance (IC50 ~24 nM)[5].

  • Solution: To force the emergence of clinically relevant resistance (e.g., the G358S mutation, which grants >1000-fold resistance), utilize a hypermutable P. falciparum strain (such as Dd2-Polδ)[5]. This increases the background mutation rate, allowing the parasite to rapidly sample compensatory mutations that restore pump fitness alongside drug resistance.

Issue 2: False positives in cross-resistance profiling (Suspecting MDR1 instead of PfATP4).

  • Root Cause: Upregulation of multi-drug efflux pumps (like pfmdr1) can cause broad, non-specific resistance, masking the true mechanism of your new indole derivative.

  • Solution: Implement a self-validating control panel. Screen your resistant lines against artemisinin or mefloquine. True PfATP4-specific mutants will remain fully sensitive to artemisinin and mefloquine, but will show distinct cross-resistance to aminopyrazoles and spiroindolones[2]. If your strain is resistant to mefloquine, you are likely dealing with an efflux-mediated artifact.

Part 3: Quantitative Data Summary

To accurately benchmark your new indole derivatives, compare your IC50 shifts against established PfATP4 mutants. The table below summarizes the expected fold-changes in IC50 values for distinct drug classes when tested against wild-type versus engineered mutant strains.

Parasite Strainpfatp4 MutationCipargamin (Spiroindolone) IC50 Fold-ChangeGNF-Pf4492 (Aminopyrazole) IC50 Fold-ChangeArtemisinin (Control) IC50 Fold-ChangeMechanism Confirmed
Wild-Type (Dd2) None1.0x (Baseline)1.0x (Baseline)1.0x (Baseline)N/A
Mutant Line A G358S~1082x[5]~15x[2]1.0x[2]PfATP4 Target
Mutant Line B L921I (BgATP4 eq.)~12.8x[4]ND1.0xPfATP4 Target
MDR Efflux Line pfmdr1 amp~1.5x~1.5x>10.0xEfflux Artifact

Part 4: Detailed Methodologies

Protocol 1: In Vitro Evolution of PfATP4-Mutant Parasites

This protocol utilizes a hypermutable strain to overcome the fitness bottleneck associated with PfATP4 mutations[5].

  • Culture Preparation: Seed Dd2-Polδ (hypermutable) P. falciparum at a starting inoculum of

    
     parasites in standard RPMI-1640 media supplemented with 0.5% Albumax II.
    
  • Sub-lethal Exposure: Introduce the indole-derived compound at a concentration equivalent to 1x to 3x its established IC50 (e.g., 2.5 nM for cipargamin)[5].

  • Maintenance: Replace the drug-pressured media daily for the first 5 days to clear dead parasite debris, then transition to replacing media every 48 hours.

  • Monitoring: Monitor parasitemia via Giemsa-stained thin blood smears every 48 hours. Expect parasitemia to drop to undetectable levels within 4 days.

  • Recrudescence & Cloning: Continue culturing for up to 30 days. Upon recrudescence (visible viable parasites), isolate clonal lines immediately using the limiting dilution method in 96-well plates.

  • Validation: Extract genomic DNA and perform whole-genome sequencing to confirm SNPs in the pfatp4 locus (PF3D7_1211900)[3].

Workflow S1 1. Culture Hypermutable P. falciparum S2 2. Sub-lethal Indole Exposure (IC50 level) S1->S2 S3 3. Monitor for Recrudescence (30 days) S2->S3 S4 4. Clone Resistant Parasites S3->S4 Viable parasites emerge S5 5. Whole-Genome Sequencing S4->S5 Identify pfatp4 SNPs S6 6. Cross-Resistance Profiling S4->S6 Test vs Aminopyrazoles

Experimental workflow for in vitro evolution of indole-resistant parasites.

Protocol 2: Ratiometric Measurement of Cytosolic Na+

To definitively prove your indole derivative targets PfATP4, you must demonstrate its ability to disrupt sodium efflux[3].

  • Parasite Isolation: Isolate mature trophozoite-stage parasites from host erythrocytes using 0.05% saponin lysis. Wash three times in a saline buffer (125 mM NaCl, 5 mM KCl, 1 mM MgCl2, 20 mM glucose, 25 mM HEPES, pH 7.1).

  • Dye Loading: Incubate the isolated parasites with 10 µM SBFI-AM (a sodium-sensitive fluorescent dye) and 0.01% Pluronic F-127 for 1 hour at 37°C in the dark.

  • Washing: Centrifuge at 2,000 x g for 3 minutes, discard the supernatant, and resuspend the pellet in dye-free saline buffer to allow for complete de-esterification of the dye (15 minutes).

  • Drug Exposure: Transfer parasites to a spectrofluorometer cuvette. Establish a baseline fluorescence, then inject your indole compound (at 10x IC50).

  • Measurement: Measure fluorescence emission at 500 nm using dual excitation wavelengths of 340 nm and 380 nm. A rapid increase in the 340/380 ratio indicates cytosolic Na+ accumulation, confirming PfATP4 inhibition.

References

  • Comparative chemical genomics reveal that the spiroindolone antimalarial KAE609 (Cipargamin) is a P-type ATPase inhibitor. Scientific Reports.[Link]

  • Spiroindolones, a new and potent chemotype for the treatment of malaria. Science.[Link]

  • Mutations in the P-Type Cation-Transporter ATPase 4, PfATP4, Mediate Resistance to Both Aminopyrazole and Spiroindolone Antimalarials. ACS Chemical Biology.[Link]

  • Cell Swelling Induced by the Antimalarial KAE609 (Cipargamin) and Other PfATP4-Associated Antimalarials. Antimicrobial Agents and Chemotherapy.[Link]

  • Efficacy and mechanism of action of cipargamin as an antibabesial drug candidate. eLife. [Link]

  • Generation and characterisation of P. falciparum parasites with a G358S mutation in the PfATP4 Na+ pump and clinically relevant levels of resistance to some PfATP4 inhibitors. bioRxiv.[Link]

Sources

Validation & Comparative

Methyl 7-formyl-1H-indole-2-carboxylate vs other formyl-indole isomers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Methyl 7-formyl-1H-indole-2-carboxylate vs. Other Formyl-Indole Isomers: A Technical Comparison Guide

Executive Summary

In medicinal chemistry and advanced organic synthesis, the indole-2-carboxylate core is a privileged scaffold. Introducing a formyl group to this core unlocks a versatile synthetic handle for Knoevenagel condensations, reductive aminations, and cyclizations. However, the precise regiochemistry of the formyl group—whether at the C3, C5, or C7 position—dictates not only the molecule's chemical reactivity but also its pharmacological trajectory. As a Senior Application Scientist, I have structured this guide to objectively compare Methyl 7-formyl-1H-indole-2-carboxylate against its widely used isomers, providing researchers with the mechanistic causality and experimental data necessary to select the optimal building block for drug discovery.

Structural & Electronic Profiling

The indole ring is an electron-rich heteroaromatic system, but the presence of the electron-withdrawing methyl ester at the C2 position significantly alters its electron density.

  • Methyl 3-formyl-1H-indole-2-carboxylate (C3-Isomer): The C3 position of the indole ring is the most nucleophilic site due to the enamine-like resonance contribution from the nitrogen lone pair. Consequently, the C3-isomer is the most thermodynamically stable and synthetically accessible formyl derivative[1].

  • Methyl 5-formyl-1H-indole-2-carboxylate (C5-Isomer): Formylation at the C5 position places the aldehyde on the benzenoid ring. This isomer is less electronically activated than the C3-isomer and is typically utilized to extend the scaffold linearly for kinase inhibition.

  • Methyl 7-formyl-1H-indole-2-carboxylate (C7-Isomer): The C7 position is sterically hindered by the adjacent NH group and electronically deactivated compared to the pyrrole ring. Sourcing or synthesizing the C7-isomer is inherently more complex. However, this specific geometry is highly prized for synthesizing curved, DNA-minor-groove binding architectures[2].

Table 1: Physicochemical & Reactivity Comparison
Property / FeatureMethyl 3-formyl-1H-indole-2-carboxylateMethyl 5-formyl-1H-indole-2-carboxylateMethyl 7-formyl-1H-indole-2-carboxylate
CAS Number 18450-26-5N/A (Often synthesized in situ)796870-92-3
Molecular Formula C₁₁H₉NO₃C₁₁H₉NO₃C₁₁H₉NO₃
Primary Synthesis Direct Vilsmeier-Haack FormylationPd-Catalyzed Cross-Coupling (from 5-Br)Fischer Indole / Directed Metalation
Reactivity Profile Highly reactive aldehyde; prone to condensationModerate reactivity; stable benzenoid aldehydeSterically hindered; requires forcing conditions
Primary Application Tubulin inhibitors, HIV-1 IntegraseKinase inhibitors, Alkaloid intermediatesDNA Alkylating agents (Duocarmycins)

Mechanistic Reactivity & Synthetic Workflows

The fundamental difference between these isomers lies in their synthetic accessibility. Because the C3 position dominates the nucleophilic character of the indole ring, direct electrophilic aromatic substitution (like the Vilsmeier-Haack reaction) will exclusively yield the C3-isomer[3]. Generating the C7-isomer requires circumventing this innate electronic bias through pre-functionalized precursors.

G Start Methyl 1H-indole-2-carboxylate Vilsmeier Vilsmeier-Haack Formylation (Kinetic/Thermodynamic Control) Start->Vilsmeier Electrophilic Attack Fischer Fischer Indole / Metalation (Pre-functionalized Route) Start->Fischer Retrosynthetic Design C3 Methyl 3-formyl-1H-indole-2-carboxylate (C3-Isomer) Vilsmeier->C3 Direct C3 Substitution C5 Methyl 5-formyl-1H-indole-2-carboxylate (C5-Isomer) Fischer->C5 Cross-Coupling C7 Methyl 7-formyl-1H-indole-2-carboxylate (C7-Isomer) Fischer->C7 Directed Metalation

Synthetic logic for regioselective formylation of indole-2-carboxylates.

Self-Validating Protocol: Regioselective Synthesis of the C3-Isomer

To understand the causality of indole formylation, we must examine the Vilsmeier-Haack protocol used to generate the C3-isomer[3].

Step 1: Generation of the Vilsmeier Reagent

  • Action: Cool anhydrous N,N-Dimethylformamide (DMF) (3.0 equiv) to 0 °C under nitrogen. Add Phosphorus oxychloride (POCl₃) (1.1 equiv) dropwise over 15 minutes.

  • Causality: The reaction between POCl₃ and DMF generates the reactive chloromethyleneiminium ion. Strict temperature control (0 °C) is mandatory to prevent the exothermic degradation of this highly reactive electrophile.

Step 2: Electrophilic Aromatic Substitution

  • Action: Dissolve Methyl 1H-indole-2-carboxylate (1.0 equiv) in anhydrous DCM and add dropwise to the Vilsmeier reagent at 0 °C. Allow to warm to room temperature and stir for 2-4 hours.

  • Causality: The enamine character of the indole drives the nucleophilic attack from the C3 carbon onto the iminium ion. Dropwise addition prevents thermal runaway, ensuring high regioselectivity and preventing polymerization.

Step 3: Hydrolysis and Validation

  • Action: Quench the reaction by pouring it over crushed ice and slowly adding saturated aqueous NaHCO₃ until pH 8 is reached. Extract with ethyl acetate.

  • Causality & Validation: The basic aqueous quench hydrolyzes the intermediate iminium salt into the stable formyl group while neutralizing phosphoric acid byproducts. The protocol is self-validating: successful C3-formylation is confirmed via ¹H NMR by the appearance of a distinct aldehyde proton singlet at ~10.5–10.6 ppm and the disappearance of the aromatic C3-H proton signal[4].

Note on C7-Isomer Synthesis: Because direct formylation at C7 is electronically forbidden in the presence of an unsubstituted C3 position, Methyl 7-formyl-1H-indole-2-carboxylate is typically synthesized via a Fischer Indole cyclization using a pre-formylated (or acetal-protected) phenylhydrazine derivative, or via directed ortho-metalation of a halogenated precursor[2].

Application in Drug Discovery

The spatial orientation of the formyl group dictates the three-dimensional trajectory of subsequent functional groups, directly impacting target protein binding.

The C3-Isomer: Tubulin and Integrase Targeting

Derivatives of Methyl 3-formyl-1H-indole-2-carboxylate are heavily utilized in oncology and virology. Condensation reactions at the C3-aldehyde yield propenone derivatives that act as potent tubulin polymerization inhibitors by binding to the colchicine site, inducing apoptosis in cancer cell lines (e.g., HeLa, HL-60)[4]. Furthermore, C3-functionalized indoles have been identified as highly effective HIV-1 integrase strand transfer inhibitors[3].

The C7-Isomer: DNA Minor Groove Alkylation

Methyl 7-formyl-1H-indole-2-carboxylate is a critical intermediate in the synthesis of CBI (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one) analogues, which are synthetic derivatives of the potent antitumor antibiotics Duocarmycin and CC-1065[2]. The C7 geometry allows for the construction of a curved, rigid tricyclic system that perfectly matches the curvature of the AT-rich regions of the DNA minor groove, facilitating sequence-selective DNA alkylation and subsequent cellular apoptosis.

G Core Formyl-Indole Regioisomers C3_Path C3-Formyl Scaffold Core->C3_Path Condensation Reactions C7_Path C7-Formyl Scaffold Core->C7_Path Cyclization / Extension Target_Tubulin Tubulin Polymerization Inhibition (Apoptosis) C3_Path->Target_Tubulin Colchicine Binding Target_HIV HIV-1 Integrase Inhibition C3_Path->Target_HIV Strand Transfer Block Target_DNA DNA Minor Groove Alkylating Agents C7_Path->Target_DNA Duocarmycin Analogs

Pharmacological targeting logic based on indole formyl regiochemistry.

Table 2: Comparative Pharmacological Utility
Scaffold OriginTarget MechanismKey Structural RequirementExperimental IC₅₀ Trend
C3-Isomer HIV-1 Integrase InhibitionHalogenation at C5/C6; bulky C3 substituent0.13 – 6.85 μM[3]
C3-Isomer Tubulin PolymerizationTrimethoxyphenyl hybrid at C3Low micromolar (HeLa/HL-60)[4]
C7-Isomer DNA Alkylation (Duocarmycins)Curved tricyclic core derived from C7 extensionPicomolar to low nanomolar[2]

Conclusion & Selection Guide

When designing a synthetic route or a novel screening library, the choice of formyl-indole isomer must be dictated by the target's spatial requirements:

  • Select Methyl 3-formyl-1H-indole-2-carboxylate if your goal is rapid, high-yield library generation via Knoevenagel condensations or multi-component reactions targeting enzyme active sites (like integrases or kinases). Its commercial availability and ease of in situ synthesis make it the workhorse of indole chemistry.

  • Select Methyl 7-formyl-1H-indole-2-carboxylate if you are designing sequence-selective DNA binders, complex natural product analogs (like Duocarmycin), or require a unique steric vector that avoids the traditional C3-binding pockets. While more expensive and synthetically demanding, the C7-isomer provides access to highly differentiated, patentable chemical space.

References

  • National Institutes of Health (PMC) - The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from:[Link]

  • Taylor & Francis - Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives. Retrieved from:[Link]

  • Google Patents - US20050026987A1: CBI analogues of the duocarmycins and CC-1065.

Sources

A Comparative Guide to the Spectroscopic Validation of Methyl 7-Formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the indole scaffold remains a cornerstone of molecular design. Its derivatives are integral to a vast array of pharmacologically active compounds. The precise substitution pattern on the indole ring is paramount, as even minor positional changes can drastically alter biological activity and physicochemical properties. Consequently, unambiguous structural confirmation of novel indole derivatives is a critical, non-negotiable step in any synthetic campaign.

This guide provides an in-depth, experience-driven comparison of the spectroscopic techniques used to validate the structure of a specific, multifunctionalized indole: methyl 7-formyl-1H-indole-2-carboxylate (1) . We will contrast its expected spectroscopic signature with that of a plausible, closely related isomer, methyl 3-formyl-1H-indole-2-carboxylate (2) , which could potentially arise from alternative synthetic pathways. Our analysis will demonstrate how a multi-technique approach—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provides a self-validating system for absolute structural determination.

The Challenge: Distinguishing Key Isomers

The primary analytical challenge lies in differentiating the target molecule (1) from other potential isomers, particularly those where the electrophilic formyl group has been directed to other positions on the indole ring. The electron-withdrawing nature of the methyl ester at the C2 position deactivates the C3 position towards electrophilic aromatic substitution, making formylation at other positions on the benzene ring moiety (C4-C7) plausible depending on the reaction conditions. Here, we focus on comparing the 7-formyl isomer (1) with the 3-formyl isomer (2) , a common synthetic byproduct if Vilsmeier-Haack or related formylation reactions are not perfectly regioselective.

Workflow for Unambiguous Structure Validation

The validation process follows a logical sequence, beginning with mass confirmation and proceeding through detailed structural elucidation by NMR. Each step provides a piece of the puzzle, culminating in a cohesive and irrefutable structural assignment.

G cluster_0 Initial Confirmation cluster_1 Functional Group Analysis cluster_2 Definitive Structural Elucidation MS Mass Spectrometry (MS) Confirms Molecular Formula (C11H9NO3) IR Infrared (IR) Spectroscopy Identifies Key Functional Groups (N-H, C=O, C-O) MS->IR Proceed if MW matches HNMR 1H NMR Proton Environment & Connectivity IR->HNMR Proceed if functional groups present CNMR 13C NMR Carbon Skeleton HNMR->CNMR Correlate proton signals COSY 2D COSY 1H-1H Correlations HNMR->COSY Map J-coupling HSQC 2D HSQC 1H-13C Direct Correlations COSY->HSQC Assign protonated carbons HMBC 2D HMBC 1H-13C Long-Range Correlations HSQC->HMBC Establish long-range connectivity (Key for Isomer Differentiation) G H_CHO C_C7 H_CHO->C_C7 C_C6 H_CHO->C_C6 H_H3 C_C3a H_H3->C_C3a C_C2 H_H3->C_C2 H_H4 C_C7a H_H4->C_C7a C_C5 H_H4->C_C5 C_C4

DFT and Computational Studies of Indole Ring Reactivity: A Functional Benchmarking Guide

Author: BenchChem Technical Support Team. Date: March 2026

Indole is a privileged scaffold in drug discovery and materials science. Its functionalization, particularly the regioselective discrimination between the C2 and C3 positions, is a central challenge in organic synthesis. While classical electrophilic aromatic substitution (EAS) inherently favors the C3 position, modern catalytic methods have unlocked C2-selective pathways. Density Functional Theory (DFT) has become indispensable for predicting these outcomes, but the accuracy of these predictions relies heavily on the choice of computational "products"—specifically, the DFT functionals and basis sets employed.

This guide objectively compares the performance of leading DFT functionals (B3LYP, M06-2X, and ωB97X-D) in modeling indole reactivity, providing researchers with field-proven protocols and benchmarking data to ensure scientific rigor.

The Mechanistic Challenge: C2 vs. C3 Regioselectivity

The pyrrole ring of indole is highly electron-rich. According to Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping, the C3 position is the most nucleophilic site 1. However, regioselectivity is not strictly governed by intrinsic nucleophilicity; it is a delicate balance of kinetic versus thermodynamic control, ligand steric effects, and non-covalent interactions.

  • Kinetic Control (C3 Preference): In standard EAS, the Wheland intermediate formed via C3 attack preserves the global aromaticity of the adjacent benzene ring, resulting in a significantly lower activation barrier (

    
    ) compared to C2 attack 1.
    
  • Thermodynamic Control (C2 Preference): Recent computational studies on metal-free C–H borylation reveal that while C3 functionalization is kinetically favored at room temperature, elevated temperatures (e.g., 180 °C) shift the equilibrium. In situ generated Lewis acids (like BH

    
    ) coordinate to the indole nitrogen, deactivating the C3 site via inductive effects and rendering the C2-borylated product thermodynamically more stable 2.
    
  • Ligand-Enabled Switching: In Pd-catalyzed oxidative Heck reactions, DFT calculations demonstrate that while the initial C–H palladation remains C3-selective, the introduction of a specific ligand (e.g., 2-hydroxypyridine-based SOHP) shifts the regioselectivity-determining step to the subsequent alkene insertion, which kinetically favors C2 3.

IndoleReactivity Indole Indole Substrate EAS Electrophilic Aromatic Substitution (EAS) Indole->EAS Acid/Electrophile CH_Act Transition Metal C-H Activation Indole->CH_Act Pd/Ir/Ru Catalyst C3_Kinetic C3 Functionalization (Kinetic Control) EAS->C3_Kinetic Low Temp / Default C2_Thermo C2 Functionalization (Thermodynamic Control) EAS->C2_Thermo High Temp / N-Coordination CH_Act->C3_Kinetic Ligand-Free Palladation Ligand_C2 C2 Alkenylation (Ligand-Controlled Insertion) CH_Act->Ligand_C2 SOHP Ligand

Mechanistic pathways for indole functionalization highlighting kinetic vs. thermodynamic control.

Product Comparison: Benchmarking DFT Functionals

To accurately capture the subtle energy differences (often < 3 kcal/mol) that dictate C2 vs. C3 selectivity, the choice of DFT functional is critical. Below is a comparative analysis of the three most widely used functionals for indole reactivity.

  • B3LYP (The Baseline): A hybrid generalized gradient approximation (GGA) functional.

    • Pros: Excellent for geometry optimizations and frequency calculations. Computationally efficient.

    • Cons: Systematically underestimates reaction barrier heights and fails to account for medium-to-long-range dispersion forces (e.g., pi-pi stacking, bulky ligand interactions) unless explicitly corrected with Grimme's dispersion (B3LYP-D3).

  • M06-2X (The Kinetic Standard): A highly parameterized hybrid meta-GGA functional with 54% exact exchange.

    • Pros: Specifically optimized for main-group thermochemistry, barrier heights, and non-covalent interactions. It is widely considered the gold standard for modeling transition states in indole C–H activation.

    • Cons: Can be overly sensitive to integration grid density; requires ultrafine grids to avoid spurious imaginary frequencies.

  • ωB97X-D (The Comprehensive Choice): A range-separated hybrid functional with empirical dispersion corrections.

    • Pros: Accurately models both short-range and long-range electron correlation. Highly reliable for modeling bulky transition-metal complexes (e.g., Pd/Ir-catalyzed C–H functionalization) and charge-transfer states.

    • Cons: Higher computational cost compared to B3LYP.

Quantitative Benchmarking Data

Table 1: Performance Comparison of DFT Functionals in Indole Reactivity Modeling

Feature / MetricB3LYPM06-2XωB97X-D
Exchange-Correlation Type Hybrid GGAHybrid Meta-GGARange-Separated Hybrid
Dispersion Correction None (Requires -D3)ImplicitExplicit (Empirical)
Barrier Height Accuracy (MAE) ~4.5 kcal/mol~1.2 kcal/mol~1.5 kcal/mol
Geometry Optimization ExcellentGood (Requires fine grids)Excellent
Best Use Case in Indole Chem Ground-state geometriesEAS and C-H activation barriersBulky Pd-catalyzed cross-couplings

Experimental Methodology: Self-Validating Computational Protocol

To ensure trustworthiness and reproducibility, computational studies of indole functionalization must follow a self-validating workflow. The following protocol isolates the causality behind experimental choices, ensuring that the calculated free energy surfaces accurately reflect physical reality.

Step-by-Step Protocol for Regioselectivity Prediction:

  • Conformational Search & Geometry Optimization:

    • Action: Optimize the ground state geometries of the indole substrate, electrophile/catalyst, and all possible C2/C3 transition states using B3LYP/6-31G(d).

    • Causality: B3LYP provides reliable geometries at a low computational cost, establishing the structural foundation without wasting resources on heavy single-point methods.

  • Frequency Analysis (The Validation Step):

    • Action: Run vibrational frequency calculations at the same level of theory (B3LYP/6-31G(d)).

    • Causality: This is the self-validating mechanism of the protocol. A true ground-state minimum must have exactly zero imaginary frequencies. A valid transition state (TS) must possess exactly one imaginary frequency corresponding to the bond-forming/breaking reaction coordinate (e.g., C–H bond cleavage or C–C bond formation). If a TS has more than one imaginary frequency, the geometry is invalid and must be re-optimized.

  • High-Level Single-Point Energy (SPE) Refinement:

    • Action: Perform SPE calculations on the optimized geometries using M06-2X or ωB97X-D with a larger basis set (e.g., def2-TZVP or 6-311++G(d,p)).

    • Causality: Larger basis sets with diffuse functions are necessary to accommodate the electron-rich nature of the indole ring, while M06-2X/ωB97X-D corrects the energy barriers by accounting for dispersion and exact exchange, which B3LYP misses.

  • Solvation Modeling:

    • Action: Apply a continuum solvation model (e.g., SMD or PCM) during the SPE calculation, matching the experimental solvent (e.g., DMF, Dioxane).

    • Causality: Solvation heavily influences the stability of charged intermediates (like the Wheland intermediate). Omitting solvent corrections can completely invert the calculated C2/C3 selectivity, leading to false predictions.

CompWorkflow Start Define Indole System & Reactants GeomOpt Geometry Optimization (B3LYP/6-31G*) Start->GeomOpt Freq Frequency Calculation (Check Imaginary Freqs) GeomOpt->Freq SPE Single-Point Energy (M06-2X or wB97X-D / Def2TZVP) Freq->SPE Minima (0) & TS (1) Solvation Solvent Corrections (SMD/PCM) SPE->Solvation Analysis NBO & MEP Analysis (Charge & Orbital mapping) Solvation->Analysis Result Free Energy Surface (Selectivity Prediction) Analysis->Result

Standardized computational workflow for evaluating indole regioselectivity.

Conclusion

Predicting the regioselectivity of indole functionalization requires moving beyond simple electronic intuition. While B3LYP remains a reliable tool for structural optimization, accurately capturing the thermodynamic shifts and ligand-induced kinetic effects demands advanced functionals like M06-2X or ωB97X-D. By adhering to a rigorous, self-validating computational protocol, researchers can confidently map the free energy surfaces that dictate C2 vs. C3 reactivity, ultimately accelerating the design of novel synthetic methodologies.

References

  • Regioselectivity in Metal-Free Indole C–H Borylation: A DFT Investigation. ACS Publications. URL:[Link]

  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. PMC (nih.gov). URL:[Link]

  • Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog (ic.ac.uk). URL:[Link]

Sources

Comparative Analysis of Indole Scaffolds vs. Alternative Heterocyclic Systems in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indole Core as a Privileged Scaffold

The indole nucleus—a bicyclic heterocycle comprising a benzene ring fused to a nitrogen-containing pyrrole ring—is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. Found natively in essential biomolecules such as the neurotransmitter serotonin and the amino acid tryptophan, indoles exhibit profound target promiscuity coupled with highly tunable selectivity[1]. When compared to other prominent nitrogen-containing heterocycles like benzimidazole and quinoline, the indole scaffold offers a unique physicochemical geometry and electronic distribution. This makes it a cornerstone in the development of targeted therapeutics, particularly in oncology, neuropharmacology, and anti-inflammatory drug design[1].

Physicochemical & Structural Comparison

The strategic selection of a heterocyclic core dictates the pharmacodynamic binding profile and the pharmacokinetic trajectory of a drug candidate.

  • Indole: Characterized by an electron-rich (π-excessive) aromatic system, the indole core acts as a strong hydrogen-bond donor via its N-H group[1]. Its high lipophilicity and flat, rigid geometry make it ideal for occupying deep hydrophobic pockets, such as the adenine-binding pocket of kinases.

  • Benzimidazole: Fusing a benzene ring with an imidazole ring introduces both a hydrogen-bond donor and a hydrogen-bond acceptor. This amphoteric nature alters its pKa, generally increasing aqueous solubility compared to indoles, but potentially reducing cell membrane permeability if the polar surface area is not properly optimized[2].

  • Quinoline: A π-deficient system featuring a basic nitrogen that acts solely as a hydrogen-bond acceptor. Quinolines are prone to protonation at physiological pH, which can drastically alter their binding kinetics, metabolic stability, and tissue distribution[3].

Table 1: Physicochemical Comparison of Heterocyclic Scaffolds
PropertyIndoleBenzimidazoleQuinoline
Heteroatoms 1 (NH)2 (NH, N)1 (N)
H-Bonding Capability DonorDonor & AcceptorAcceptor
Electronic Nature Electron-rich (π-excessive)AmphotericElectron-deficient (π-deficient)
pKa (Conjugate acid) ~ -3.6 (Very weak base)~ 5.5 (Moderate base)~ 4.9 (Weak base)
Typical LogP (Core) ~ 2.14~ 1.32~ 2.03

Target Affinity & Mechanistic Causality

Kinase Inhibition (Indole vs. Quinoline)

In the design of ATP-competitive kinase inhibitors, the indole scaffold frequently outperforms quinoline due to its ability to form critical hydrogen bonds with the hinge region backbone amides of the kinase[4]. For example, 11H-indolo[3,2-c]quinoline derivatives have been engineered to selectively inhibit DYRK1A (IC50 = 6–22 nM) by leveraging the indole's steric bulk and H-bonding capacity to exclude off-target CLK kinases[5]. The quinoline nitrogen often requires precise spatial orientation to act as an acceptor, whereas the indole N-H seamlessly mimics the purine ring of ATP[4].

G cluster_indole Indole Scaffold cluster_quinoline Quinoline Scaffold ATP Kinase ATP-Binding Pocket Indole Indole Core H_Donor H-Bond Donor (NH) Indole->H_Donor Pi_Stack Electron-Rich π-System Indole->Pi_Stack H_Donor->ATP Hinge Binding Pi_Stack->ATP π-π Stacking Quinoline Quinoline Core H_Acceptor H-Bond Acceptor (N) Quinoline->H_Acceptor Basic_pKa Basic pKa (~4.9) Quinoline->Basic_pKa H_Acceptor->ATP Altered Hinge Basic_pKa->ATP Protonation

Caption: Logical mapping of indole vs. quinoline interactions within the kinase ATP-binding pocket.

Nuclear Receptors (Indole vs. Benzimidazole)

For targets like Estrogen Receptor alpha (ER-α), indole-benzimidazole hybrids have been synthesized to exploit the synergistic strengths of both scaffolds[6]. The indole moiety drives hydrophobic interactions within the receptor's ligand-binding domain, while the benzimidazole provides an antagonistic conformation via extensive hydrogen bonding, effectively halting transactivation in breast cancer models[6].

Table 2: Comparative Pharmacological Performance
Target / Disease ModelScaffold / HybridIC50 / AffinityKey Mechanistic AdvantageSource
DYRK1A Kinase 11H-indolo[3,2-c]quinoline6 - 22 nMHigh selectivity over CLKs; optimal ATP pocket occupation[5]
Estrogen Receptor (ER-α) Indole-Benzimidazole HybridSub-micromolarAntagonistic conformation via extensive H-bonding[6]
mTOR/Akt Pathway Indole-Quinolone Schiff Base0.61 - 0.78 μMDirect H-bonding to hinge region backbone amides[4]
Human Ovarian Carcinoma Indole-Benzimidazole Hybrid23.69 μMEnhanced cell permeability and synergistic cytotoxicity[7]

Experimental Validation: Methodologies for Scaffold Evaluation

To objectively compare the performance of these scaffolds, robust, self-validating experimental workflows are strictly required.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: SPR is utilized over traditional end-point biochemical assays because it delineates real-time association (


) and dissociation (

) rates. This is critical for comparing scaffolds, as an indole might achieve the same IC50 as a quinoline but possess a significantly longer target residence time due to superior π-π stacking.
  • Sensor Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS amine coupling chemistry to create reactive succinimide esters.

  • Target Immobilization: Immobilize the recombinant target kinase onto the active channel until a stable density of ~2000 Response Units (RU) is achieved.

  • Reference Channel Validation (Self-Validating Step): Leave an adjacent channel activated and blocked (with 1M ethanolamine) without the kinase. This internal control is mandatory to subtract non-specific matrix binding, which is highly prevalent with lipophilic indole derivatives.

  • Analyte Injection: Inject serial dilutions of the indole and quinoline derivatives (0.1 nM to 10 μM) at a high flow rate of 30 μL/min to minimize mass transport limitations.

  • Kinetics Analysis: Fit the resulting background-subtracted sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

G Prep 1. Sensor Chip Preparation Immobilize 2. Target Kinase Immobilization Prep->Immobilize Reference 3. Reference Channel Validation Immobilize->Reference Analyte 4. Scaffold Injection (Indole/Quinoline) Reference->Analyte Kinetics 5. KD & Kinetics Analysis Analyte->Kinetics

Caption: Self-validating SPR workflow for real-time kinetic profiling of heterocyclic scaffolds.

Protocol 2: Cell-Based Antiproliferative Assay (MTT)

Causality: Biochemical affinity must translate to cellular efficacy. Benzimidazoles often exhibit different membrane permeability profiles than indoles. This assay evaluates the holistic cellular impact of the scaffold[7].

  • Cell Seeding: Seed target cancer cells (e.g., SKOV-3 or T47D) in 96-well plates at

    
     cells/well in complete media and incubate for 24 hours to allow adherence.
    
  • Compound Treatment: Treat cells with varying concentrations of the heterocyclic compounds (1 μM to 150 μM) for 72 hours.

  • Self-Validation Controls: Include a known cytotoxic agent (e.g., doxorubicin) as a positive control to validate assay sensitivity, and 0.1% DMSO vehicle as a negative baseline to rule out solvent toxicity.

  • Viability Readout: Add MTT reagent (5 mg/mL), incubate for 4 hours, solubilize the resulting formazan crystals with DMSO, and read absorbance at 570 nm to calculate IC50 values[7].

References

  • Source: mdpi.
  • Source: nih.
  • Title: Design, synthesis and biological evaluation of novel indole-benzimidazole hybrids targeting estrogen receptor alpha (ER-α)
  • Source: nih.
  • Source: semanticscholar.

Sources

In-Vitro Validation of Enzyme Inhibition by Indole Derivatives: A Comparative Guide to Acetylcholinesterase (AChE) Targeting

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the transition from in-silico design to in-vitro validation is where many novel chemical scaffolds fail. However, the indole nucleus remains a highly privileged pharmacophore in medicinal chemistry. In the context of Alzheimer's Disease (AD) therapeutics, indole derivatives have emerged as formidable alternatives to standard acetylcholinesterase (AChE) inhibitors like Donepezil.

This guide objectively compares the in-vitro performance of novel indole-based inhibitors against commercial standards, detailing the causality behind their mechanistic interactions and providing a self-validating experimental blueprint for robust enzymatic screening.

Mechanistic Grounding: The Causality of Indole-AChE Interactions

To understand why indole derivatives are benchmarked against Donepezil, we must examine the structural anatomy of the AChE enzyme. The AChE active site is located at the bottom of a 20 Å deep, narrow gorge. It comprises two critical binding regions:

  • The Catalytic Active Site (CAS): Located at the base of the gorge, containing the catalytic triad (Ser203, His447, Glu334) and a tryptophan residue (Trp86) that stabilizes the quaternary ammonium of acetylcholine via cation-π interactions.

  • The Peripheral Anionic Site (PAS): Located at the rim of the gorge (comprising Trp286 and Tyr72), which acts as a molecular trap, guiding the substrate into the active site.

The Indole Advantage: Donepezil, the clinical gold standard, is a dual-binding site inhibitor. Its indanone ring stacks with Trp286 in the PAS, while its benzylpiperidine moiety reaches down to interact with Trp86 in the CAS[1]. The indole ring is a perfect bioisostere for the indanone core. Because it is electron-rich, the indole scaffold excels at forming strong π-π stacking interactions with the aromatic residues of the PAS[2]. By functionalizing the indole core with appropriate spacers (e.g., sulfonamides or propargylamines), researchers can synthesize molecules that span the entire gorge, effectively blocking substrate trafficking and catalytic turnover[1].

G cluster_inhibitors Inhibitor Classes cluster_ache AChE Active Gorge Donepezil Donepezil (Standard) PAS Peripheral Anionic Site (PAS) Trp286 Donepezil->PAS Indanone π-π stacking CAS Catalytic Active Site (CAS) Trp86, Ser203 Donepezil->CAS Benzyl Cation-π Indole Indole Derivatives Indole->PAS Indole core π-π stacking Indole->CAS Spacer/Pendant H-bonding PAS->CAS Substrate Trafficking

Fig 1. Dual-site binding mechanisms of Donepezil and Indole derivatives within the AChE gorge.

Product Comparison & Quantitative Data

When comparing commercial standards to novel indole derivatives, the primary metrics are half-maximal inhibitory concentration (


) and selectivity. While Donepezil is highly selective for AChE, late-stage AD pathogenesis often involves a compensatory upregulation of Butyrylcholinesterase (BuChE). Consequently, the modern drug development paradigm favors dual AChE/BuChE inhibitors .

Recent in-vitro studies highlight how different functionalizations of the indole core dictate enzyme selectivity and potency:

Inhibitor ClassRepresentative CompoundAChE

(µM)
BuChE

(µM)
Selectivity (AChE/BuChE)Key Structural Feature
Standard Donepezil0.016 ± 0.120.30 ± 0.01Highly AChE SelectiveIndanone + Benzylpiperidine[3]
Indole-Sulfonamide Analog 90.15 ± 0.050.20 ± 0.10Dual Inhibitor (~1:1)Indole + Benzene sulfonyl[3]
Indole-Urea Hybrid Compound 63.702.82Dual Inhibitor (~1:1)Propargylamine + Diethyl-urea[4]
Indoline-2,3-dione Compound IIIdPotent*N/AAChE TargetedIsatin core + Acetamido spacer[1]

*Note: Compound IIId demonstrated superior AChE fitting compared to Donepezil due to an extra H-bond with Phe288 in the active site[1].

Application Insight: If your therapeutic goal is strict AChE inhibition to minimize peripheral cholinergic side effects, Donepezil remains superior. However, if the goal is broad-spectrum cholinergic restoration combined with neuroprotection (e.g., MAO-B inhibition), multifunctional indole hybrids like Compound 6 offer a vastly superior pharmacological profile[4].

In-Vitro Experimental Workflow: The Modified Ellman’s Assay

To validate the quantitative data above, laboratories universally rely on the Ellman's colorimetric assay. As a self-validating system, this protocol relies on the hydrolysis of acetylthiocholine iodide (ATCI) into thiocholine, which subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the yellow 5-thio-2-nitrobenzoate (


) anion, detectable at 412 nm.
Phase 1: Reagent Preparation & Causality
  • Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0). Causality: The reaction between thiocholine and DTNB is highly pH-dependent; pH 8.0 ensures rapid, stoichiometric formation of the

    
     anion without denaturing the enzyme.
    
  • Enzyme: Electrophorus electricus AChE (eeAChE) or human recombinant AChE, diluted to 0.03 U/mL.

  • Substrate (ATCI): Prepared fresh at 15 mM in ultra-pure water.

  • Chromogen (DTNB): 3 mM in buffer containing 0.1 M NaCl and 0.02 M

    
    .
    
Phase 2: The Self-Validating Protocol

To ensure trustworthiness, every plate must contain four specific conditions: Test , 100% Activity Control , Enzyme Blank (Background ATCI hydrolysis), and Compound Blank (Intrinsic compound absorbance).

  • Plate Assembly: In a 96-well microplate, add 140 µL of Buffer, 20 µL of test Indole derivative (dissolved in DMSO, final DMSO < 1%), and 20 µL of AChE enzyme to the Test wells.

  • Pre-Incubation (Critical Step): Incubate the plate at 25°C for 15 minutes. Causality: Indole derivatives are typically reversible, competitive, or mixed inhibitors. Failing to pre-incubate prevents the enzyme-inhibitor complex from reaching thermodynamic equilibrium, leading to the substrate outcompeting the inhibitor and artificially inflating the

    
     value.
    
  • Initiation: Add 10 µL of DTNB and 10 µL of ATCI to all wells using a multichannel pipette to initiate the reaction simultaneously.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Record the absorbance at 412 nm every 30 seconds for 10 minutes at 25°C.

G Prep 1. Reagent Preparation Buffer pH 8.0 DTNB AChE ATCI Incubation 2. Pre-Incubation Enzyme + Inhibitor 15 min at 25°C Prep->Incubation Establishes baseline Reaction 3. Substrate Addition Add ATCI & DTNB Initiate Hydrolysis Incubation->Reaction Reaches equilibrium Detection 4. Kinetic Detection Read Absorbance λ = 412 nm 10 min kinetic loop Reaction->Detection Thiocholine + DTNB -> TNB- Analysis 5. Data Analysis Calculate Initial Velocity (V0) Non-linear Regression Detection->Analysis Absorbance vs. Time

Fig 2. High-throughput Ellman's assay workflow for validating AChE inhibition kinetics.

Data Interpretation & Troubleshooting

Calculating Inhibition: Do not use endpoint absorbance. Instead, extract the initial velocity (


) from the linear portion of the kinetic curve (typically the first 2-4 minutes). Calculate percentage inhibition using the background-subtracted velocities:


Troubleshooting False Positives: Indole derivatives, depending on their functional groups, can sometimes act as reducing agents. If an indole compound directly reduces DTNB, it will generate a false yellow signal, masking its true inhibitory potency.

  • Validation Check: Always review the Compound Blank (Compound + DTNB + Buffer, no enzyme). If the absorbance at 412 nm increases over time in this well, your compound is reacting with the chromogen. In such cases, you must switch to a fluorometric assay (e.g., using Amplex Red) to bypass the thiol-reactive chemistry entirely.

References

  • Source: Bioorganic Chemistry (via Taylor & Francis)
  • Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking Source: SciSpace URL
  • Source: MedChemComm (RSC Publishing)
  • Source: PubMed Central (NIH)

Sources

Structure-Activity Relationship (SAR) Studies of Indole-2-Carboxamides: A Comparative Guide to CB1 Allosteric Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Grounding

The cannabinoid type 1 (CB1) receptor is a highly sought-after G-protein coupled receptor (GPCR) target for treating metabolic disorders, addiction, and pain. Historically, drug development focused on orthosteric ligands (e.g., the inverse agonist rimonabant); however, these were withdrawn from the clinic due to severe psychiatric side effects.

This failure necessitated a paradigm shift toward allosteric modulators (AMs) . Allosteric modulators bind to topographically distinct transmembrane sites, offering a critical clinical advantage: the "ceiling effect"[1]. Because their efficacy depends entirely on the presence of endogenous orthosteric ligands, AMs preserve the spatial and temporal fidelity of physiological signaling, drastically reducing off-target toxicity and overdose risks[2].

Among the most promising scaffolds are the indole-2-carboxamides , prototyped by ORG27569. These compounds exhibit a paradoxical, highly valuable pharmacological profile: they act as positive allosteric modulators (PAMs) for orthosteric agonist binding, but negative allosteric modulators (NAMs) for G-protein signaling efficacy[3]. This guide objectively evaluates the Structure-Activity Relationship (SAR) of indole-2-carboxamides, compares their performance against alternative scaffolds like diarylureas (PSNCBAM-1), and outlines the self-validating experimental workflows required for their characterization.

SAR Analysis: Optimizing the Indole-2-Carboxamide Scaffold

To transition from the prototype ORG27569 to highly potent clinical candidates, systematic SAR studies have isolated the specific molecular drivers of allosteric affinity (


) and binding cooperativity (

).
  • The Indole Ring (The Anchor): The presence of the intact indole ring is non-negotiable for maintaining high binding affinity to the lipid-facing extrahelical transmembrane site of the CB1 receptor. Modifications that disrupt this core drastically reduce the modulator's ability to anchor into the cholesterol-binding pocket[3][4].

  • C3 Substituents (The Cooperativity Switch): The alkyl group at the C3 position profoundly impacts the allosteric cooperativity factor (

    
    ). Extending the short ethyl group of ORG27569 to a pentyl group (as seen in Compound 11j) exponentially increases the positive cooperativity with orthosteric agonists[3].
    
  • C5 and Phenyl Ring Modifications (The Efficacy Drivers): The presence of a halogen (chloro or fluoro group) at the C5 position of the indole ring is optimal for activity. Furthermore, substituting the phenyl ring at the 4-position with a diethylamino, dimethylamino, or piperidinyl group maximizes the functional antagonism of G-protein coupling[1][5].

Pathway Agonist Orthosteric Agonist (e.g., CP55,940) CB1 CB1 Receptor (Transmembrane) Agonist->CB1 Orthosteric Binding NAM Indole-2-carboxamide (Allosteric Modulator) NAM->Agonist Enhances Affinity (α > 1) NAM->CB1 Allosteric Binding Gi Gi/o Protein Coupling CB1->Gi Inhibited by NAM Arrestin β-Arrestin Recruitment CB1->Arrestin Induced by NAM

Fig 1: Divergent signaling of CB1 receptors modulated by indole-2-carboxamides.

Comparative Performance: Indole-2-Carboxamides vs. Alternatives

When evaluating CB1 allosteric modulators, indole-2-carboxamides are frequently benchmarked against the diarylurea class, specifically PSNCBAM-1 . Both classes induce a similar paradoxical effect (enhancing binding while antagonizing function), but they differ in structural optimization potential and absolute potency.

Through rigorous SAR optimization, researchers developed Compound 11j (5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide), which demonstrates a massive leap in binding cooperativity compared to early prototypes[3].

Quantitative Comparison Table
Compound ClassRepresentative LigandBinding Affinity (

/

)
Cooperativity (

)
Functional Efficacy (

GTP

S)
Key Structural Feature
Indole-2-carboxamide (Prototype) ORG27569~1.2

M
> 1 (Enhancer)~1.5

M
3-ethyl, 5-chloro indole
Indole-2-carboxamide (Optimized) Compound 11j167.3 nM 16.55 Potent Antagonist3-pentyl, 4-(dimethylamino)phenethyl
Diarylurea (Alternative) PSNCBAM-1167.0 nM> 1 (Enhancer)45.0 nM4-chlorophenyl, pyrrolidin-1-yl

Data synthesized from standardized radioligand and calcium mobilization/GTPngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


S assays[3][6].

Self-Validating Experimental Protocols

To accurately classify a compound as an allosteric modulator rather than a competitive orthosteric antagonist, researchers must employ a two-pronged, self-validating assay system. If a compound is a true indole-2-carboxamide AM, it will increase the signal in Protocol 1 while decreasing the signal in Protocol 2.

Protocol 1: CP55,940 Radioligand Binding Assay (Validating Allosteric Enhancement)

Causality: This assay proves the ligand binds to a distinct allosteric site. A competitive antagonist would displace the radioligand (reducing signal). An indole-2-carboxamide will trap the receptor in a conformation that favors orthosteric binding, thereby increasing the radioactive signal.

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human CB1 receptors. Suspend in binding buffer (50 mM Tris-HCl, 3 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Incubation Setup: In a 96-well plate, combine 10

    
    g of membrane protein with 0.5 nM of the orthosteric radioligand 
    
    
    
    CP55,940.
  • Modulator Titration: Add the synthesized indole-2-carboxamide in a dose-response gradient (1 nM to 10

    
    M).
    
  • Equilibration: Incubate the reaction mixture at 30°C for 90 minutes to ensure thermodynamic equilibrium is reached.

  • Termination & Quantification: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine). Wash three times with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter.

Protocol 2: GTP S Functional Assay (Validating Functional Antagonism)

Causality: Despite increasing the physical binding of the agonist in Protocol 1, this assay determines the true functional outcome. Indole-2-carboxamides will dose-dependently block the G-protein coupling, confirming their role as negative allosteric modulators (NAMs) of efficacy[1][3].

  • Assay Setup: Mix CB1-expressing membranes (10

    
     g/well ) with 10 
    
    
    
    M GDP and 0.1 nM
    
    
    GTP
    
    
    S in assay buffer.
  • Agonist Stimulation: Add a fixed

    
     concentration of the orthosteric agonist CP55,940 to stimulate baseline G-protein coupling.
    
  • Modulator Addition: Introduce the indole-2-carboxamide in a dose-response format.

  • Incubation: Incubate at 30°C for 60 minutes to allow for nucleotide exchange on the G

    
     protein subunit.
    
  • Filtration & Measurement: Filter through GF/B filters, wash with ice-cold buffer, and quantify the bound

    
    GTP
    
    
    
    S to calculate the
    
    
    of functional antagonism.

Workflow S1 1. Radioligand Binding Measure [3H]CP55,940 S2 2. Functional Assay Measure [35S]GTPγS S1->S2 Validates enhancement S3 3. Data Integration Calculate KB and α S2->S3 Confirms antagonism S4 4. SAR Optimization Refine Substituents S3->S4 Guides synthesis

Fig 2: Self-validating experimental workflow for screening CB1 allosteric modulators.

References

  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC - PubMed Central.[Link]

  • Membrane Lipids Are an Integral Part of Transmembrane Allosteric Sites in GPCRs: A Case Study of Cannabinoid CB1 Receptor Bound to a Negative Allosteric Modulator, ORG27569, and Analogs. ACS Publications.[Link]

  • Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1). Journal of Medicinal Chemistry (ACS Publications).[Link]

  • PSNCBAM-1 analogs: Structural Evolutions and Allosteric Properties at Cannabinoid CB1 Receptor. ARPI.[Link]

  • PSNCBAM-1, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats. PubMed.[Link]

Sources

Safety Operating Guide

methyl 7-formyl-1H-indole-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Disposal of Methyl 7-formyl-1H-indole-2-carboxylate

Operational Context & Chemical Causality

Methyl 7-formyl-1H-indole-2-carboxylate (CAS: 796870-92-3) is a highly functionalized heterocyclic intermediate frequently utilized in advanced drug development, most notably in the total synthesis of duocarmycin SA and CC-1065 analogues[1][2]. The molecule’s reactivity is driven by the electron-withdrawing nature of both the formyl group at the 7-position and the methyl ester at the 2-position. This specific electronic configuration is essential for facilitating palladium-catalyzed sequential coupling and cyclization reactions (e.g., modified Negishi couplings)[2].

However, the very electrophilicity that makes the formyl group synthetically valuable also makes it biologically hazardous. Electrophilic formyl groups can covalently cross-link with nucleophilic sites on biological macromolecules (proteins and DNA), which is the mechanistic cause behind its classification as a severe skin, eye, and respiratory irritant. Consequently, operational handling and disposal must be engineered to prevent dermal contact and inhalation of the fine powder.

Physicochemical & Hazard Profile

To design a self-validating safety protocol, we must first benchmark the compound's quantitative and qualitative hazard data.

Property / HazardValue / ClassificationCausality & Operational Impact
CAS Number 796870-92-3Unique identifier required for EH&S tracking and SAA labeling.
Physical State Solid powder (mp: 87-88 °C)High risk of aerosolization; mandates handling exclusively within a certified fume hood.
H302 Harmful if swallowedRequires strict separation of laboratory operations from administrative/break areas.
H315 / H319 Causes skin & serious eye irritationDermal cross-linking risk necessitates the use of nitrile gloves and splash goggles.
H335 May cause respiratory irritationInhalation of dust causes mucosal irritation; requires local exhaust ventilation.
Disposal Route High-Temperature IncinerationStable indole rings and organic nitrogen must be thermally destroyed to prevent environmental toxicity[3][4].

Step-by-Step Disposal Methodologies

Because the EPA and local environmental agencies strictly prohibit the discharge of toxic organic solids and solvents into municipal sewers, all waste streams containing methyl 7-formyl-1H-indole-2-carboxylate must be managed as hazardous waste[3][5].

Protocol A: Solid Waste Management (Powders & Residues)

Self-Validation Check: Ensure the waste container material is chemically compatible (e.g., HDPE) and that no incompatible oxidizers are present in the same bin.

  • Collection: Using a non-sparking spatula, carefully sweep up any spilled powder, spent filter cakes, or contaminated weighing paper. Do not use a brush, which can aerosolize the irritant powder.

  • Containment: Transfer the solid residue into a sealable, chemically compatible container (e.g., high-density polyethylene, HDPE)[5].

  • Labeling: Immediately affix a hazardous waste label. Explicitly mark the contents as "Non-Halogenated Organic Solid Waste - Toxic/Irritant (Methyl 7-formyl-1H-indole-2-carboxylate)".

  • Storage: Transfer the sealed container to the designated Satellite Accumulation Area (SAA), ensuring it is segregated from strong acids and oxidizing agents[5][6].

Protocol B: Liquid/Solvent Waste Segregation

During synthesis, this compound is frequently dissolved in organic solvents such as THF, DMF, or acetic acid[2][7]. Self-Validation Check: Verify the halogen content of your solvent mixture before pouring to prevent explosive cross-reactions in the waste carboy.

  • Segregation: Determine the solvent composition. THF and DMF mixtures must be directed to the "Non-Halogenated Organic Solvent" waste stream.

  • Transfer: Inside the fume hood, use a sealing safety funnel to pour the reaction mixture into the appropriate SAA solvent carboy[6].

  • Headspace Maintenance: Leave at least 1 to 2 inches of headspace at the top of the carboy. This provides a critical buffer for vapor expansion, preventing pressure-induced container rupture[5].

  • Sealing: The container must remain securely capped at all times unless actively adding waste. Open containers violate EPA regulations and invite fugitive emissions of respiratory irritants[6].

Protocol C: Empty Container Decontamination

Empty reagent bottles that previously held methyl 7-formyl-1H-indole-2-carboxylate must be neutralized before standard disposal[8]. Self-Validation Check: The container is only considered "clean" when the final rinsate shows no visible solute or discoloration.

  • Initial Drain: Ensure the original glass reagent bottle is completely empty of loose, flowable powder.

  • Triple Rinse: Rinse the interior of the container three consecutive times with a compatible solvent (e.g., acetone or methanol) that easily dissolves the indole derivative[8].

  • Rinsate Disposal: Pour 100% of the rinsate into the designated liquid hazardous waste carboy (Protocol B)[8].

  • Defacing: Once air-dried in the fume hood, thoroughly deface or remove the original manufacturer hazard labels. The clean glass bottle may now be discarded in standard laboratory glass recycling[8].

Satellite Accumulation Area (SAA) Logistics

Proper SAA management is the legal bridge between laboratory operations and final environmental destruction.

  • Volume Limits: A laboratory SAA may accumulate no more than 55 gallons of standard chemical waste. Containers must be removed by a Hazardous Waste Professional within 180 days, or within 3 days of the container becoming ¾ full[4][5].

  • Final Destruction: Environmental Health & Safety (EH&S) will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). Because methyl 7-formyl-1H-indole-2-carboxylate is a stable, nitrogen-containing organic compound, it will undergo high-temperature incineration to break the indole ring and safely scrub the resulting nitrogen oxides (NOx)[3][6].

Waste Workflow Visualization

WasteWorkflow Start Methyl 7-formyl-1H-indole-2-carboxylate Waste Generation Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Empty Empty Containers Start->Empty SAA Satellite Accumulation Area (SAA) Sealed & Labeled Containers Solid->SAA Non-halogenated solid waste bin Liquid->SAA Compatible solvent jug TripleRinse Triple Rinse Protocol (Compatible Solvent) Empty->TripleRinse EHS EH&S / Licensed Disposal Facility Pickup < 180 Days SAA->EHS Transfer when 3/4 full TripleRinse->SAA Rinsate to Liquid Waste TripleRinse->EHS Cleaned glass to solid waste Incineration High-Temperature Incineration (EPA Compliant) EHS->Incineration Final Destruction

Workflow for the segregation, accumulation, and disposal of indole-2-carboxylate chemical waste.

References

  • US20050026987A1 - CBI analogues of the duocarmycins and CC-1065 . Google Patents. Available at: 1

  • methyl 7-formyl-1H-indole-2-carboxylate | 796870-92-3 SDS . Sigma-Aldrich. Available at: Link

  • New Synthetic Method for Indole-2-carboxylate and Its Application to the Total Synthesis of Duocarmycin SA . Organic Letters - ACS Publications. Available at: 2

  • How Do You Dispose of Organic Solvents? . Hazardous Waste Experts. Available at: 3

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: 5

  • Hazardous Waste Disposal Guide . Northwestern University. Available at: 4

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. Available at: 8

  • Hazardous Waste Disposal Guidelines . Purdue University. Available at: 6

Sources

Personal protective equipment for handling methyl 7-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Handling Guide for Methyl 7-formyl-1H-indole-2-carboxylate

As a Senior Application Scientist, I recognize that handling reactive intermediates like methyl 7-formyl-1H-indole-2-carboxylate requires more than just skimming a Safety Data Sheet (SDS). It demands a deep understanding of the chemical's physical properties, its mechanistic reactivity, and the specific vulnerabilities of our standard laboratory protective equipment. This guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety and logistical efficiency for researchers and drug development professionals.

Chemical Profile & Hazard Causality

Methyl 7-formyl-1H-indole-2-carboxylate is a versatile heterocyclic building block frequently utilized in drug discovery. However, its structural features dictate specific handling precautions.

Quantitative Data Summary:

PropertyValueCausality / Operational Impact
CAS Number 796870-92-3Unique identifier for accurate SDS and regulatory retrieval.
Molecular Weight 203.2 g/mol Required for precise molarity calculations in biological assays.
Physical Form Solid PowderHigh risk of aerosolization; dictates strict engineering controls.
Melting Point 87-88 °CIndicates stability at room temperature, but sensitive to high heat.
Storage Temp 4 °CMust reach room temperature before opening to prevent condensation.

Hazard Causality: This compound carries standard GHS warnings according to : H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation).

  • The Formyl Group (-CHO): Aldehydes are highly electrophilic. They can react with nucleophilic proteins in mucosal membranes, driving the H319 and H335 irritation risks.

  • The Indole Core: This structure is highly lipophilic, meaning it can easily partition into and cross the dermal barrier if dissolved in an organic solvent.

Personal Protective Equipment (PPE) Matrix

Standard PPE is often insufficient when transitioning from handling dry powders to preparing liquid solutions, particularly when using Dimethyl Sulfoxide (DMSO).

PPE CategorySpecificationCausality & Scientific Rationale
Eye/Face Snug-fitting safety gogglesFine powders can aerosolize during transfer. Goggles prevent particulate ingress better than standard safety glasses.
Skin/Body Flame-resistant lab coatProvides a physical barrier against accidental spills and minimizes dermal exposure.
Hands (Powder) Standard Nitrile GlovesProvides a sufficient barrier for handling dry, un-dissolved organic powders.
Hands (Solution) Butyl Rubber or Double-NitrileDMSO is a powerful penetration enhancer. It rapidly permeates single-layer nitrile (breakthrough <10 mins) as noted by [1], carrying the lipophilic indole directly into the skin[2]. Butyl rubber provides >480 min resistance[1].

Operational Workflows & Step-by-Step Methodologies

Protocol 1: Safe Weighing and Dispensing (Dry Powder)

Objective: Transfer the reactive powder without generating airborne particulates or static repulsion.

  • Preparation: Remove the chemical from 4 °C storage and let it equilibrate to room temperature in a desiccator for 30 minutes. (Causality: Prevents atmospheric moisture from condensing on the cold powder, which causes clumping and degradation).

  • Engineering Control: Turn on the chemical fume hood.

    • Self-Validation: Verify the hood monitor reads a face velocity between 80-100 feet per minute (fpm). If the alarm sounds or the flow is outside this range, do not proceed.

  • Static Mitigation: Pass an anti-static gun (e.g., Zerostat) over the analytical balance and the amber glass storage vial. (Causality: Fine organic powders hold static charges, causing them to "jump" off spatulas and aerosolize).

  • Transfer: Use a grounded, anti-static micro-spatula to weigh the desired mass.

    • Self-Validation: The balance must hold a stable tare weight for 10 seconds. Continuous fluctuation indicates static interference or excessive hood draft.

  • Sealing: Cap the vial tightly before removing it from the fume hood.

Protocol 2: Solution Preparation in DMSO

Objective: Create a standard stock solution while mitigating the DMSO "Trojan Horse" dermal risk.

  • PPE Upgrade: Don a second pair of nitrile gloves or switch to butyl rubber gloves[1].

  • Solvent Addition: Inside the fume hood, use a glass syringe to add DMSO directly through the septum of the capped vial. (Causality: Keeping the system closed prevents accidental splashing of the permeating solvent).

  • Dissolution: Gently swirl or place the vial in a sonicating bath for 2 minutes. Do not shake vigorously. (Causality: Vigorous shaking generates internal pressure and micro-aerosols).

  • Verification:

    • Self-Validation: Hold the vial to the light. The solution must be completely transparent with no undissolved particulates remaining at the bottom.

Protocol 3: Spill Response & Decontamination
  • Containment: If powder spills, immediately isolate the area. Do not sweep dry powder.

  • Wetting: Gently mist the spilled powder with a 10% ethanol/water solution. (Causality: Wetting the powder prevents it from becoming an airborne inhalation hazard during cleanup).

  • Collection: Wipe up the dampened material with absorbent pads and place them in a designated hazardous waste bag.

  • Decontamination: Wash the surface with soap and water, followed by a final wipe with 70% ethanol to remove any remaining lipophilic indole residue.

Operational Workflow Diagram

Workflow Start Hazard Assessment: Review SDS & PPE PPE Don PPE: Goggles, Lab Coat, Gloves Start->PPE Hood Engineering Control: Chemical Fume Hood PPE->Hood Dispense Weighing & Dispensing (Anti-static tools) Hood->Dispense Spill Spill Event Detected Dispense->Spill Accidental Spill Prep Solution Preparation (DMSO Solvent) Dispense->Prep Routine Operation Contain Containment: Wet with 10% EtOH Spill->Contain Waste Waste Segregation & Disposal Contain->Waste Prep->Waste

Workflow for handling, solution preparation, and spill management of the indole derivative.

Disposal and Waste Management Plan

  • Solid Waste: Empty vials, contaminated spatulas, and spill cleanup materials must be disposed of as non-halogenated hazardous organic solid waste. Do not discard in standard biohazard bags.

  • Liquid Waste: DMSO or ethanol solutions containing methyl 7-formyl-1H-indole-2-carboxylate must be collected in properly labeled, compatible high-density polyethylene (HDPE) containers designated for non-halogenated organic solvents.

    • Self-Validation: Ensure the waste container is not bulging or venting gas, which would indicate an incompatible exothermic reaction with previously discarded chemicals.

References

  • Title: Dimethyl sulfoxide permeation through glove materials Source: Taylor & Francis Online URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.